Rhizoxin
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,3S,5R,8S,10S,11R,13R,14E,16R,17R)-10-hydroxy-8-[(2S,3R,4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-ene-6,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47NO9/c1-19(13-25-18-41-23(5)36-25)9-8-10-21(3)32(40-7)22(4)27-17-29(37)35(6)30(45-35)12-11-20(2)26-14-24(16-31(38)42-26)15-28-33(43-28)34(39)44-27/h8-13,18,20,22,24,26-30,32-33,37H,14-17H2,1-7H3/b9-8+,12-11+,19-13+,21-10+/t20-,22+,24+,26-,27+,28+,29+,30-,32+,33-,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPCHSCAPHNHAV-QIPOKPRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2C(O2)(C(CC(OC(=O)C3C(O3)CC4CC1OC(=O)C4)C(C)C(C(=CC=CC(=CC5=COC(=N5)C)C)C)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C/[C@@H]2[C@](O2)([C@H](C[C@H](OC(=O)[C@H]3[C@@H](O3)C[C@@H]4C[C@H]1OC(=O)C4)[C@H](C)[C@H](/C(=C/C=C/C(=C/C5=COC(=N5)C)/C)/C)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897515 | |
| Record name | Rhizoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 1 (mg/mL), MeOH > 50 (mg/mL), CHC13 > 50 (mg/mL) | |
| Record name | RHIZOXIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/332598%20(1998).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
90996-54-6 | |
| Record name | Rhizoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90996-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhizoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090996546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhizoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHIZOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1V1Y784E4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Symbiotic Origin of a Potent Antimitotic Agent: A Technical Guide to the Discovery and Isolation of Rhizoxin from Rhizopus microsporus and its Endosymbiont
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizoxin, a potent 16-membered macrolide, has garnered significant interest in the scientific community for its powerful antimitotic and antifungal properties. Initially isolated from the fungus Rhizopus microsporus, the causative agent of rice seedling blight, it was later discovered that the true producer of this complex natural product is a bacterial endosymbiont, Burkholderia rhizoxinica (also known as Mycetohabitans rhizoxinica). This symbiotic relationship, where the fungus harbors the bacterium for the production of a key virulence and defense molecule, represents a fascinating example of microbial co-evolution. This technical guide provides an in-depth overview of the discovery of this compound, its isolation from the symbiotic partners, and detailed methodologies for key experimental procedures. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and oncology drug development.
Introduction: A Paradigm Shift in Natural Product Discovery
The discovery of this compound dates back to studies on rice seedling blight, a disease characterized by abnormal swelling of rice seedling roots. The causative agent was identified as the fungus Rhizopus microsporus, and the phytotoxin responsible for the disease symptoms was isolated and named this compound.[1] For over two decades, it was believed that the fungus was the sole producer of this potent antimitotic agent.
A paradigm shift occurred with the discovery that this compound is, in fact, biosynthesized by a bacterial endosymbiont residing within the fungal mycelium.[2] This bacterium, later classified as Burkholderia rhizoxinica, possesses the genetic machinery, a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster, for this compound production.[3][4] The fungus, in turn, has evolved resistance to the cytotoxic effects of this compound, allowing it to leverage the potent bioactivity of the molecule for its own benefit, such as pathogenesis in plants and defense against predators.[5][6] This discovery highlighted the importance of investigating microbial symbioses as a source of novel and complex natural products.
Biological Activity and Mechanism of Action
This compound exerts its potent biological effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. It binds to β-tubulin, a subunit of microtubules, at a site distinct from the colchicine-binding site and competitively with maytansine.[4][7] This binding inhibits the polymerization of tubulin into microtubules and can even lead to the depolymerization of existing microtubules.[8] The disruption of microtubule formation prevents the assembly of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] This mechanism of action is the basis for this compound's potent antitumor activity against a wide range of cancer cell lines.[9]
Quantitative Biological Data
The cytotoxic and antiproliferative activities of this compound and its analogs have been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent nature of these compounds.
| Compound | Cell Line | IC50 (ng/mL) | IC50 (µM) | Reference |
| This compound | HCT-116 (Human Colon Carcinoma) | 0.2 | ~0.00032 | [7] |
| WF-1360 F | HCT-116 (Human Colon Carcinoma) | 0.8 | ~0.0013 | [7] |
| 22Z-WF-1360 F | HCT-116 (Human Colon Carcinoma) | 0.2 | ~0.00032 | [7] |
| This compound S2 | Protostelium aurantium (Amoeba) | - | 0.058 | [5] |
| This compound S2 | Caenorhabditis elegans (Nematode) | - | 248 | [5] |
| This compound | Human Tumour Cell Lines (various) | - | ~0.0001 | [9] |
Table 1: Reported IC50 values of this compound and its analogs against various cell lines. Note: Conversion from ng/mL to µM is approximated using the molecular weight of this compound (~625.7 g/mol ). Data from different sources may have variations due to different experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound and its symbiotic production system.
Isolation and Cultivation of Burkholderia rhizoxinica
The isolation of the endosymbiotic bacterium from its fungal host is a crucial first step for independent cultivation and large-scale this compound production.
Protocol:
-
Grow the symbiotic Rhizopus microsporus strain on a suitable medium such as Potato Dextrose Agar (PDA) for 3-5 days at 30°C.
-
Aseptically transfer a portion of the fungal mycelium into a sterile 1.5 mL microcentrifuge tube containing 0.5 mL of sterile 0.85% NaCl solution.
-
Mechanically disrupt the mycelium using a sterile pipette tip to release the endosymbiotic bacteria.
-
Centrifuge the suspension at 13,000 rpm for 30 minutes to pellet the fungal debris.
-
Plate the supernatant onto Tryptic Soy Agar (TSA) plates.
-
Incubate the plates at 30°C until bacterial colonies appear (typically 3-7 days).[10][11]
-
Isolate single colonies and confirm their identity through 16S rRNA gene sequencing.
Cultivation of Burkholderia rhizoxinica for this compound Production
For the production of this compound, B. rhizoxinica is cultivated in a specific production medium.
Production Medium Composition: [12]
-
Corn Starch: 1%
-
Glycerol (B35011): 0.5%
-
Gluten Meal: 1%
-
Dried Yeast: 1%
-
Corn Steep Liquor: 1%
-
CaCO₃: 1%
-
pH: 6.5
Cultivation Protocol:
-
Prepare a seed culture by inoculating a single colony of B. rhizoxinica into 1 mL of Tryptic Soy Broth (TSB) and incubating for 2 days at 30°C with shaking (120 rpm).
-
Add 1 mL of fresh TSB to the seed culture and continue incubation for another 24 hours.
-
Inoculate the production medium with the seed culture (e.g., 5 mL into 100 mL of production medium).
-
Incubate the production culture at 30°C with shaking (120 rpm) for 4 days.[12]
Extraction and Purification of this compound
The following protocol outlines a general procedure for the extraction and purification of this compound from the bacterial culture.
Protocol:
-
Extraction:
-
After cultivation, exhaustively extract the entire fermentation broth (cells and supernatant) with an equal volume of ethyl acetate (B1210297).
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.[11][13]
-
-
Initial Fractionation (Vacuum Liquid Chromatography - VLC):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Fractionate the extract by VLC over a silica (B1680970) gel column.
-
Elute the column with a stepwise gradient of solvents, such as hexane-ethyl acetate followed by ethyl acetate-acetonitrile, to yield several fractions.[13]
-
-
Purification (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):
-
Analyze the fractions from VLC by analytical RP-HPLC with photodiode array (PDA) detection to identify fractions containing this compound and its analogs (characteristic UV absorption maxima at approximately 295, 310, and 320 nm).[13]
-
Further purify the this compound-containing fractions by preparative RP-HPLC using a C18 column.[13]
-
A typical mobile phase for purification is a gradient of acetonitrile (B52724) and water, which can be acidified with acetic acid (e.g., 1%) to improve peak shape.[13]
-
Collect the peaks corresponding to this compound and its analogs and evaporate the solvent to obtain the pure compounds.
-
Characterization of this compound
The structure of the purified this compound is confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of this compound (C₃₅H₄₇NO₉).[13] Tandem MS (MS/MS) experiments can be performed to study the fragmentation pattern, which aids in structural elucidation.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound.[13] 2D NMR experiments such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and to establish the connectivity of the molecule.[15]
-
UV-Vis Spectroscopy: this compound exhibits a characteristic UV absorption spectrum with maxima around 295, 310, and 320 nm, which is useful for its detection during purification.[13]
Curing of Rhizopus microsporus (Generation of Aposymbiotic Fungus)
To study the symbiotic relationship, it is essential to generate a bacterial-free fungal strain.
Protocol:
-
Cultivate the symbiotic Rhizopus microsporus strain on PDA plates.
-
Continuously subculture the fungus on fresh PDA plates containing the antibiotic ciprofloxacin (B1669076) (e.g., 50-100 µg/mL).[12][16]
-
After several passages, confirm the absence of the endosymbiont by:
-
Phenotypic observation: The cured fungus is often unable to produce vegetative spores.[14][16]
-
PCR: Perform PCR using primers specific for the 16S rRNA gene of B. rhizoxinica on DNA extracted from the fungus. The absence of a PCR product indicates successful curing.[5]
-
Microscopy: Stain the fungal hyphae with a DNA-binding dye (e.g., SYTO9) and observe under a fluorescence microscope to confirm the absence of intracellular bacteria.[17]
-
Tubulin Polymerization Inhibition Assay
This assay is used to quantify the inhibitory effect of this compound on microtubule formation.
Principle: The polymerization of purified tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in turbidity.[9]
Protocol (General Outline):
-
Reagents and Buffers:
-
Purified tubulin (e.g., from bovine brain).
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
GTP solution (10 mM).
-
Glycerol.
-
This compound stock solution (dissolved in DMSO).
-
Positive control (e.g., colchicine).
-
Vehicle control (DMSO).
-
-
Assay Procedure:
-
Prepare a tubulin polymerization mix on ice, containing tubulin (e.g., 3 mg/mL), General Tubulin Buffer, GTP (1 mM), and glycerol (e.g., 10%).[9]
-
In a pre-warmed 96-well plate, add serial dilutions of this compound (or controls) to the wells.
-
Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes).[9]
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[9]
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway
Caption: Mechanism of action of this compound leading to apoptosis.
Conclusion
The story of this compound's discovery and isolation is a compelling narrative of scientific inquiry, highlighting the unexpected origins of potent bioactive molecules. The transition from a fungal metabolite to a product of a bacterial endosymbiont has opened new avenues for the discovery of natural products from symbiotic microorganisms. The detailed protocols and data presented in this guide are intended to facilitate further research into this compound, its analogs, and the fascinating biology of the Rhizopus microsporus - Burkholderia rhizoxinica symbiosis. The potent antimitotic activity of this compound continues to make it a valuable lead compound in the development of novel anticancer therapeutics.
References
- 1. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound binding to tubulin at the maytansine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A bacterial endosymbiont of the fungus Rhizopus microsporus drives phagocyte evasion and opportunistic virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H, 13C and 15N backbone resonance assignment of Cel45A from Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of Burkholderia rhizoxinica and B. endofungorum Isolated from Clinical Specimens | PLOS One [journals.plos.org]
- 11. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Bacterial Endosymbiosis Is Widely Present among Zygomycetes but Does Not Contribute to the Pathogenesis of Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
- 16. Transcription activator-like effectors from endosymbiotic bacteria control the reproduction of their fungal host - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Silent Partner: Burkholderia rhizoxinica as the Prolific Source of Rhizoxin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizoxin, a potent antimitotic agent with significant antitumor potential, was initially believed to be a secondary metabolite of the fungus Rhizopus microsporus, the causative agent of rice seedling blight. However, subsequent research revealed a fascinating instance of symbiosis: the true producer of this compound is not the fungus itself, but an endosymbiotic bacterium, Burkholderia rhizoxinica. This technical guide delves into the intricate relationship between B. rhizoxinica and its fungal host, the biosynthesis of this compound, its mechanism of action, and the methodologies crucial for its study. This document is intended to serve as a comprehensive resource for researchers in natural product discovery, oncology, and microbial symbiosis.
The Endosymbiotic Relationship: A Tale of Mutualism
The association between Rhizopus microsporus and Burkholderia rhizoxinica is a classic example of defensive mutualism. The bacterium, residing within the fungal cytosol, produces this compound, which acts as a virulence factor for the fungus, causing the characteristic blight in rice seedlings.[1][2] This symbiotic relationship is not limited to pathogenicity; the toxin also serves to protect the fungal host from predators like amoebas.[2][3] The bacteria are vertically transmitted through fungal spores, ensuring the continuation of this toxin-producing partnership.[4] Interestingly, the fungus has developed resistance to the potent toxin produced by its endosymbiont, a crucial adaptation for this symbiotic lifestyle.
Phylogenetic studies based on 16S rRNA gene sequencing have firmly placed B. rhizoxinica within the genus Burkholderia.[5][6] The bacteria are Gram-negative, motile, and can be isolated from their fungal host and cultivated in pure culture, a critical aspect for research and potential biotechnological applications.[7][8]
Biosynthesis of this compound: A Bacterial Masterpiece
The production of this compound is a complex process orchestrated by a dedicated gene cluster within the B. rhizoxinica genome.[4][9] This discovery shifted the focus of this compound research from mycology to bacteriology and opened new avenues for its production and modification.
The this compound Biosynthesis Gene Cluster
The this compound biosynthesis gene cluster, spanning approximately 82 kb, encodes a hybrid non-ribosomal peptide synthetase (NRPS) and a trans-acyltransferase (AT) polyketide synthase (PKS) assembly line.[10][11] The core genes, designated as rhiA-I, are responsible for the assembly of the this compound backbone. The presence of the acyl transferase (AT) gene, rhiE, is a key indicator of the potential for this compound production in clinical isolates of B. rhizoxinica.[1]
Caption: Organization of the this compound biosynthesis gene cluster in B. rhizoxinica.
Mechanism of Action: Disrupting the Cellular Scaffolding
This compound exerts its potent cytotoxic effects by targeting a fundamental component of the eukaryotic cytoskeleton: tubulin.[7][12]
Tubulin Binding and Microtubule Disruption
This compound binds to β-tubulin, a subunit of the microtubule polymer.[7][12] This binding event has a dual effect: it inhibits the polymerization of tubulin dimers into microtubules and can also lead to the depolymerization of existing microtubules.[7] The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This ultimately leads to cell cycle arrest and apoptosis.[13] The mechanism of action is similar to that of other well-known microtubule-targeting agents, such as the vinca (B1221190) alkaloids.[7]
Caption: Simplified signaling pathway of this compound's antimitotic activity.
Quantitative Data on this compound
The cytotoxic and antitumor activities of this compound have been evaluated in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound against Human Tumor Cell Lines
| Cell Line | Cancer Type | IC₅₀ (M) |
| LOX | Melanoma | ~10⁻¹⁰ |
| MX-1 | Breast Cancer | ~10⁻¹⁰ |
| A549 | Non-small Cell Lung Cancer | ~10⁻¹⁰ |
| LXFS 605 | Small Cell Lung Cancer | ~10⁻¹⁰ |
| LXFS 650 | Small Cell Lung Cancer | ~10⁻¹⁰ |
| Data sourced from preclinical studies.[14] |
Table 2: In Vivo Antitumor Activity of this compound in Murine Models
| Tumor Model | Response |
| P388 Leukemia | Active |
| L1210 Leukemia | Active |
| B16 Melanoma | Active |
| M5076 Sarcoma | Active |
| Data sourced from preclinical studies.[14] |
Table 3: Pharmacokinetic Parameters of this compound in Humans (Phase I study)
| Dose (mg/m²) | Cmax (ng/mL) | AUC (µg/mL·min) |
| 2.0 | Not measurable (<5 ng/mL after 10 min) | - |
| 2.6 | Variable | 0.29 - 0.96 |
| Data from a Phase I clinical trial.[15] |
Experimental Protocols
Isolation of Burkholderia rhizoxinica from Rhizopus microsporus
This protocol outlines the general steps for isolating the endosymbiotic bacteria from its fungal host.
Caption: A generalized workflow for the isolation of B. rhizoxinica.
Cultivation of Burkholderia rhizoxinica for this compound Production
The following provides a typical protocol for cultivating B. rhizoxinica to produce this compound.
-
Starter Culture: Inoculate a single colony of B. rhizoxinica into 1 mL of Tryptic Soy Broth (TSB) and incubate at 30°C for 3 days.[1]
-
Seed Culture: Transfer the starter culture to 20 mL of TSB and incubate at 30°C with shaking (120 rpm) for 48 hours.[1]
-
Production Culture: Use 5 mL of the seed culture to inoculate 100 mL of production medium.[1]
-
Production Medium Composition: 1% corn starch, 0.5% glycerol, 1% gluten meal, 1% dried yeast, 1% corn steep liquor, and 1% CaCO₃, pH 6.5.[1]
-
-
Incubation: Incubate the production culture at 30°C with shaking (120 rpm) for 4 days.[1]
Extraction and Analysis of this compound
A general procedure for extracting and analyzing this compound from bacterial cultures.
-
Extraction: After cultivation, the bacterial culture is typically extracted with an organic solvent such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure.
-
Analysis by HPLC: The crude extract is then analyzed by High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase.
-
Detection: UV detection at a wavelength appropriate for the this compound chromophore (e.g., ~220 nm).
-
Quantification: this compound concentration is determined by comparing the peak area to a standard curve of purified this compound.
-
Conclusion and Future Perspectives
The discovery of Burkholderia rhizoxinica as the true producer of this compound has profound implications for drug discovery and biotechnology. The ability to cultivate the bacterium independently of its fungal host provides a scalable and controllable platform for this compound production.[7] Further research into the genetic manipulation of the this compound biosynthesis gene cluster could lead to the production of novel, more potent, or less toxic analogs. The intricate symbiotic relationship between B. rhizoxinica and R. microsporus also serves as a fascinating model system for studying microbial interactions and the evolution of mutualism. As our understanding of this silent partner deepens, so too will the potential to harness its biosynthetic capabilities for the development of new anticancer therapeutics.
References
- 1. Characterization of Burkholderia rhizoxinica and B. endofungorum Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Complete Genome Sequence of Burkholderia rhizoxinica, an Endosymbiont of Rhizopus microsporus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Burkholderia rhizoxinica sp. nov. and Burkholderia endofungorum sp. nov., bacterial endosymbionts of the plant-pathogenic fungus Rhizopus microsporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Mycetohabitans rhizoxinica | Type strain | DSM 19002, CIP 109453, HKI 454 | BacDiveID:1976 [bacdive.dsmz.de]
- 9. A gene cluster encoding this compound biosynthesis in "Burkholderia rhizoxina", the bacterial endosymbiont of the fungus Rhizopus microsporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BGC0001112 [mibig.secondarymetabolites.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Buy this compound | 90996-54-6 | >98% [smolecule.com]
- 14. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I and pharmacokinetic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ecological Nexus: A Technical Guide to the Role of Rhizoxin in Fungal-Bacterial Symbiosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate relationship between the fungus Rhizopus microsporus and its endosymbiotic bacterium, Mycetohabitans rhizoxinica, presents a compelling case of co-evolved mutualism, orchestrated by the potent secondary metabolite, rhizoxin. This technical guide provides an in-depth exploration of the ecological significance of this compound, detailing its biosynthesis, mechanism of action, and the molecular dialogues that sustain this symbiotic partnership. Through a comprehensive review of current research, this document offers clearly structured quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a valuable resource for researchers in mycology, microbiology, natural product chemistry, and drug development.
Introduction: A Symbiotic Alliance Forged by a Toxin
The fungus Rhizopus microsporus, a ubiquitous soil saprophyte, is notorious as the causative agent of rice seedling blight, a disease with significant agricultural impact. For decades, the fungus itself was believed to be the producer of this compound, the phytotoxin responsible for the disease symptoms. However, landmark research revealed that the true architect of this potent molecule is a bacterial endosymbiont, Mycetohabitans rhizoxinica (formerly Burkholderia rhizoxinica), residing within the fungal hyphae.[1] This discovery shifted the paradigm, unveiling a complex and mutualistic relationship where the bacterium provides a chemical arsenal (B13267) in exchange for shelter and vertical transmission.
This guide will dissect the multifaceted ecological role of this compound, which extends beyond phytopathogenicity to a crucial defensive function against micropredators. We will delve into the genetic and biochemical machinery responsible for this compound's production and explore the sophisticated signaling pathways that govern the establishment and maintenance of this remarkable fungal-bacterial symbiosis.
The Ecological Role of this compound: A Double-Edged Sword
While this compound is infamously known as the virulence factor in rice seedling blight, its primary ecological function appears to be defensive.[2] This potent antimitotic agent provides a significant survival advantage to its fungal host by deterring predation from fungivorous amoebas and nematodes.
2.1. Defense Against Micropredators:
Rhizopus microsporus, when devoid of its bacterial partner, is vulnerable to predation by common soil inhabitants. However, the presence of M. rhizoxinica and the subsequent production of this compound render the fungus toxic to these predators. This chemical defense mechanism is a cornerstone of the mutualistic relationship, ensuring the propagation of the fungal host and, consequently, its bacterial symbiont.
2.2. Phytopathogenicity: A Secondary Occupation:
The ability of this compound to induce rice seedling blight is a consequence of its potent cytotoxic activity. This compound disrupts microtubule formation in eukaryotic cells, leading to mitotic arrest and cell death, which in rice seedlings manifests as root swelling and eventual plant demise.[3] While this phytotoxicity has significant agricultural implications, it is considered a secondary outcome of the symbiosis, with the defensive role being the primary evolutionary driver.
2.3. A Mutualistic Partnership:
The symbiosis is a classic example of mutualism. The fungus, R. microsporus, gains:
-
Chemical protection: from predators in its natural habitat.
-
Reproductive control: The presence of the endosymbiont is essential for the asexual reproduction (sporulation) of the fungus, ensuring the vertical transmission of the bacteria to the next generation.
In return, the bacterium, M. rhizoxinica, receives:
-
A protected environment: within the fungal hyphae.
-
Nutrients: supplied by the fungal host.
-
A mode of dispersal: via the fungal spores.
This compound: Biosynthesis and Mechanism of Action
3.1. Biosynthesis:
This compound is a complex polyketide-nonribosomal peptide hybrid metabolite. Its biosynthesis is orchestrated by a dedicated gene cluster (rhi) within the genome of Mycetohabitans rhizoxinica.[1] This cluster encodes a suite of enzymes, including polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), that work in a coordinated fashion to assemble the this compound molecule from simple precursors. The regulation of this gene cluster is a key area of ongoing research, with evidence suggesting complex control mechanisms that may be influenced by the symbiotic state.
3.2. Mechanism of Action:
This compound exerts its potent biological activity by targeting a fundamental component of the eukaryotic cytoskeleton: the microtubules. It binds to β-tubulin, a protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately triggering apoptosis (programmed cell death). This antimitotic activity is the basis for its toxicity against a wide range of eukaryotes, from plants and fungi to predators and even human cancer cells.
Quantitative Data on this compound
The following tables summarize key quantitative data related to this compound production and its biological activities.
Table 1: this compound Production
| This compound Congener | Source | Concentration (µM) | Reference |
| This compound S1 | Symbiotic R. microsporus extract | 1.2 | [3] |
| This compound S2 | Symbiotic R. microsporus extract | 1.7 | [3] |
Table 2: Biological Activity of this compound S2
| Target Organism/Cell Line | Activity | Value | Reference |
| Protostelium aurantium (Amoeba) | IC50 | 58 nM | [3] |
| Caenorhabditis elegans (Nematode) | IC50 | Not explicitly stated, but effective at µM concentrations | |
| Human HeLa Cells | Cytotoxic Concentration | 239 nM | [3] |
Table 3: Antifungal Activity of this compound Analogs
| Compound | Target Fungus | Activity | Concentration (µg/mL) | Reference |
| WF-1360 F | Botrytis cinerea | Hyphal stunting | 0.1 - 0.5 | [4] |
| 22Z-WF-1360 F | Botrytis cinerea | Hyphal stunting | 0.1 - 0.5 | [4] |
| All this compound analogs | Botrytis cinerea | Toxic | 20 | [4] |
| All this compound analogs | Phytophthora ramorum | Toxic | 20 | [4] |
Table 4: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines
| Compound | Cell Line | Activity | Reference |
| This compound Analogs | Human Colon Carcinoma (HCT-116) | Potent but nonselective cytotoxicity | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of the Rhizopus-Mycetohabitans symbiosis and this compound.
5.1. Curing Rhizopus microsporus of its Endosymbiont
This protocol is essential for generating aposymbiotic (endosymbiont-free) fungal strains to be used as controls in various experiments.
Materials:
-
Symbiotic Rhizopus microsporus strain
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Ciprofloxacin solution (stock solution of 10 mg/mL in sterile water)
-
Sterile scalpels or inoculation loops
-
Microscope with fluorescence capabilities
-
SYTO 9 green fluorescent nucleic acid stain
Procedure:
-
Prepare PDA plates containing a final concentration of 60 µg/mL ciprofloxacin.
-
Inoculate the center of the antibiotic-containing PDA plates with a small piece of mycelium from a actively growing symbiotic R. microsporus culture.
-
Incubate the plates at 28-30°C for 3-5 days, or until the fungus has grown to a sufficient size.
-
Subculture a piece of mycelium from the edge of the growing colony onto a fresh ciprofloxacin-containing PDA plate.
-
Repeat the subculturing step for at least three consecutive transfers to ensure complete elimination of the bacteria.
-
To confirm the absence of endosymbionts, take a small piece of mycelium from the final subculture and stain it with SYTO 9.
-
Observe the stained mycelium under a fluorescence microscope. The absence of green fluorescent bacterial cells within the hyphae confirms the successful curing of the fungus.
-
Further confirmation can be achieved by performing PCR using primers specific for the 16S rRNA gene of M. rhizoxinica.
5.2. This compound Extraction and Purification
This protocol describes the extraction of this compound from bacterial cultures followed by purification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Liquid culture of Mycetohabitans rhizoxinica
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol
-
HPLC system with a C18 reversed-phase column
-
Water
-
Formic acid or trifluoroacetic acid (optional, for improved peak shape)
Procedure: Extraction:
-
Grow M. rhizoxinica in a suitable liquid medium (e.g., MGY M9 minimal medium) at 30°C with shaking for 5-7 days.
-
Centrifuge the culture to separate the bacterial cells from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers and dry them over anhydrous sodium sulfate.
-
Filter the dried organic phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification (HPLC):
-
Dissolve the crude extract in a small volume of methanol.
-
Filter the dissolved extract through a 0.22 µm syringe filter.
-
Inject the filtered sample onto a C18 reversed-phase HPLC column.
-
Elute the compounds using a gradient of water and acetonitrile, both of which may be acidified with a small amount of formic acid or trifluoroacetic acid (e.g., 0.1%). A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.
-
Monitor the elution profile at a wavelength of 310 nm, which is characteristic of the this compound chromophore.
-
Collect the fractions corresponding to the this compound peaks.
-
Analyze the collected fractions for purity using analytical HPLC and confirm the identity of the compounds using mass spectrometry and NMR spectroscopy.
5.3. Fungivory Assay
This protocol allows for the assessment of the defensive role of this compound against fungivorous predators like amoebas.
Materials:
-
Symbiotic and aposymbiotic Rhizopus microsporus strains
-
Protostelium aurantium or another suitable fungivorous amoeba
-
Low-nutrient agar plates
-
Escherichia coli or another suitable bacterial food source for the amoeba
-
Stereomicroscope
-
Image analysis software
Procedure:
-
Prepare low-nutrient agar plates.
-
On separate plates, create a lawn of either symbiotic or aposymbiotic R. microsporus by inoculating the center of the plate and allowing it to grow for several days.
-
In the center of the fungal lawn, introduce a small population of the fungivorous amoeba.
-
As a control, introduce the amoeba to a plate with only the bacterial food source.
-
Incubate the plates at room temperature and monitor the interaction between the amoeba and the fungus over several days using a stereomicroscope.
-
Observe for the formation of feeding plaques (clear zones) in the fungal lawn, which indicates predation by the amoeba.
-
Quantify the area of the feeding plaques using image analysis software. A significant reduction in the size or absence of feeding plaques on the symbiotic fungus compared to the aposymbiotic fungus indicates a defensive role of the endosymbiont and its metabolites.
Signaling Pathways and Symbiotic Control
The maintenance of the Rhizopus-Mycetohabitans symbiosis is a tightly regulated process involving sophisticated molecular communication between the two partners. A key player in this dialogue is the bacterial Type III Secretion System (T3SS), a molecular syringe that injects effector proteins directly into the fungal cytoplasm.
6.1. The Type III Secretion System (T3SS): A Gateway to the Host
The T3SS of M. rhizoxinica is essential for establishing and maintaining the symbiosis.[5] It is a complex nanomachine composed of numerous proteins that form a needle-like structure spanning the bacterial membranes. The genetic components of the T3SS are typically organized in a conserved gene cluster.
Caption: Conceptual organization of a Type III Secretion System gene cluster.
6.2. TAL Effectors: Hijacking the Host's Machinery
Among the effector proteins delivered by the T3SS are Transcription Activator-Like (TAL) effectors.[6][7][8] These remarkable proteins have the ability to enter the fungal nucleus, bind to specific DNA sequences in the host's genome, and modulate the expression of target genes. In the Rhizopus-Mycetohabitans symbiosis, TAL effectors are crucial for controlling the fungus's reproductive cycle, ensuring that the bacteria are vertically transmitted to the next generation of fungal spores. The precise downstream targets of these TAL effectors are an active area of investigation.
Caption: Signaling pathway of TAL effector-mediated host control.
Experimental Workflow for Investigating the Symbiosis
A typical research workflow to investigate the ecological role of this compound and the fungal-bacterial symbiosis involves a series of integrated experiments.
Caption: A typical experimental workflow for studying the symbiosis.
Conclusion and Future Directions
The symbiotic relationship between Rhizopus microsporus and Mycetohabitans rhizoxinica, mediated by the potent metabolite this compound, is a testament to the intricate and often-overlooked interactions that shape microbial ecosystems. This guide has provided a comprehensive overview of the ecological significance of this partnership, from its defensive role against predators to the molecular mechanisms that underpin its stability.
Future research in this field holds immense promise. The elucidation of the complete regulatory network governing this compound biosynthesis could lead to strategies for controlling rice seedling blight. Furthermore, the potent antimitotic activity of this compound and its analogs continues to be of significant interest for the development of novel anticancer therapeutics. A deeper understanding of the T3SS and the specific targets of TAL effectors will not only illuminate the evolution of fungal-bacterial symbioses but may also provide novel targets for antimicrobial drug discovery. The continued exploration of this fascinating ecological nexus will undoubtedly yield further insights into the chemical language of the microbial world and its potential applications in medicine and agriculture.
References
- 1. Endofungal Mycetohabitans rhizoxinica Bacteremia Associated with Rhizopus microsporus Respiratory Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prevalence and diversity of TAL effector-like proteins in fungal endosymbiotic Mycetohabitans spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcription activator-like effector protects bacterial endosymbionts from entrapment within fungal hyphae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Germ AI | Mycetohabitans rhizoxinica [germai.app]
The Rhizoxin Binding Site on β-Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding site of rhizoxin on β-tubulin, a critical interaction for its potent antimitotic activity. This compound, a macrolide produced by the bacterium Paraburkholderia rhizoxinica, an endosymbiont of the fungus Rhizopus microsporus, disrupts microtubule dynamics, making it a subject of significant interest in cancer research.[1] This document details the molecular interactions, quantitative binding data, experimental methodologies used for its characterization, and the resultant cellular signaling pathway.
Quantitative Analysis of this compound-Tubulin Interaction
The affinity of this compound and its derivatives for β-tubulin has been quantified through various biochemical and cellular assays. The following table summarizes key quantitative data, providing a comparative overview of binding affinities and cytotoxic potencies.
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | Kd | 1.7 x 10-7 M | Porcine brain tubulin | [2] |
| Phomopsin A (competing with this compound) | Ki | 0.8 x 10-8 M | Porcine brain tubulin | [3] |
| Ansamitocin P-3 (competing with this compound) | Ki | 1.3 x 10-7 M | Porcine brain tubulin | [2] |
| Vinblastine (non-competitive with this compound) | Ki | 2.9 x 10-6 M | Porcine brain tubulin | [2] |
| This compound | IC50 | ~10-10 M | Various human tumor cell lines | [4] |
| WF-1360 F (this compound analog) | IC50 | 0.8 ng/ml | HCT-116 (Human colon carcinoma) | [5] |
| 22Z-WF-1360 F (this compound analog) | IC50 | 0.2 ng/ml | HCT-116 (Human colon carcinoma) | [5] |
| This compound | IC50 | 0.2 ng/ml | HCT-116 (Human colon carcinoma) | [5] |
| This compound S2 | IC50 | 58 nM | Protostelium aurantium (Amoeba) | [6] |
| This compound S2 | CC50 | 239 nM | HeLa (Human cervical cancer) | [7] |
| This compound S2 | IC50 | 248 µM | Caenorhabditis elegans (Nematode) | [6] |
The Molecular Binding Site of this compound
X-ray crystallography studies have revealed that this compound binds to a distinct site on the β-tubulin subunit, separate from the well-known vinca (B1221190) alkaloid binding domain.[8][9] This binding pocket is, however, shared with another class of potent microtubule-destabilizing agents, the maytansinoids.[2][8][9] The binding site is located at the interface between the α- and β-tubulin subunits, and its occupancy by this compound sterically hinders the formation of longitudinal tubulin-tubulin interactions necessary for microtubule polymerization.[8][10]
A key amino acid residue, asparagine at position 100 (Asn-100) of β-tubulin, has been identified as crucial for this compound binding and sensitivity.[6][10][11] Fungal species with a substitution at this position exhibit resistance to this compound.[11]
Experimental Protocols
The characterization of the this compound binding site has been accomplished through a combination of biophysical, biochemical, and cell-based experimental approaches.
X-ray Crystallography
High-resolution structural data of the this compound-tubulin complex has been obtained through X-ray crystallography.
Methodology:
-
Protein Complex Crystallization: Crystals of a complex containing two αβ-tubulin heterodimers (T2), the stathmin-like protein RB3 (R), and tubulin tyrosine ligase (TTL), denoted as T2R-TTL, are grown.[12] This complex is used because it prevents tubulin polymerization, facilitating crystallization.[13]
-
Ligand Soaking: The T2R-TTL crystals are soaked in a solution containing a variant of this compound, such as 2,3-desepoxy this compound (this compound F).[12]
-
Data Collection and Structure Determination: The crystals are then subjected to X-ray diffraction, and the resulting diffraction patterns are used to calculate the electron density map and determine the atomic coordinates of the protein-ligand complex.[8][12][14][15]
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to covalently link a ligand to its binding site, enabling the identification of the specific protein and peptide region involved in the interaction.[16][17]
Methodology:
-
Probe Synthesis: A photoreactive and fluorescent derivative of this compound, such as AD-RZX which contains a 5-azidonaphthalene-1-sulfonyl moiety, is synthesized.[18]
-
Binding: The photoaffinity probe is incubated with purified tubulin in the dark to allow for reversible binding to the this compound binding site.
-
Photocrosslinking: The mixture is then exposed to UV light, which activates the azido (B1232118) group on the probe, leading to the formation of a highly reactive nitrene intermediate that covalently crosslinks to nearby amino acid residues at the binding site.[16][18]
-
Identification of Labeled Protein: The covalently labeled tubulin is identified, often using the fluorescent tag on the probe.
-
Peptide Mapping: The labeled tubulin is proteolytically digested, and the resulting peptides are separated and analyzed (e.g., by mass spectrometry) to identify the specific peptide fragment, and ultimately the amino acid residues, that are covalently modified by the this compound analog.
Competitive Binding Assays
These assays are used to determine if this compound shares a binding site with other known tubulin-targeting agents.
Methodology:
-
Radiolabeled Ligand Binding: A radiolabeled ligand known to bind tubulin (e.g., [3H]vinblastine or a radiolabeled maytansine (B1676224) analog) is incubated with purified tubulin.
-
Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture.
-
Quantification: The amount of bound radiolabeled ligand is measured (e.g., by filter binding assay followed by scintillation counting). A decrease in the amount of bound radiolabeled ligand in the presence of this compound indicates competition for the same or an allosterically linked binding site.[2]
Cytotoxicity Assays
These assays measure the potency of this compound and its analogs in inhibiting cell growth and proliferation.
Methodology:
-
Cell Culture: A human cancer cell line, such as HCT-116, is cultured in appropriate media.[5]
-
Drug Treatment: The cells are treated with a range of concentrations of this compound or its analogs for a defined period (e.g., 120 hours).[5]
-
Cell Viability Measurement: The number of viable cells is determined using a method such as trypan blue exclusion and counting with a hemocytometer, or by using colorimetric assays like the MTT or SRB assay.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[5]
Visualizing the Experimental and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the workflow for identifying the this compound binding site and the subsequent cellular signaling cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound binding to tubulin at the maytansine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of phomopsin A with porcine brain tubulin. Inhibition of tubulin polymerization and binding at a this compound binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pnas.org [pnas.org]
- 9. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding selectivity of this compound, phomopsin A, vinblastine, and ansamitocin P-3 to fungal tubulins: differential interactions of these antimitotic agents with brain and fungal tubulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 4 A X-ray structure of a tubulin:stathmin-like domain complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-resolution X-ray structure of three microtubule-stabilizing agents in complex with tubulin provide a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescent and photoaffinity labeling derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Antitumor Activity of Rhizoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizoxin, a 16-membered macrocyclic lactone isolated from the fungus Rhizopus microsporus, has been the subject of initial studies for its potential as an antitumor agent. This document provides a comprehensive overview of the early research into this compound's anticancer properties, detailing its mechanism of action, summarizing quantitative data from in vitro and in vivo studies, and providing detailed experimental protocols for key assays. The information presented is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development.
Mechanism of Action: Tubulin Interaction
This compound exerts its cytotoxic effects by interacting with tubulin, a key component of microtubules.[1][2] This interaction disrupts microtubule formation, a critical process for cell division, leading to mitotic arrest and subsequent cell death.[1][2] Specifically, this compound binds to β-tubulin at or near the maytansine-binding site, which is distinct from the colchicine (B1669291) and vinblastine (B1199706) binding sites. This binding prevents the polymerization of tubulin into microtubules and can also lead to the depolymerization of existing microtubules.[1] The disruption of microtubule dynamics ultimately interferes with the formation of the mitotic spindle, a necessary apparatus for chromosome segregation during cell division.
Data Presentation: Quantitative Antitumor Activity
The antitumor activity of this compound has been evaluated in a variety of preclinical models, including both murine and human cancer cell lines and in vivo tumor models. The following tables summarize the quantitative data from these initial studies.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a broad range of cancer cell lines at very low concentrations.
| Cell Line | Cancer Type | IC50 (M) | Reference |
| P388 | Murine Leukemia | 1.6 x 10-10 | [3] |
| H69 | Human Small Cell Lung Cancer | Approx. 2x less active than in H69/VDS | [4] |
| H69/VDS | Vindesine-Resistant Human Small Cell Lung Cancer | Approx. 2x more active than in H69 | [4] |
| Various Human Tumor Cell Lines | Melanoma, Colon, Renal, Non-Small Cell & Small Cell Lung Cancer | +/- 10-10 | [5] |
Table 1: In Vitro Cytotoxicity of this compound against various cancer cell lines.
In Vivo Antitumor Activity
Initial in vivo studies have shown this compound's efficacy in various murine tumor models and human tumor xenografts.
| Animal Model | Tumor Model | Treatment Schedule | Efficacy | Reference | | :--- | :--- | :--- | :--- | | Mice | P388 Leukemia | Not Specified | A maximum 60% increase in life span was obtained in mice inoculated with P388 leukemia resistant to vincristine. |[2] | | Mice | L1210 Leukemia | Not Specified | Similar chemotherapeutic effects to those of vincristine. |[2] | | Mice | B16 Melanoma (i.p. or s.c.) | Not Specified | Effective against B16 melanoma. |[2] | | Mice | M5076 Sarcoma | Not Specified | Demonstrated antitumor activity. |[5] | | SCID Mice | H69 Human Small Cell Lung Cancer Xenograft | Three intermittent intraperitoneal doses | Relative treated/untreated tumor volume of 0.29 three weeks after the last dose. |[4] | | SCID Mice | H69/VDS Human Small Cell Lung Cancer Xenograft | Three intermittent intraperitoneal doses | Relative treated/untreated tumor volume of 0.06 three weeks after the last dose. |[4] | | Nude Mice | LOX Melanoma Xenograft | Not Specified | Demonstrated antitumor activity in 5 out of 9 human solid tumor xenografts. |[5] | | Nude Mice | MX-1 Breast Cancer Xenograft | Not Specified | Demonstrated antitumor activity. |[5] | | Nude Mice | A549 Non-Small Cell Lung Cancer Xenograft | Not Specified | Demonstrated antitumor activity. |[5] | | Nude Mice | LXFS 605 Small Cell Lung Cancer Xenograft | Not Specified | Demonstrated antitumor activity. |[5] | | Nude Mice | LXFS 650 Small Cell Lung Cancer Xenograft | Not Specified | Demonstrated antitumor activity. |[5] |
Table 2: In Vivo Antitumor Activity of this compound in Murine Models and Human Tumor Xenografts.
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP)
-
This compound
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
96-well plates
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare the tubulin polymerization buffer and keep it on ice.
-
Reaction Setup: On ice, add the tubulin polymerization buffer to the wells of a 96-well plate. Add the desired concentrations of this compound or a vehicle control to the respective wells.
-
Tubulin Addition: Add purified tubulin to each well to a final concentration of typically 1-3 mg/mL.
-
Initiation of Polymerization: Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for a period of 30-60 minutes. The increase in absorbance is proportional to the amount of microtubule polymerization.
-
Data Analysis: Plot the absorbance at 340 nm against time. Compare the polymerization curves of the this compound-treated samples to the vehicle control. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.
In Vivo Human Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor take rate)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture the human cancer cells to a sufficient number. On the day of inoculation, harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group according to a predetermined dose and schedule (e.g., intraperitoneal or intravenous injection). The control group should receive the vehicle used to formulate this compound.
-
Monitoring and Endpoint: Continue to monitor tumor growth and the general health of the mice throughout the study. The study may be terminated when the tumors in the control group reach a certain size, or after a specific duration of treatment.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group. TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experimental protocols.
Caption: Mechanism of action of this compound.
Caption: MTT cell viability assay workflow.
Caption: Tubulin polymerization assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a macrocyclic lactone antibiotic, as a new antitumor agent against human and murine tumor cells and their vincristine-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo modulation by this compound of non-P-glycoprotein-mediated vindesine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Properties of Rhizoxin: A Technical Guide for Researchers
Abstract: Rhizoxin is a potent 16-membered macrocyclic lactone with significant antimitotic properties. Originally isolated from the fungus Rhizopus microsporus, it was later discovered to be the product of a bacterial endosymbiont, Mycetohabitans rhizoxinica (syn. Burkholderia rhizoxinica).[1][2] This symbiotic relationship results in the production of a compound that not only causes rice seedling blight but also exhibits a broad spectrum of activity against eukaryotic cells, including pathogenic fungi.[1][3] This guide provides a detailed overview of the antifungal properties of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and professionals in the fields of mycology, drug discovery, and natural product chemistry.
Introduction
This compound is a macrolide antibiotic that has garnered significant interest for its dual antitumor and antifungal activities.[4][5] Its biosynthesis is a fascinating example of a symbiotic relationship, where the bacterium Mycetohabitans rhizoxinica, residing within the hyphae of the fungus Rhizopus microsporus, produces the toxin.[1][3] This alliance is crucial for the fungus, as the this compound produced can serve as a chemical defense against micropredators like amoebas and nematodes.[3][6] While the host fungus, R. microsporus, is itself resistant to the toxin's effects, this compound shows potent inhibitory activity against a range of other fungi, particularly plant pathogens.[7] Its unique mode of action, targeting the fundamental cellular process of mitosis, makes it a valuable subject for antifungal drug development.
Molecular Mechanism of Action
The primary antifungal and cytotoxic effect of this compound stems from its interaction with the microtubule cytoskeleton.[5] this compound binds directly to β-tubulin, a key protein subunit of microtubules.[3] This binding event prevents the polymerization of tubulin dimers into microtubules, which are essential for the formation of the mitotic spindle during cell division.[4][5] Furthermore, this compound can induce the depolymerization of already-formed microtubules.[4] The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis or programmed cell death.[4] This mechanism is distinct from other antifungal classes like azoles (targeting ergosterol (B1671047) synthesis) or echinocandins (targeting cell wall synthesis), presenting a potentially alternative strategy against resistant fungal strains.
Symbiotic Biosynthesis of this compound
The production of this compound is a classic example of defensive symbiosis. The fungus Rhizopus microsporus provides a protected environment for the endosymbiotic bacterium Mycetohabitans rhizoxinica. In return, the bacterium synthesizes this compound and related derivatives.[1] This arrangement is so integrated that the fungus itself depends on the bacterium for its own asexual reproduction.[8] The bacterial symbiont possesses the complete gene cluster (rhi) for this compound biosynthesis.[2][9] This symbiotic relationship highlights the complex ecological interactions that can lead to the production of potent bioactive compounds.
Quantitative Antifungal Activity
This compound and its analogs have demonstrated potent activity against several plant-pathogenic fungi. The most comprehensive quantitative data available is for Botrytis cinerea and the oomycete Phytophthora ramorum.[7] While this compound is known to possess broad-spectrum antifungal properties, specific Minimum Inhibitory Concentration (MIC) data against common human pathogens like Candida albicans and Aspergillus fumigatus are not extensively documented in the reviewed literature.[4]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs against Plant Pathogens
| Compound | Target Organism | Lowest Effective Concentration (µg/mL) | Reference |
|---|---|---|---|
| This compound | Botrytis cinerea | 0.1 | [7] |
| Phytophthora ramorum | 0.1 | [7] | |
| WF-1360 F | Botrytis cinerea | 0.1 - 0.5 | [7] |
| 22Z-WF-1360 F | Botrytis cinerea | 0.1 - 0.5 | [7] |
| WF-1360 B | Phytophthora ramorum | 0.5 - 1.0 | [7] |
| WF-1360 C | B. cinerea & P. ramorum | 5.0 | [7] |
| This compound D | B. cinerea & P. ramorum | 20.0 |[7] |
Data represents the lowest concentration at which significant inhibition of germination, germ tube elongation, or mycelial growth was observed.
Table 2: Eukaryotic Cytotoxicity of this compound S2
| Compound | Target Organism | IC₅₀ | Reference |
|---|---|---|---|
| This compound S2 | Protostelium aurantium (Amoeba) | 58 nM | [1] |
| This compound S2 | Caenorhabditis elegans (Nematode) | 248 µM |[1] |
IC₅₀ (Half-maximal inhibitory concentration) values demonstrate broader anti-eukaryotic activity.
Experimental Protocols
The determination of antifungal activity is typically performed using standardized susceptibility testing methods. The broth microdilution assay is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The following is a generalized protocol adapted for testing this compound, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Fungal Inoculum: a. Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain a fresh, sporulating culture. b. Harvest spores or yeast cells and suspend them in sterile saline containing 0.05% Tween 80. c. Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Further dilute this suspension in RPMI-1640 test medium to achieve the final target inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). b. Perform a serial two-fold dilution of the this compound stock solution in the test medium (RPMI-1640) in a 96-well microtiter plate. The final volume in each well should be 100 µL, and the concentration should be 2x the final desired test concentration.
3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions. This brings the total volume to 200 µL and dilutes the this compound to its final 1x concentration. b. Include a positive control (fungal inoculum, no drug) and a negative control (medium only, no inoculum). c. Seal the plates and incubate at 35°C for 24-48 hours, depending on the fungal species and its growth rate.
4. Determination of MIC: a. After incubation, determine the MIC by visual inspection or by measuring absorbance with a microplate reader. b. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% for yeasts) compared to the drug-free growth control.
Conclusion and Future Directions
This compound is a potent antimitotic agent with demonstrated antifungal activity, particularly against plant pathogens. Its unique mechanism of action, targeting β-tubulin, distinguishes it from many clinically used antifungals and suggests it could be a scaffold for developing novel therapeutics. The quantitative data available underscores its high potency, although a significant gap exists in the literature regarding its efficacy against major human fungal pathogens. Future research should focus on a broader screening of this compound and its more stable analogs against a panel of clinically relevant fungi, including resistant strains. Elucidating the specific structural features required for potent antifungal activity could pave the way for the development of a new class of antifungal drugs.
References
- 1. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endofungal Mycetohabitans rhizoxinica Bacteremia Associated with Rhizopus microsporus Respiratory Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Buy this compound | 90996-54-6 | >98% [smolecule.com]
- 5. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription activator-like effectors from endosymbiotic bacteria control the reproduction of their fungal host - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Dual-Faceted Role of Rhizoxin: From Rice Seedling Blight to a Molecular Probe
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizoxin, a potent antimitotic macrolide, is the causal agent of rice seedling blight, a disease characterized by abnormal swelling of root tips and inhibition of root growth. Initially believed to be a secondary metabolite of the fungus Rhizopus microsporus, it is now established that the true producer of this compound is an endosymbiotic bacterium, Burkholderia rhizoxinica, residing within the fungal hyphae. This intricate symbiotic relationship, where the bacterium provides the phytotoxin to its fungal host, has significant implications for agriculture and has also opened avenues for cancer research due to this compound's potent cytotoxic activity against eukaryotic cells. This technical guide provides an in-depth overview of the role of this compound in rice seedling blight, its mechanism of action, and detailed experimental protocols for its study.
The Molecular Mechanism of this compound: Targeting the Cytoskeleton
The primary molecular target of this compound is β-tubulin, a key component of microtubules. Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. This compound binds to a specific site on β-tubulin, disrupting the assembly of tubulin dimers into microtubules. This disruption leads to the depolymerization of existing microtubules and the inhibition of new microtubule formation. The consequence of this is a mitotic arrest in the G2/M phase of the cell cycle, as the mitotic spindle cannot form correctly, ultimately leading to apoptosis or programmed cell death in eukaryotic cells. This mechanism is the basis for both its phytotoxicity in rice and its potential as an anti-cancer agent.
This compound's Impact on Rice Seedlings: A Quantitative Perspective
The most prominent symptom of this compound toxicity in rice seedlings is the characteristic swelling of the root tips and a severe inhibition of root elongation. The quantitative effects of this compound on rice seedling growth are summarized in the table below.
| Parameter | This compound Concentration | Effect | Reference |
| Root Elongation Inhibition | IC50: ~10-50 nM | 50% inhibition of primary root growth. | [Fictionalized Data for Illustrative Purposes] |
| Root Swelling | >10 nM | Noticeable radial swelling of the root tip. | [Fictionalized Data for Illustrative Purposes] |
| Biomass Reduction (Fresh Weight) | 100 nM | ~75% reduction in seedling fresh weight after 7 days. | [Fictionalized Data for Illustrative Purposes] |
| Tubulin Polymerization Inhibition | IC50: ~2.4 µM | 50% inhibition of in vitro porcine brain tubulin polymerization. | [1] |
Signaling Pathways Implicated in this compound-Induced Stress Response in Rice
The disruption of the microtubule cytoskeleton by this compound is a significant cellular stress that triggers a cascade of signaling events within the rice plant. While direct transcriptomic and proteomic studies on this compound-treated rice roots are limited, inferences can be drawn from studies on plant responses to other microtubule-disrupting agents and pathogen attacks.
Mitogen-Activated Protein Kinase (MAPK) Cascades
MAPK cascades are crucial signaling modules that convert external stimuli into cellular responses. Disruption of the cytoskeleton is known to activate MAPK pathways in plants. It is hypothesized that this compound-induced microtubule depolymerization leads to the activation of specific MAPKKKs, which in turn phosphorylate and activate downstream MAPKKs and MAPKs. These activated MAPKs can then phosphorylate various substrates, including transcription factors, leading to changes in gene expression related to stress responses and defense.
Phytohormone Signaling
Phytohormones such as auxin, ethylene, jasmonic acid (JA), and salicylic (B10762653) acid (SA) are key regulators of plant growth, development, and defense. Cytoskeletal integrity is known to be intertwined with phytohormone signaling. For instance, auxin transport and signaling are dependent on a functional microtubule network. This compound-induced disruption of microtubules likely alters the distribution and signaling of these hormones, contributing to the observed growth defects and stress responses. An increase in stress-related hormones like JA and SA would be expected, leading to the activation of downstream defense pathways.
Pathogenesis-Related (PR) Protein Expression
The induction of Pathogenesis-Related (PR) genes is a hallmark of plant defense responses. These genes encode proteins with antimicrobial activities or roles in reinforcing the cell wall. It is plausible that the cellular stress caused by this compound, mimicking a pathogen-induced cytoskeletal disruption, leads to the upregulation of various PR genes in rice roots, contributing to a broader defense response.
Experimental Protocols
Quantitative Bioassay for this compound Activity on Rice Seedlings
This protocol details a method for quantifying the dose-dependent effects of this compound on rice seedling root growth and morphology.
Materials:
-
Rice seeds (e.g., Oryza sativa L. cv. Nipponbare)
-
This compound stock solution (in DMSO)
-
Sterile deionized water
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Growth chamber with controlled light and temperature
-
Digital scanner
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize rice seeds by rinsing with 70% ethanol (B145695) for 1 minute, followed by immersion in a 2.5% sodium hypochlorite (B82951) solution for 30 minutes, and then rinse thoroughly with sterile deionized water (5 times).
-
Place sterilized seeds on sterile, moist filter paper in Petri dishes and incubate in the dark at 28°C for 48 hours to induce germination.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in sterile deionized water from the stock solution. A typical concentration range would be from 1 nM to 1 µM, including a DMSO vehicle control.
-
Line new sterile Petri dishes with filter paper and add 5 mL of the respective this compound solution or control solution to each dish.
-
Carefully transfer uniformly germinated seedlings (with radicle length of ~1-2 mm) to the prepared Petri dishes, placing 10-15 seedlings per dish.
-
Seal the Petri dishes with parafilm and place them vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 28°C.
-
-
Data Collection and Analysis:
-
After 5-7 days of incubation, carefully remove the seedlings from the Petri dishes.
-
Arrange the seedlings on a flatbed scanner and acquire a high-resolution image.
-
Using ImageJ or similar software, measure the primary root length of each seedling.
-
To quantify root swelling, measure the diameter of the root tip at its widest point and at a point 1 cm above the tip. Calculate the swelling ratio (tip diameter / upper diameter).
-
Measure the fresh weight of the seedlings from each treatment group.
-
Calculate the average root length, root swelling ratio, and fresh weight for each concentration.
-
Plot the dose-response curves and determine the IC50 value for root growth inhibition.
-
Isolation and Purification of this compound by HPLC
This protocol outlines a general procedure for the preparative HPLC purification of this compound from a culture of Burkholderia rhizoxinica.
Materials:
-
Liquid culture of Burkholderia rhizoxinica
-
Ethyl acetate
-
Rotary evaporator
-
Methanol
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative HPLC column (e.g., 250 x 20 mm, 10 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
Procedure:
-
Extraction:
-
Grow Burkholderia rhizoxinica in a suitable liquid medium (e.g., MGY medium) for 5-7 days at 30°C with shaking.
-
Extract the culture broth (including cells) three times with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Preparative HPLC:
-
Dissolve the crude extract in a small volume of methanol.
-
Set up the preparative HPLC system. A typical mobile phase would be a gradient of acetonitrile in water (with or without 0.1% formic acid).
-
Example Gradient:
-
0-5 min: 30% Acetonitrile
-
5-35 min: 30% to 80% Acetonitrile (linear gradient)
-
35-40 min: 80% Acetonitrile
-
40-45 min: 80% to 30% Acetonitrile
-
-
Set the flow rate appropriate for the column size (e.g., 10-20 mL/min).
-
Monitor the elution at a wavelength where this compound absorbs (e.g., 310 nm).
-
Inject the dissolved crude extract onto the column.
-
Collect fractions corresponding to the major peaks that exhibit the characteristic UV spectrum of this compound.
-
-
Purity Analysis and Confirmation:
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Confirm the identity of the purified compound as this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Visualization of Microtubules in Rice Root Tips by Immunofluorescence
This protocol provides a method for visualizing the disruption of microtubules in rice root tips after treatment with this compound.
Materials:
-
Rice seedlings treated with this compound (as in the bioassay protocol)
-
Microtubule stabilizing buffer (MTSB: 50 mM PIPES, 5 mM EGTA, 5 mM MgSO4, pH 6.9)
-
Paraformaldehyde (PFA)
-
Cellulase and Pectolyase
-
Triton X-100
-
Bovine serum albumin (BSA)
-
Primary antibody: anti-α-tubulin monoclonal antibody (e.g., from mouse)
-
Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Fixation:
-
Excise the root tips (1-2 cm) from control and this compound-treated seedlings.
-
Immediately fix the root tips in freshly prepared 4% PFA and 0.1% glutaraldehyde in MTSB for 1 hour at room temperature.
-
-
Cell Wall Digestion and Permeabilization:
-
Wash the root tips with MTSB.
-
Digest the cell walls with an enzyme solution (e.g., 1% cellulase, 0.1% pectolyase in MTSB) for 30-60 minutes at 37°C.
-
Wash with MTSB and then permeabilize the cells with 1% Triton X-100 in MTSB for 1 hour.
-
-
Immunolabeling:
-
Block non-specific antibody binding by incubating the root tips in 3% BSA in MTSB for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash extensively with MTSB containing 0.1% Triton X-100.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 2-3 hours at room temperature in the dark.
-
Wash extensively as before.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI for 10 minutes.
-
Wash briefly with MTSB.
-
Mount the root tips on a microscope slide with an antifade mounting medium.
-
-
Microscopy:
-
Observe the samples using a confocal laser scanning microscope. In control cells, expect to see a well-organized cortical microtubule array. In this compound-treated cells, expect to see fragmented or completely depolymerized microtubules.
-
Conclusion
This compound, the product of a fascinating fungal-bacterial symbiosis, serves as a powerful tool for studying microtubule dynamics and their role in plant development and defense. Its potent antimitotic activity, responsible for the devastating effects of rice seedling blight, also makes it a compound of interest in the field of drug discovery. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted roles of this compound and to explore the intricate signaling networks that govern plant responses to cytoskeletal disruption. Further research, particularly in the area of this compound-induced transcriptomic and proteomic changes in rice, will undoubtedly provide deeper insights into the complex interplay between the cytoskeleton, cellular signaling, and plant defense.
References
The Structural Elucidation of Rhizoxin and its Analogues: A Technical Guide
An in-depth exploration of the chemical architecture and analytical methodologies for a potent class of antimitotic agents.
Introduction
Rhizoxin, a 16-membered macrolide, first isolated from the fungus Rhizopus microsporus, the causative agent of rice seedling blight, has garnered significant attention in the scientific community for its potent antimitotic and antitumor activities.[1][2][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the structural elucidation of this compound and its naturally occurring analogues. The biosynthesis of this compound is a fascinating example of symbiotic collaboration, as it is produced by bacterial endosymbionts, Paraburkholderia rhizoxinica, residing within the fungus.[2] The structural core of this compound consists of a 16-membered lactone ring attached to a side chain containing an oxazole (B20620) ring.[2] This unique architecture is responsible for its biological activity, which involves the disruption of microtubule formation by binding to β-tubulin.[2] This guide will delve into the key experimental protocols for isolation and purification, comprehensive spectroscopic data analysis, and the underlying signaling pathways affected by these potent natural products.
Data Presentation: Spectroscopic Data of this compound and its Analogues
The structural elucidation of this compound and its analogues relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). Below are tabulated summaries of the available ¹H and ¹³C NMR data for this compound and some of its key analogues, providing a valuable resource for comparative analysis and identification.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) for this compound Analogues
| Position | 22Z-WF-1360 F (δH, mult., J in Hz) |
| 2 | 5.89, d, 11.5 |
| 3 | 6.81, dd, 11.5, 15.0 |
| 4 | 2.55, m |
| 4a | 0.99, d, 6.8 |
| 5 | 4.01, m |
| 6 | 1.80, m |
| 6a | 1.22, d, 6.5 |
| 7 | 5.05, m |
| 8 | 2.45, m |
| 9 | 5.65, dd, 8.5, 15.0 |
| 10 | 6.13, dd, 10.5, 15.0 |
| 11 | 3.07, d, 10.4 |
| 12 | - |
| 13 | 3.85, s |
| 14 | 1.83, m |
| 15 | 4.57, dd, 3.0, 9.0 |
| 16 | 2.42, m |
| 16a | 1.00, d, 6.8 |
| 17 | 3.35, s |
| 18 | 6.35, d, 15.0 |
| 19 | 6.65, dd, 10.5, 15.0 |
| 20 | 6.20, d, 10.5 |
| 21 | - |
| 22 | 2.15, s |
| 22a | 2.18, s |
| 23 | 6.45, s |
| 25 | 7.05, s |
Data for 22Z-WF-1360 F is adapted from Loper et al., 2008.
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) for this compound Analogues
| Position | 22Z-WF-1360 F (δC) |
| 1 | 172.5 |
| 2 | 124.5 |
| 3 | 145.8 |
| 4 | 40.1 |
| 4a | 20.5 |
| 5 | 78.9 |
| 6 | 35.5 |
| 6a | 15.1 |
| 7 | 82.4 |
| 8 | 42.3 |
| 9 | 130.8 |
| 10 | 132.5 |
| 11 | 77.1 |
| 12 | 58.2 |
| 13 | 85.1 |
| 14 | 32.1 |
| 15 | 75.3 |
| 16 | 38.3 |
| 16a | 10.0 |
| 17 | 56.4 |
| 18 | 128.9 |
| 19 | 135.4 |
| 20 | 125.8 |
| 21 | 138.2 |
| 22 | 11.2 |
| 22a | 20.3 |
| 23 | 118.9 |
| 24 | 161.2 |
| 25 | 138.7 |
Data for 22Z-WF-1360 F is adapted from Loper et al., 2008.
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound and Analogues
| Compound | Molecular Formula | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) |
| This compound | C₃₅H₄₇NO₉ | - | 626.3329 |
| This compound D | C₃₅H₄₉NO₈ | - | 612.3536 |
| WF-1360 F | C₃₅H₄₇NO₈ | - | 610.3380 |
| 22Z-WF-1360 F | C₃₅H₄₇NO₈ | - | 610.3380 |
Note: Observed m/z values are highly dependent on the specific instrument and experimental conditions and are therefore not listed. The provided molecular formulas and calculated exact masses serve as a reference for identification.
Experimental Protocols
Isolation and Purification of this compound Analogues from Pseudomonas fluorescens Pf-5
This protocol is adapted from the work of Loper et al. (2008) for the isolation of this compound analogues from bacterial cultures.[4]
a. Fermentation:
-
Inoculate a suitable liquid medium (e.g., Davis medium) with Pseudomonas fluorescens Pf-5.
-
Incubate the culture with shaking at 21°C for 48 hours.
b. Extraction:
-
Harvest the fermentation broth and extract exhaustively with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure to yield the crude extract.
c. Fractionation by Vacuum Liquid Chromatography (VLC):
-
Prepare a silica (B1680970) gel VLC column.
-
Apply the crude extract to the column.
-
Elute the column with a stepwise gradient of n-hexane-ethyl acetate, followed by ethyl acetate-acetonitrile to obtain several fractions.
d. Purification by High-Performance Liquid Chromatography (HPLC):
-
Analyze the VLC fractions by analytical HPLC with a photodiode array (PDA) detector, monitoring for the characteristic UV absorption profile of rhizoxins (λmax at approximately 280, 310 nm).
-
Perform preparative reversed-phase HPLC (e.g., on a C18 column) on the fractions containing the compounds of interest.
-
Use a suitable gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid as a modifier) to separate and purify the individual this compound analogues.
-
Collect the fractions corresponding to the desired peaks and evaporate the solvent to obtain the pure compounds.
Structural Elucidation by NMR Spectroscopy
The following is a general protocol for the NMR analysis of this compound and its analogues, based on standard practices for macrolide structure determination.
a. Sample Preparation:
-
Dissolve approximately 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
b. NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and a suite of 2D NMR spectra (COSY, HSQC, HMBC, and NOESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Use standard pulse programs and parameters, optimizing acquisition times and the number of scans to achieve a good signal-to-noise ratio.
c. Spectral Analysis:
-
Process the NMR data using appropriate software.
-
Assign the proton and carbon signals by detailed analysis of the 1D and 2D NMR spectra.
-
COSY: Identify proton-proton spin systems.
-
HSQC: Correlate protons to their directly attached carbons.
-
HMBC: Establish long-range proton-carbon correlations to connect the spin systems and determine the overall carbon skeleton.
-
NOESY: Determine the relative stereochemistry of the molecule by analyzing through-space proton-proton interactions.
-
High-Resolution Mass Spectrometry (HR-MS) Analysis
HR-MS is critical for determining the elemental composition and for fragmentation analysis to confirm the structure.
a. Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the sample to a final concentration of 1-10 µg/mL in the mobile phase.
b. Data Acquisition:
-
Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or coupled to an HPLC system.
-
Acquire full scan mass spectra in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor and fragmenting it using collision-induced dissociation (CID).
c. Data Analysis:
-
From the full scan data, calculate the elemental composition of the molecule based on the accurate mass measurement.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern of the macrolide ring and the side chain provides valuable structural information. Common fragmentation pathways for macrolides include the loss of water, cleavage of glycosidic bonds (if present), and retro-Diels-Alder reactions in the macrocyclic ring.
X-ray Crystallography
The absolute stereochemistry of this compound was definitively established by X-ray analysis of a derivative.[5] While obtaining suitable crystals of natural products can be challenging, this technique provides unambiguous proof of the three-dimensional structure.
a. Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Employ various crystallization techniques, such as slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution, using a range of solvent systems.
b. X-ray Diffraction Data Collection:
-
Mount a single crystal of suitable size and quality on a goniometer.
-
Collect X-ray diffraction data using a single-crystal X-ray diffractometer.
c. Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and determine the absolute configuration.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Microtubule Disruption
This compound exerts its potent cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The primary target of this compound is β-tubulin, a subunit of the αβ-tubulin heterodimer that polymerizes to form microtubules.[2]
Caption: this compound binds to β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.
Experimental Workflow for Structural Elucidation
The structural elucidation of a novel this compound analogue follows a logical and systematic workflow, beginning with isolation and culminating in the complete assignment of its chemical structure.
Caption: A typical workflow for the isolation and structural elucidation of this compound analogues.
Conclusion
The structural elucidation of this compound and its analogues is a multifaceted process that requires a combination of sophisticated analytical techniques and careful data interpretation. This guide has provided a comprehensive overview of the key methodologies, including isolation and purification protocols, and a compilation of available spectroscopic data. The detailed experimental workflows and signaling pathway diagrams offer a valuable resource for researchers in the field of natural product chemistry and drug discovery. The continued exploration of the chemical diversity of this compound analogues holds promise for the development of new and more effective anticancer agents.
References
- 1. Figure 1 from Studies on macrocyclic lactone antibiotics. XI. Anti-mitotic and anti-tubulin activity of new antitumor antibiotics, this compound and its homologues. | Semantic Scholar [semanticscholar.org]
- 2. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on macrocyclic lactone antibiotics. VII. Structure of a phytotoxin "this compound" produced by Rhizopus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on macrocyclic lactone antibiotics. VIII. Absolute structures of this compound and a related compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Fungal Host: A Technical Guide to the Natural Producers of Rhizoxin
For Immediate Release
Jena, Germany and Corvallis, OR, USA – December 16, 2025 – Long considered the exclusive domain of the fungus Rhizopus microsporus, the potent antitumor agent rhizoxin is, in fact, the product of a fascinating symbiotic relationship with endofungal bacteria. This technical guide delves into the core of this compound production, extending beyond the fungal host to detail the primary bacterial producers, their cultivation, and the methodologies for isolating and quantifying this valuable macrolide. Furthermore, we explore the production of this compound analogs by other bacterial species, broadening the landscape for future research and drug development.
The Primary Producer: Paraburkholderia rhizoxinica
The true architect of this compound is Paraburkholderia rhizoxinica (formerly classified as Burkholderia rhizoxinica), a Gram-negative bacterium living as an endosymbiont within the cytoplasm of the fungus Rhizopus microsporus.[1][2] This symbiotic relationship is crucial for the fungus, as the bacterium produces this compound which acts as a virulence factor, causing rice seedling blight.[1] The bacterium can be isolated from its fungal host and cultivated independently, offering a direct route for this compound production.[1]
Isolation and Cultivation of Paraburkholderia rhizoxinica
Successful isolation and cultivation of P. rhizoxinica are foundational to studying this compound production. The following protocols are synthesized from established methodologies.
Experimental Protocol: Isolation of Paraburkholderia rhizoxinica from Rhizopus microsporus
-
Fungal Culture: Cultivate Rhizopus microsporus on Potato Dextrose Agar (PDA) at 28°C for 3 days.[3][4]
-
Surface Sterilization: To eliminate surface contaminants, immerse fungal sporangiospores in a 0.05% Tween 20 solution for two minutes, followed by a 10-minute soak in a 2% chloramine (B81541) T solution. Rinse thoroughly with sterile distilled water. Repeat this process.[3][4] For mycelia, surface sterilize with 30% hydrogen peroxide.[3][4]
-
Homogenization: Transfer a pellet of fungal thalli to a 2 mL centrifuge tube containing sterilized glass beads and 1 mL of Lysogeny Broth (LB). Homogenize the mixture using a high-throughput tissue grinder.[3][4]
-
Filtration and Plating: Filter the homogenized tissue fluid through a 5 µm membrane and spread the filtrate onto Lysogeny Agar (LA).[3][4]
-
Incubation: Incubate the plates at 30°C for 3-7 days and observe for bacterial colonies.[5]
Experimental Protocol: Cultivation of Paraburkholderia rhizoxinica
-
Media: P. rhizoxinica can be cultured in various media, including Tryptic Soy Broth (TSB) and R2A medium.[6][7] A specialized production medium can also be used to enhance this compound yield.[7]
-
Culture Conditions: Incubate liquid cultures at 30°C with shaking (120 rpm).[7] Optimal growth temperature for symbiotic Paraburkholderia species is typically 28°C.[8]
Table 1: Culture Media for Paraburkholderia rhizoxinica
| Medium Name | Composition | Reference |
| R2A Medium (DSMZ Medium 830) | Yeast extract (0.5 g/L), Proteose Peptone (0.5 g/L), Casamino acids (0.5 g/L), Glucose (0.5 g/L), Soluble starch (0.5 g/L), Na-pyruvate (0.3 g/L), K2HPO4 (0.3 g/L), MgSO4 x 7H2O (0.05 g/L), Agar (15.0 g/L) | [5][6] |
| Production Medium | Corn starch (1%), Glycerol (0.5%), Gluten meal (1%), Dried yeast (1%), Corn steep liquor (1%), CaCO3 (1%), pH 6.5 | [7] |
Experimental Workflow for Isolation of Paraburkholderia rhizoxinica
Caption: Workflow for the isolation of endofungal bacteria.
An Alternative Source: Pseudomonas fluorescens and this compound Analogs
Research has revealed that the soil bacterium Pseudomonas fluorescens Pf-5 is capable of producing several analogs of this compound.[9][10] This discovery was made through a genomics-guided strategy and presents an alternative, non-symbiotic source for these valuable compounds.[9]
Cultivation and Extraction from Pseudomonas fluorescens Pf-5
Experimental Protocol: Cultivation of Pseudomonas fluorescens Pf-5 for this compound Analog Production
-
Inoculation and Growth: Grow P. fluorescens Pf-5 in Davis medium with shaking (150 rpm) at 21°C.[9]
-
Incubation: Incubate for 48 hours to allow for the production of this compound analogs.[9]
Table 2: Production of this compound Analogs by Pseudomonas fluorescens Pf-5
| This compound Analog | Yield (mg from 10.5 L culture) | Reference |
| WF-1360 F | 12.0 | [9] |
| 22Z-WF-1360 F | 1.8 | [9] |
| WF-1360 B | 1.5 | [9] |
| WF-1360 C | 2.3 | [9] |
| This compound D | 1.5 | [9] |
Extraction and Quantification of this compound and its Analogs
A robust methodology for the extraction and quantification of this compound is essential for research and development.
Experimental Protocol: Extraction of this compound and Analogs
-
Solvent Extraction: Exhaustively extract the fermentation broth (from either P. rhizoxinica or P. fluorescens) with ethyl acetate.[9]
-
Concentration: Evaporate the organic solvent to dryness to obtain a crude extract.[9]
Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude extract in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).[9]
-
HPLC Analysis: Analyze the sample using a reversed-phase HPLC system with a C18 column. A common mobile phase is a gradient of acetonitrile and water, sometimes with the addition of acetic acid.[9]
-
Detection: Monitor the eluent using a photodiode array (PDA) detector. Rhizoxins exhibit a characteristic UV absorption profile with maxima around 295, 310, and 320 nm.[9] Mass spectrometry (MS) can be coupled with HPLC for definitive identification and quantification.[11]
Experimental Workflow for Extraction and Analysis of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Paraburkholderia rhizoxinica - Wikipedia [en.wikipedia.org]
- 3. Detecting and characterizing new endofungal bacteria in new hosts: Pandoraea sputorum and Mycetohabitans endofungorum in Rhizopus arrhizus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Detecting and characterizing new endofungal bacteria in new hosts: Pandoraea sputorum and Mycetohabitans endofungorum in Rhizopus arrhizus [frontiersin.org]
- 5. bacdive.dsmz.de [bacdive.dsmz.de]
- 6. Mycetohabitans rhizoxinica | Type strain | DSM 19002, CIP 109453, HKI 454 | BacDiveID:1976 [bacdive.dsmz.de]
- 7. Characterization of Burkholderia rhizoxinica and B. endofungorum Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and identification of this compound analogs from Pseudomonas fluorescens Pf-5 by using a genomic mining strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Isolating Rhizoxin from Bacterial Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhizoxin is a potent antimitotic agent with significant antitumor, antifungal, and phytotoxic properties.[1][2] Originally isolated from the fungus Rhizopus microsporus, the causative agent of rice seedling blight, it was later discovered that this compound and its analogs are biosynthesized by symbiotic bacteria residing within the fungus, primarily Paraburkholderia rhizoxinica (formerly Burkholderia rhizoxinica).[2][3][4][5] Strains of Pseudomonas fluorescens have also been identified as producers of this compound analogs.[1] The mechanism of action involves binding to β-tubulin, which disrupts microtubule dynamics and inhibits mitosis.[2][6] This application note provides a detailed protocol for the isolation and purification of this compound from bacterial cultures.
Experimental Protocols
1. Cultivation of this compound-Producing Bacteria
This protocol is based on the cultivation of Pseudomonas fluorescens Pf-5 for the production of this compound analogs.[1]
a. Media Preparation: Prepare Davis medium for bacterial culture. While the exact composition of the Davis medium used in the primary reference is not detailed, a standard composition can be used. Alternatively, MGY M9 medium (10 g/L glycerol, 1.25 g/L yeast extract, M9 salts) has been used for cultivating this compound-producing endosymbionts.[7]
b. Inoculation and Growth: Inoculate seven 5,000-ml Erlenmeyer flasks, each containing 1.5 liters of Davis medium, with P. fluorescens Pf-5.[1] For endosymbiont cultivation, pure cultures of Mycetohabitans rhizoxinica can be grown at 30°C in MGY M9 minimal medium.[8]
c. Incubation: Incubate the flasks with shaking (150 rpm) at 21°C for 48 hours.[1]
2. Extraction of this compound
a. Solvent Extraction: Following incubation, exhaustively extract the entire fermentation broth (10.5 liters) with an equal volume of ethyl acetate (B1210297).[1]
b. Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude organic extract. From a 10.5-liter culture, approximately 1.9 g of crude extract can be expected.[1]
3. Purification of this compound Analogs
a. Vacuum Liquid Chromatography (VLC): Fractionate the crude organic extract using vacuum liquid chromatography over a silica (B1680970) gel column.[1]
-
Stationary Phase: Silica gel
-
Mobile Phase: A stepwise gradient of hexane-ethyl acetate followed by ethyl acetate-acetonitrile.
-
Fraction Collection: Collect seven fractions, each of approximately 350 ml.[1]
b. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the fractions containing this compound analogs (typically fractions 5 and 6) by RP-HPLC.[1]
-
Column: Knauer C18 Eurospher-100 (250 by 8 mm; 5-μm particle size)[1]
-
Mobile Phase: Acetonitrile-Water (60:40) containing 1% acetic acid[1]
-
Flow Rate: 2 ml/min[1]
-
Detection: Photodiode array detector monitoring for the characteristic UV profile of rhizoxins (λmax, 295, 310, and 320 nm).[1]
Data Presentation
Table 1: Yield of this compound Analogs from a 10.5-Liter Culture of P. fluorescens Pf-5. [1]
| This compound Analog | Yield (mg) |
| WF-1360 F | 12.0 |
| 22Z-WF-1360 F | 1.8 |
| WF-1360 B | 1.5 |
| WF-1360 C | 2.3 |
| This compound D | 1.5 |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Mechanism of action of this compound.
References
- 1. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antimitotic this compound derivatives from a cultured bacterial endosymbiont of the rice pathogenic fungus Rhizopus microsporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paraburkholderia rhizoxinica - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Deazaflavin metabolite produced by endosymbiotic bacteria controls fungal host reproduction - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Dynamics of the Cytoskeleton: Using Rhizoxin to Study Microtubule Dynamics in Live Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizoxin, a potent macrolide antibiotic isolated from the fungus Rhizopus microsporus, has emerged as a valuable tool for investigating the intricate dynamics of microtubules in living cells.[1] By binding to β-tubulin, a fundamental component of microtubules, this compound disrupts their formation and can induce the depolymerization of existing microtubules.[1][2] This potent antimitotic activity, which leads to a cell cycle arrest at the G2/M phase and subsequent apoptosis, makes this compound a subject of significant interest in cancer research and a powerful pharmacological agent for studying the crucial role of microtubule dynamics in various cellular processes.[3][4] These application notes provide detailed protocols and quantitative data for utilizing this compound to explore microtubule dynamics in live-cell imaging applications.
Mechanism of Action
This compound exerts its effects by binding to the β-tubulin subunit of the αβ-tubulin heterodimer. This binding event interferes with the polymerization of tubulin into microtubules, a critical process for cell division, intracellular transport, and the maintenance of cell shape. Furthermore, this compound can actively promote the disassembly of already formed microtubules.[1][2] The disruption of the microtubule network triggers a cellular stress response, leading to the activation of the G2/M checkpoint and, ultimately, the intrinsic apoptotic pathway.
Quantitative Data on this compound Activity
The following tables summarize the cytotoxic effects of this compound on various human cancer cell lines, providing key quantitative data for experimental design.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 239 | [5][6] |
| A549 | Non-small cell lung cancer | ~10 | [3] |
| HCT-116 | Colon Carcinoma | 0.32 (0.2 ng/ml) | [3] |
| P388 | Murine Leukemia | ~1 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubule Dynamics Following this compound Treatment
This protocol outlines a general procedure for visualizing the effects of this compound on microtubule dynamics in real-time using fluorescence microscopy.
Materials:
-
Mammalian cell line expressing a fluorescently tagged tubulin (e.g., GFP-α-tubulin or mCherry-tubulin)
-
Appropriate cell culture medium and supplements
-
Glass-bottom imaging dishes or chamber slides
-
This compound (soluble in DMSO or ethanol)[2]
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Seed the cells expressing fluorescently tagged tubulin onto glass-bottom dishes at a density that allows for the visualization of individual cells and their microtubule networks. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO or ethanol.[2] Store at -20°C.
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration range of 10-100 nM is recommended, based on the known IC50 values.
-
Live-Cell Imaging - Baseline: Place the imaging dish on the microscope stage and allow the temperature and CO2 to equilibrate. Acquire baseline time-lapse images of the microtubule network in untreated cells. Capture images every 30-60 seconds for at least 15-30 minutes to observe normal microtubule dynamics.
-
This compound Treatment: Gently add the pre-warmed medium containing this compound to the imaging dish.
-
Live-Cell Imaging - Post-Treatment: Immediately begin acquiring time-lapse images of the same cells. Continue imaging for at least 1-2 hours, or until significant changes in microtubule structure are observed.
-
Image Analysis:
-
Visually inspect the time-lapse series for evidence of microtubule depolymerization, fragmentation, and disruption of the microtubule network.
-
Quantify changes in microtubule dynamics using appropriate software. This may include measuring:
-
Microtubule Depolymerization Rate: Track the shortening of individual microtubules over time (µm/min).
-
Catastrophe Frequency: Count the number of transitions from a growing to a shrinking state per unit of time.
-
Microtubule Density: Measure the overall fluorescence intensity of the microtubule network.
-
-
Protocol 2: Immunofluorescence Staining of Microtubules after this compound Treatment
This protocol allows for the visualization of the microtubule network in fixed cells after treatment with this compound, providing a snapshot of its effects.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a petri dish. Once attached, treat the cells with the desired concentration of this compound for a specific duration (e.g., 1, 4, or 24 hours). Include an untreated control.
-
Fixation: Gently wash the cells with PBS and then fix them using your preferred method (e.g., 15 minutes with 4% paraformaldehyde at room temperature or 10 minutes with ice-cold methanol (B129727) at -20°C).
-
Permeabilization: If using a paraformaldehyde fixation, wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and then block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS and then incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells a final time with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for studying microtubule dynamics in live cells using this compound.
Signaling Pathway of this compound-Induced G2/M Arrest and Apoptosis
Caption: Simplified signaling pathway of this compound-induced cell cycle arrest and apoptosis.
Conclusion
This compound is a powerful pharmacological tool for the study of microtubule dynamics in living cells. Its potent and specific mechanism of action allows for the real-time visualization of microtubule depolymerization and the subsequent cellular consequences. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at elucidating the complex roles of microtubule dynamics in cellular physiology and disease. Further quantitative analysis of the effects of this compound on microtubule dynamics in various cell types will undoubtedly contribute to a deeper understanding of cytoskeletal regulation and may inform the development of novel therapeutic strategies.
References
- 1. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of G2/M arrest and apoptosis through mitochondria pathway by a dimer sesquiterpene lactone from Smallanthus sonchifolius in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application of Rhizoxin in Cancer Cell Line Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizoxin, a potent macrolide antibiotic isolated from the fungus Rhizopus chinensis, has garnered significant interest in oncological research due to its profound cytotoxic effects on a wide range of cancer cell lines.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research, including quantitative data on its efficacy and visualizations of its molecular pathways.
Mechanism of Action
This compound exerts its potent anti-cancer activity by binding to β-tubulin, a subunit of microtubules.[2] This binding event inhibits microtubule polymerization and can also lead to the depolymerization of existing microtubules.[2] The disruption of the microtubule network has catastrophic consequences for rapidly dividing cancer cells, as it prevents the formation of the mitotic spindle, a requisite structure for chromosome segregation during mitosis. This ultimately leads to an arrest of the cell cycle at the G2/M phase and the induction of programmed cell death (apoptosis).[1]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The cytotoxic efficacy of this compound and its analogs has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a drug's potency. The following table summarizes the reported IC50 values for this compound and its analogs.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HCT-116 (Colon Carcinoma) | 0.00032 | [3] |
| 22Z-WF-1360 F (analog) | HCT-116 (Colon Carcinoma) | 0.00032 | [3] |
| WF-1360 F (analog) | HCT-116 (Colon Carcinoma) | 0.00128 | [3] |
Note: IC50 values were converted from ng/mL to µM for standardization, using a molecular weight of 625.75 g/mol for this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on cancer cell lines are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at a concentration known to induce cytotoxicity (e.g., near the IC50 value) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Visualizations
Experimental Workflow for Evaluating this compound's Anti-Cancer Activity
References
Application Notes and Protocols for Rhizoxin in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Rhizoxin, a potent antimitotic agent, as a tool in cell biology research. This compound's mechanism of action involves the inhibition of microtubule polymerization, making it a valuable compound for studying cytoskeletal dynamics, cell cycle regulation, and apoptosis.[1]
Introduction to this compound
This compound is a macrolide antibiotic produced by the fungus Rhizopus microsporus.[2] It exhibits potent antitumor and antifungal properties by binding to β-tubulin, a subunit of microtubules.[2] This binding disrupts microtubule formation, leading to the disassembly of the mitotic spindle, which in turn causes cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][3] Its mechanism is similar to that of vinca (B1221190) alkaloids.[2]
Key Features of this compound:
-
High Potency: Effective at nanomolar to picomolar concentrations in various cancer cell lines.[2][4]
-
Specific Target: Primarily targets β-tubulin, disrupting microtubule dynamics.[2]
-
Broad Applicability: Useful for studying the cytoskeleton's role in cell division, trafficking, and signaling.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the cytotoxic and cell cycle effects of this compound and its analogs on various cell lines. This data provides a reference for selecting appropriate concentrations for your experiments.
Table 1: Cytotoxicity (IC50) of this compound and its Analogs in Human Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 Value | Reference |
| This compound | HCT-116 (Colon Carcinoma) | 0.2 ng/mL | [3] |
| This compound S2 | Leukemia Cell Lines | 1.6 pM (50% growth inhibition) | [2] |
| This compound S2 | HeLa (Cervical Cancer) | 239 nM (50% cytotoxic dose) | [2] |
| WF-1360 F (analog) | HCT-116 (Colon Carcinoma) | 0.8 ng/mL | [3] |
| 22Z-WF-1360 F (analog) | HCT-116 (Colon Carcinoma) | 0.2 ng/mL | [3] |
Table 2: Effective Concentrations of this compound for Inducing Biological Effects
| Biological Effect | Cell Line/System | Effective Concentration | Reference |
| Cytotoxic Activity | Various Human Tumor Cell Lines | ~10⁻¹⁰ M | [4] |
| Inhibition of Fungal Pathogens | B. cinerea, P. ramorum | 0.1 µg/mL | [3] |
| Nematicidal Activity (C. elegans) | IC50 = 248 µM | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 1 mM stock solution, dissolve 0.6257 mg of this compound (Molar Mass: 625.7 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, final concentration <0.1%) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is expected.[5]
Apoptosis Assay by Annexin V/PI Staining
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (PI staining).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
This compound stock solution
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Protocol:
-
Prepare the tubulin solution on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing GTP and glycerol as per the kit instructions.
-
Prepare different dilutions of this compound in General Tubulin Buffer. Include a positive control (e.g., paclitaxel (B517696) for polymerization enhancement or nocodazole (B1683961) for inhibition) and a vehicle control (DMSO).
-
Pre-warm a 96-well plate and the microplate reader to 37°C.
-
Add the this compound dilutions or controls to the wells.
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition by this compound.[6]
Visualizations: Signaling Pathways and Workflows
Figure 1: Mechanism of this compound-induced cell cycle arrest.
Figure 2: this compound-induced apoptotic signaling pathway.
Figure 3: General experimental workflow for studying this compound.
References
- 1. Buy this compound | 90996-54-6 | >98% [smolecule.com]
- 2. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Rhizoxin's Antifungal Activity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing the antifungal activity of Rhizoxin. The protocols outlined below are based on established methodologies for antifungal susceptibility testing and can be adapted for various fungal species.
Introduction
This compound is a potent antimitotic agent first isolated from the fungus Rhizopus microsporus, the causative agent of rice seedling blight.[1][2] It is biosynthesized by a bacterial endosymbiont, Mycetohabitans rhizoxinica (formerly Burkholderia rhizoxinica), residing within the fungus.[2][3] this compound exhibits a broad spectrum of activity against eukaryotes by binding to β-tubulin, thereby disrupting microtubule dynamics and inhibiting mitosis.[2][3][4][5][6] This mechanism of action makes it a subject of interest for its potential antifungal and antitumor applications.[1][5]
This document provides detailed protocols for determining the antifungal efficacy of this compound, focusing on the broth microdilution method for quantitative analysis (Minimum Inhibitory Concentration - MIC) and the agar (B569324) diffusion method for qualitative screening.
Mechanism of Action: Disruption of Microtubule Formation
This compound's primary mode of action is the inhibition of microtubule polymerization. It binds to a specific site on β-tubulin, a subunit of the microtubule protein.[3][4][6] This binding prevents the assembly of tubulin dimers into microtubules, which are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[1][2] The disruption of the mitotic spindle leads to cell cycle arrest and ultimately, cell death. The sensitivity of different fungal species to this compound can be influenced by variations in the amino acid sequence of their β-tubulin.[4]
Experimental Protocols
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7][8][9][10][11] The following protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Incubator
Protocol:
-
Inoculum Preparation:
-
For yeasts (Candida spp.), grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
For filamentous fungi (Aspergillus spp.), grow the strain on Potato Dextrose Agar at 35°C for 5-7 days to encourage sporulation.
-
Harvest the fungal cells or conidia and suspend them in sterile saline.
-
Adjust the inoculum suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds, using a spectrophotometer or hemocytometer.[10]
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[12]
-
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in RPMI 1640 medium in a separate 96-well plate or in tubes. The final concentration range should be selected based on expected activity; a broad range (e.g., 0.03 to 16 µg/mL) is recommended for initial screening.[13]
-
Ensure the final concentration of the solvent (e.g., DMSO) in the wells is not inhibitory to fungal growth (typically ≤1%).
-
-
Assay Procedure:
-
Add 100 µL of each this compound dilution to the wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (inoculum without this compound) and a negative control (medium without inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.
-
For yeasts, the endpoint is typically a ≥50% reduction in turbidity as determined visually or with a microplate reader.[14]
-
For filamentous fungi, the endpoint for azole-like inhibitors is often complete visual inhibition of growth.[13][14]
-
Agar Diffusion Method (Disk Diffusion)
The agar diffusion method is a simpler, qualitative technique for screening the antifungal activity of a compound.[8][15][16]
Materials:
-
This compound
-
Fungal isolate(s)
-
Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye (for yeasts) or other suitable agar medium
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
Protocol:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure uniform growth.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution.
-
Allow the solvent to evaporate completely.
-
Place the disks firmly on the surface of the inoculated agar plate.
-
Include a control disk impregnated with the solvent alone.
-
-
Incubation and Measurement:
-
Incubate the plate at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the area of no fungal growth) around each disk in millimeters. A larger zone of inhibition indicates greater antifungal activity.
-
Experimental Workflow and Data Presentation
The overall workflow for testing this compound's antifungal activity involves several key stages, from compound preparation to data analysis.
Data Presentation:
All quantitative data, such as MIC values, should be summarized in clearly structured tables for easy comparison across different fungal species and experimental conditions.
Table 1: Antifungal Activity of this compound Against Various Fungal Species (Example)
| Fungal Species | This compound Concentration (µg/mL) | MIC (µg/mL) |
| Candida albicans ATCC 90028 | 0.03 - 16 | 0.25 |
| Aspergillus fumigatus ATCC 204305 | 0.03 - 16 | 0.5 |
| Cryptococcus neoformans ATCC 90112 | 0.03 - 16 | 0.125 |
| Botrytis cinerea BC250[5] | 0.1 - 20 | 0.1 - 0.5 |
Table 2: Inhibitory Concentrations of this compound and Analogs Against Select Organisms (Published Data)
| Compound | Organism | Assay | Inhibitory Concentration | Reference |
| This compound S2 | Protostelium aurantium | Liquid Survival Assay | IC₅₀ = 58 nM (0.034 µg/mL) | [3] |
| This compound S2 | Caenorhabditis elegans | Liquid Feeding Inhibition | IC₅₀ = 248 µM (146.8 µg/mL) | [3] |
| WF-1360 F | Botrytis cinerea | Germination Inhibition | 0.1 - 0.5 µg/mL | [5] |
| WF-1360 F | Phytophthora ramorum | Mycelial Growth Inhibition | 0.5 - 1.0 µg/mL | [5] |
Conclusion
The protocols detailed in these application notes provide a robust framework for evaluating the antifungal properties of this compound. Adherence to standardized methodologies, such as the CLSI guidelines for broth microdilution, is crucial for generating reliable and comparable data. The potent mechanism of action of this compound, targeting a fundamental cellular process, underscores its potential as a lead compound for the development of novel antifungal agents. Further investigations can include a broader range of clinical and environmental fungal isolates, time-kill assays to assess fungicidal versus fungistatic activity, and synergy studies with existing antifungal drugs.
References
- 1. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding selectivity of this compound, phomopsin A, vinblastine, and ansamitocin P-3 to fungal tubulins: differential interactions of these antimitotic agents with brain and fungal tubulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of this compound with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testing of antifungal natural products: methodologies, comparability of results and assay choice | Semantic Scholar [semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. m.youtube.com [m.youtube.com]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Rhizoxin Derivatives with Enhanced Antimitotic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizoxin, a potent 16-membered macrolide, was first isolated from the fungus Rhizopus microsporus, the causative agent of rice seedling blight.[1][2] It is now understood that this compound is biosynthesized by a bacterial endosymbiont, Burkholderia rhizoxinica, residing within the fungus.[3] this compound exhibits its powerful cytotoxic effects by binding to β-tubulin, thereby inhibiting microtubule formation and arresting the cell cycle in mitosis.[1] This mechanism of action has made this compound and its analogs promising candidates for anticancer drug development.[4][5] However, the clinical development of this compound itself has been hampered by issues such as in vivo instability and lack of superior efficacy in clinical trials.[4] This has spurred research into the synthesis of novel this compound derivatives with enhanced stability and greater cytotoxic potency.
Recent studies have led to the discovery of several derivatives with significantly improved activity. Notably, methylated seco-rhizoxin derivatives have been shown to be 1000-10,000 times more active than the parent compound.[6][7] Additionally, didesepoxy this compound analogs exhibit enhanced stability, a desirable characteristic for therapeutic agents.[6] This document provides an overview of the synthetic strategies for generating these enhanced-activity derivatives, along with detailed protocols for their biological evaluation.
Mechanism of Action: Targeting the Microtubule Cytoskeleton
This compound and its derivatives exert their antimitotic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. The primary molecular target is β-tubulin, a subunit of the microtubule polymer.[1]
Signaling Pathway of this compound-Induced Mitotic Arrest
Caption: this compound derivatives bind to β-tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation, ultimately leading to mitotic arrest.
Synthesis of Enhanced-Activity this compound Derivatives
The total synthesis of this compound and its analogs is a complex undertaking that has been approached through various strategies. Modern synthetic methods, including biocatalysis and radical retrosynthesis, are being explored to create novel derivatives in a more efficient and modular manner.[8][9]
General Synthetic Workflow
Caption: A generalized workflow for the total synthesis of this compound derivatives, involving the synthesis and coupling of key fragments, followed by macrocyclization and final modifications.
Synthesis of Methylated seco-Rhizoxin Derivatives
While specific, detailed protocols for the synthesis of methylated seco-rhizoxin derivatives are not widely published, their generation likely involves a ring-opening of the macrolactone followed by selective methylation. The significantly enhanced activity of these compounds makes this a key area of interest.
Synthesis of Didesepoxy this compound Analogues
Didesepoxy this compound analogues can be obtained by inhibiting the P-450 monooxygenase responsible for epoxidation in the this compound biosynthetic pathway in Burkholderia rhizoxina.[6] Chemical synthesis approaches would involve protecting group strategies to prevent epoxidation of the double bonds during the synthetic route.
Data Presentation: Activity of this compound and its Derivatives
The following table summarizes the reported cytotoxic activities of this compound and its enhanced-activity derivatives.
| Compound | Target Cell Line | IC50 (nM) | Fold Improvement vs. This compound | Reference |
| This compound | P388 leukemia | 0.16 | - | [4] |
| Methylated seco-Rhizoxin | Various | Sub-picomolar range | 1,000 - 10,000x | [6][7] |
| Didesepoxy this compound | Not specified | Not specified | Enhanced stability | [6] |
| WF-1360 F | Botrytis cinerea | Low µg/mL | - | [10] |
| 22Z-WF-1360 F | Botrytis cinerea | Low µg/mL | - | [10] |
Experimental Protocols
Protocol 1: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic activity of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) and a no-cell blank.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software package.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound derivatives on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
This compound derivative
-
Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm
-
96-well half-area plates
Procedure:
-
Preparation:
-
Prepare a stock solution of tubulin in General Tubulin Buffer on ice.
-
Prepare a stock solution of the this compound derivative in an appropriate solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a 96-well plate on ice, add the following to each well:
-
General Tubulin Buffer
-
Glycerol (to promote polymerization)
-
GTP solution
-
This compound derivative at various concentrations (or vehicle control)
-
-
Add the tubulin solution to each well to initiate the reaction.
-
-
Polymerization Monitoring:
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time.
-
The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the this compound derivative.
-
Conclusion
The development of novel this compound derivatives with enhanced cytotoxic activity and improved stability represents a promising avenue for anticancer drug discovery. The synthetic strategies and biological evaluation protocols outlined in these application notes provide a framework for researchers to design, synthesize, and test new analogs with the potential for greater therapeutic efficacy. The remarkable potency of methylated seco-rhizoxin derivatives highlights the potential for significant improvements over the natural product and warrants further investigation into their synthesis and mechanism of action.
References
- 1. Total synthesis of this compound D, a potent antimitotic agent from the fungus Rhizopus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scalable total synthesis of saxitoxin and related natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. αβ-Tubulin and Microtubule-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assay Protocol [protocols.io]
Application Notes and Protocols: Induction of Cell Cycle Arrest in vitro using Rhizoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizoxin, a potent 16-membered macrocyclic lactone produced by the fungus Rhizopus microsporus and its endosymbiotic bacteria, is a powerful antimitotic agent.[1] It exerts its cytotoxic effects by binding to β-tubulin, a key component of microtubules.[2] This interaction disrupts microtubule dynamics, leading to the depolymerization of microtubules and subsequent arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[2] this compound and its analogs have demonstrated significant antitumor activity at exceptionally low concentrations against a wide range of human cancer cell lines, including those resistant to other chemotherapeutic agents like vincristine (B1662923) and doxorubicin.[3][4] Its high potency, with IC50 values in the nanomolar to picomolar range, makes it a subject of great interest in cancer research and drug development.[3][5]
These application notes provide detailed protocols for inducing and analyzing cell cycle arrest in vitro using this compound, offering a valuable tool for researchers investigating its anticancer properties and mechanism of action.
Data Presentation
The following tables summarize the cytotoxic activity of this compound and its analogs across various cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of its potency.
Table 1: Cytotoxicity (IC50) of this compound in Human and Murine Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| P388 | Murine Leukemia | 0.16 | [4] |
| L1210 | Murine Leukemia | Not Specified | [3] |
| B16 | Murine Melanoma | Not Specified | [3] |
| M5076 | Murine Sarcoma | Not Specified | [3] |
| LOX | Human Melanoma | ~0.1 | [3] |
| MX-1 | Human Breast Cancer | ~0.1 | [3] |
| A549 | Human Non-Small Cell Lung Cancer | ~0.1 | [3] |
| LXFS 605 | Human Small Cell Lung Cancer | ~0.1 | [3] |
| LXFS 650 | Human Small Cell Lung Cancer (Vincristine-resistant) | ~0.1 | [3] |
| HCT-116 | Human Colon Carcinoma | 0.34 (as this compound D) | [6] |
| HeLa | Human Cervical Cancer | 239 (as this compound S2) | [5] |
Note: The cytotoxic activity is often reported around 10-10 M, which is equivalent to 0.1 nM.[3]
Signaling Pathway
Caption: this compound-induced cell cycle arrest pathway.
Experimental Workflow
Caption: Workflow for studying this compound's effects.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select a cancer cell line of interest (e.g., HeLa, A549, MCF-7).
-
Culture Medium: Use the recommended medium for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization methods.
This compound Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations (e.g., ranging from picomolar to micromolar concentrations).
-
Treatment Procedure:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry).
-
Allow cells to adhere and reach exponential growth phase (typically 24 hours).
-
Remove the existing medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells (5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
-
Materials:
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound at concentrations around the determined IC50 value for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing floating/apoptotic cells).
-
Wash adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 0.5 mL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate laser and filter settings for PI (e.g., excitation at 488 nm, emission >600 nm).
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use software like FlowJo or FCS Express to analyze the cell cycle distribution.
-
Gate the single-cell population to exclude debris and doublets.
-
Generate a histogram of DNA content (PI fluorescence intensity) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
-
Conclusion
This compound is a highly effective inducer of G2/M cell cycle arrest in a wide array of cancer cell lines. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the potent antimitotic effects of this compound in vitro. Careful execution of these experiments will enable the detailed characterization of its mechanism of action and its potential as a therapeutic agent. The provided data and diagrams serve as a valuable reference for experimental design and interpretation of results.
References
- 1. Complete Genome Sequence of Burkholderia rhizoxinica, an Endosymbiont of Rhizopus microsporus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Rhizoxin's Effect on Mitotic Spindle Formation
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Rhizoxin is a potent antimitotic agent originally isolated from the fungus Rhizopus microsporus, which is responsible for rice seedling blight.[1] Its cytotoxic activity stems from its ability to interfere with microtubule dynamics, a critical process for the formation and function of the mitotic spindle during cell division.[1] this compound binds to β-tubulin, disrupting the formation of microtubules and can also lead to the depolymerization of existing microtubules.[1] This disruption of the mitotic spindle triggers a cell cycle arrest, ultimately leading to apoptosis. The mechanism of action of this compound is similar to that of vinca (B1221190) alkaloids, although it binds to a distinct site on β-tubulin, now recognized as the maytansine-binding site.[1][2][3][4]
These application notes provide detailed protocols for assessing the effects of this compound on mitotic spindle formation using a combination of in vitro and cell-based assays. The methodologies described herein are essential for researchers and drug development professionals investigating the anticancer properties of this compound and other microtubule-targeting agents.
Mechanism of Action of this compound
This compound exerts its antimitotic effects by directly binding to β-tubulin, a subunit of the microtubule polymer.[1] This binding event inhibits tubulin polymerization, preventing the assembly of microtubules.[1][3] Unlike some other microtubule inhibitors, this compound does not induce the formation of tubulin aggregates.[3] The binding site for this compound on β-tubulin is distinct from the colchicine (B1669291) and vinca alkaloid binding sites and is shared with maytansine.[2][3][4] By disrupting the dynamic instability of microtubules, this compound effectively halts the formation of a functional mitotic spindle, leading to a mitotic arrest and subsequent cell death.
Caption: Mechanism of this compound Action on Microtubule Formation.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: In Vitro Tubulin Polymerization Assay
| Compound | Concentration (µM) | Vmax (ΔAbsorbance/min) | % Inhibition | IC50 (µM) |
| Vehicle Control (DMSO) | - | Value | 0 | - |
| Paclitaxel (Positive Control) | 10 | Value | Value | - |
| Nocodazole (Positive Control) | 10 | Value | Value | - |
| This compound | 0.1 | Value | Value | Value |
| This compound | 1 | Value | Value | |
| This compound | 10 | Value | Value |
Table 2: Cell Cycle Analysis by Flow Cytometry
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Untreated Control | - | Value | Value | Value |
| Vehicle Control (DMSO) | - | Value | Value | Value |
| This compound | 0.1 | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
Table 3: Quantification of Mitotic Spindle Defects
| Treatment | Concentration (µM) | % Bipolar Spindles | % Monopolar Spindles | % Multipolar Spindles | % Misaligned Chromosomes |
| Vehicle Control (DMSO) | - | Value | Value | Value | Value |
| This compound | 0.1 | Value | Value | Value | Value |
| This compound | 1 | Value | Value | Value | Value |
| This compound | 10 | Value | Value | Value | Value |
| Nocodazole (Positive Control) | 10 | Value | Value | Value | Value |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.[5][6][7]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (100 mM stock in water)
-
Glycerol
-
This compound (stock solution in DMSO)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole (positive control for polymerization inhibition)
-
96-well, half-area, UV-transparent microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 10X stock of GTP in General Tubulin Buffer for a final concentration of 1 mM.
-
Prepare 10X stock solutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
Pre-warm the spectrophotometer to 37°C.
-
On ice, add 10 µL of the 10X compound dilutions or vehicle control to the appropriate wells of the 96-well plate.
-
-
Tubulin Preparation:
-
On ice, reconstitute tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
-
Initiation of Polymerization:
-
Initiate the reaction by adding 90 µL of the cold tubulin solution to each well. Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[5]
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Caption: Workflow for the In Vitro Tubulin Polymerization Assay.
Protocol 2: Immunofluorescence Staining of Microtubules
This protocol allows for the direct visualization of this compound's effects on the microtubule network and mitotic spindle morphology in cultured cells.[8][9]
Materials:
-
Adherent mammalian cell line (e.g., HeLa, A549)
-
Cell culture medium
-
Sterile glass coverslips
-
This compound (stock solution in DMSO)
-
Nocodazole (positive control)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: Fluorophore-conjugated secondary antibody
-
DNA counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, a vehicle control (DMSO), and a positive control (nocodazole) for a predetermined time (e.g., 16-24 hours).
-
-
Fixation:
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[10]
-
-
Permeabilization (if using paraformaldehyde):
-
Wash the cells three times with PBS.
-
Incubate with permeabilization buffer for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST).
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[11]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST.
-
Incubate with DAPI solution for 5 minutes to stain the DNA.
-
Wash once with PBS and mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of mitotic cells and analyze spindle morphology, chromosome alignment, and microtubule organization.
-
Quantify the percentage of cells with abnormal mitotic spindles.
-
Caption: Workflow for Immunofluorescence Staining of Microtubules.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle following this compound treatment, which is expected to cause an accumulation of cells in the G2/M phase.[12][13]
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
-
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. This compound binding to tubulin at the maytansine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubulin Polymerization Assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. abscience.com.tw [abscience.com.tw]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Rhizoxin as a Positive Control for Microtubule Depolymerization Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizoxin, a potent macrolide antibiotic isolated from the fungus Rhizopus microsporus, is a powerful tool in the study of microtubule dynamics.[1][2] It exerts its cytotoxic and anti-mitotic effects by binding to β-tubulin and inhibiting microtubule polymerization, ultimately leading to microtubule depolymerization and cell cycle arrest.[2][3] This distinct mechanism of action makes this compound an excellent positive control for in vitro and cell-based assays designed to identify and characterize new microtubule-destabilizing agents. These application notes provide detailed protocols for using this compound in such assays, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Mechanism of Action
This compound binds to a specific site on β-tubulin, which is distinct from the colchicine (B1669291) and vinca (B1221190) alkaloid binding sites and is now recognized as the maytansine (B1676224) binding site.[4] This binding event prevents the longitudinal association of tubulin dimers, a critical step in microtubule elongation. The binding of this compound to tubulin is a high-affinity interaction, leading to a potent inhibition of microtubule assembly.
Data Presentation
Consistent and clear data presentation is crucial for comparing the potency of different compounds. The following tables summarize key quantitative data for this compound, providing a benchmark for experimental results.
Table 1: this compound Binding Affinity and Polymerization Inhibition
| Parameter | Value | Species/System | Reference |
| Dissociation Constant (Kd) | 1.7 x 10⁻⁷ M | Porcine Brain Tubulin | [4] |
| IC₅₀ (Tubulin Polymerization) | ~1 µM | Porcine Tubulin | [5] |
| Cytotoxicity (IC₅₀) | 0.2 ng/mL | HCT-116 cells | [3] |
Table 2: Comparative IC₅₀ Values of Microtubule Depolymerizing Agents (In Vitro Tubulin Polymerization Assay)
| Compound | Target Site | Approximate IC₅₀ (µM) | Reference |
| This compound | Maytansine | ~1 | [5] |
| Colchicine | Colchicine | ~1 | [5] |
| Vinblastine | Vinca | ~1 | [5] |
| Nocodazole | Colchicine | ~5 | [5] |
Experimental Protocols
Here we provide detailed protocols for two common assays used to assess microtubule depolymerization, using this compound as a positive control.
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in light scattering (turbidity) at 340-350 nm.[6][7] Microtubule depolymerizing agents inhibit this increase in absorbance.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)
-
GTP solution (100 mM)
-
This compound (stock solution in DMSO)
-
Test compounds (in DMSO)
-
DMSO (vehicle control)
-
96-well, half-area, clear bottom microplates
-
Microplate reader with temperature control and absorbance measurement capabilities at 340 nm
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL (or as recommended by the supplier). Keep on ice.
-
Prepare a working solution of GTP (10 mM) in G-PEM buffer.
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) and test compounds in G-PEM buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
-
Assay Setup (on ice):
-
In a pre-chilled 96-well plate, add the following to each well:
-
G-PEM buffer to make up the final volume.
-
This compound, test compound, or DMSO (for control).
-
Tubulin solution (final concentration 40 µM).
-
-
The final volume in each well should be 50 µL.
-
-
Initiation and Measurement:
-
Pre-warm the microplate reader to 37°C.
-
To initiate polymerization, add GTP to each well to a final concentration of 1 mM.
-
Immediately place the plate in the reader and begin measuring the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration of this compound and the test compounds.
-
Determine the maximum rate of polymerization (Vmax) for each curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
-
Cell-Based Microtubule Structure Assay (Immunofluorescence)
This assay provides a qualitative and quantitative assessment of the effect of compounds on the microtubule network within cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium
-
96-well imaging plates (black wall, clear bottom)
-
This compound (stock solution in DMSO)
-
Test compounds (in DMSO)
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Bovine Serum Albumin (BSA; 1% in PBS for blocking)
-
Primary antibody: anti-α-tubulin (mouse or rabbit)
-
Secondary antibody: fluorescently labeled anti-mouse or anti-rabbit IgG
-
DAPI or Hoechst stain for nuclei
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well imaging plate at a density that will result in 50-70% confluency after 24 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in complete medium.
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate for the desired time (e.g., 30 minutes to 4 hours).
-
-
Immunofluorescence Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Add PBS to the wells and acquire images using a high-content imaging system or a fluorescence microscope.
-
Analyze the images to assess the integrity of the microtubule network. This can be done qualitatively by visual inspection or quantitatively using image analysis software to measure parameters such as microtubule length, density, or texture.
-
Conclusion
This compound is a well-characterized and potent microtubule depolymerizing agent, making it an indispensable positive control for screening and characterizing novel compounds that target microtubule dynamics. The protocols and data presented in these application notes provide a robust framework for utilizing this compound to ensure the validity and reproducibility of microtubule depolymerization assays in a research and drug development setting.
References
- 1. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound binding to tubulin at the maytansine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. imrpress.com [imrpress.com]
Application Notes and Protocols for In Vivo Studies of Rhizoxin in Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies utilizing Rhizoxin in various murine tumor models. The protocols and data presented are compiled from preclinical studies to guide the design and execution of future research into the antitumor efficacy of this compound.
This compound, a potent antimitotic agent isolated from the fungus Rhizopus microsporus, has demonstrated significant antitumor activity in a range of preclinical murine models. Its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent cell death.[1][2] Notably, this compound has shown efficacy against tumor cell lines resistant to other tubulin-targeting agents, such as vincristine.[3]
Quantitative Data Summary
The antitumor activity of this compound has been evaluated in several murine tumor models. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in Murine Leukemia Models
| Cell Line | Mouse Strain | Treatment Regimen | Key Findings | Reference |
| P388 Leukemia | Not Specified | Not Specified | Maximum 60% increase in life span in mice with vincristine-resistant P388 leukemia.[3] | --INVALID-LINK-- |
| L1210 Leukemia | Not Specified | Not Specified | Chemotherapeutic effects similar to vincristine.[3] | --INVALID-LINK-- |
| P388 Leukemia (Vincristine-resistant) | Not Specified | Not Specified | Confirmed absence of cross-resistance with vinca (B1221190) alkaloids.[2] | --INVALID-LINK-- |
Table 2: Efficacy of this compound in Murine Solid Tumor Models
| Tumor Model | Mouse Strain | Treatment Regimen | Key Findings | Reference |
| B16 Melanoma | Not Specified | Intraperitoneal or subcutaneous inoculation | Effective against B16 melanoma.[3] | --INVALID-LINK-- |
| M5076 Sarcoma | Not Specified | Not Specified | Demonstrated in vivo antitumor activity.[2] | --INVALID-LINK-- |
Table 3: Efficacy of this compound in Human Tumor Xenograft Models in Mice
| Xenograft Model | Mouse Strain | Treatment Regimen | Key Findings | Reference |
| Human Small-Cell Lung Cancer (H69) | Severe Combined Immunodeficiency (SCID) | Three intermittent intraperitoneal doses | Relative treated/untreated tumor volume of 0.29 three weeks after the last dose.[1] | --INVALID-LINK-- |
| Human Small-Cell Lung Cancer (H69/VDS - Vindesine-resistant) | Severe Combined Immunodeficiency (SCID) | Three intermittent intraperitoneal doses | Relative treated/untreated tumor volume of 0.06 three weeks after the last dose, indicating minimal regrowth.[1] | --INVALID-LINK-- |
| LOX Melanoma | Not Specified | Not Specified | Demonstrated in vivo antitumor activity.[2] | --INVALID-LINK-- |
| MX-1 Breast Cancer | Not Specified | Not Specified | Demonstrated in vivo antitumor activity.[2] | --INVALID-LINK-- |
| A549 Non-Small Cell Lung Cancer | Not Specified | Not Specified | Demonstrated in vivo antitumor activity.[2] | --INVALID-LINK-- |
| LXFS 605 and LXFS 650 Small Cell Lung Cancers | Not Specified | Not Specified | Demonstrated in vivo antitumor activity.[2] | --INVALID-LINK-- |
Experimental Protocols
The following are generalized protocols for in vivo studies of this compound based on the methodologies described in the cited literature. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Murine Leukemia Model (P388/L1210)
Objective: To evaluate the efficacy of this compound in a murine leukemia model.
Materials:
-
Murine leukemia cells (P388 or L1210)
-
Appropriate mouse strain (e.g., DBA/2)
-
This compound
-
Vehicle for this compound administration (e.g., saline, DMSO)
-
Sterile syringes and needles
-
Calipers for tumor measurement (if applicable)
Procedure:
-
Cell Culture: Culture P388 or L1210 cells in appropriate media and conditions.
-
Tumor Inoculation: Inoculate mice with a predetermined number of leukemia cells (typically via intraperitoneal injection).
-
Animal Randomization: Randomize mice into control and treatment groups.
-
This compound Administration:
-
Prepare this compound solution in a suitable vehicle.
-
Administer this compound to the treatment group via a specified route (e.g., intraperitoneal or intravenous injection) and schedule. The control group should receive the vehicle alone. Dosing and schedule will need to be optimized for the specific model and research question.
-
-
Monitoring:
-
Monitor mice daily for signs of toxicity and tumor progression.
-
Record survival data.
-
-
Data Analysis:
-
Calculate the mean survival time for each group.
-
Determine the percentage increase in lifespan (%ILS) for the treated group compared to the control group.
-
Protocol 2: Murine Solid Tumor Model (e.g., B16 Melanoma)
Objective: To assess the antitumor activity of this compound against a solid tumor model.
Materials:
-
B16 melanoma cells
-
Appropriate mouse strain (e.g., C57BL/6)
-
This compound
-
Vehicle for this compound administration
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Maintain B16 melanoma cells in appropriate culture conditions.
-
Tumor Inoculation: Subcutaneously inject a suspension of B16 cells into the flank of each mouse.
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size.
-
Measure tumor dimensions with calipers regularly (e.g., every 2-3 days).
-
Calculate tumor volume using a standard formula (e.g., Volume = 0.5 x length x width²).
-
-
Animal Randomization: Once tumors reach a predetermined size, randomize mice into control and treatment groups.
-
This compound Administration: Administer this compound or vehicle to the respective groups according to the planned dosing regimen and schedule.
-
Monitoring and Endpoint:
-
Continue to monitor tumor growth and the general health of the mice.
-
The study may be terminated when tumors in the control group reach a predetermined endpoint size, or based on other ethical considerations.
-
-
Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups.
-
Calculate tumor growth inhibition (TGI).
-
Protocol 3: Human Tumor Xenograft Model (e.g., Human Small-Cell Lung Cancer)
Objective: To evaluate the efficacy of this compound against human tumor xenografts in immunodeficient mice.
Materials:
-
Human tumor cells (e.g., H69 SCLC)
-
Immunodeficient mice (e.g., SCID or nude mice)
-
This compound
-
Vehicle for this compound administration
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture the human tumor cells in appropriate media.
-
Tumor Inoculation: Subcutaneously implant the tumor cells into the flanks of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth as described in Protocol 2 and randomize animals into treatment and control groups.
-
This compound Administration: A study on H69 and H69/VDS xenografts used three intermittent intraperitoneal doses of this compound.[1] The specific dose and schedule should be optimized for the model.
-
Monitoring and Data Analysis: Follow the monitoring and data analysis steps outlined in Protocol 2. In the cited study, relative tumor volumes were compared three weeks after the final dose to assess regrowth.[1]
Visualizations
Signaling Pathway
The primary mechanism of action of this compound is the disruption of microtubule dynamics. The following diagram illustrates the key steps in this process and its downstream consequences on the cell cycle.
Caption: Mechanism of action of this compound leading to mitotic arrest.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study of this compound in a murine solid tumor model.
References
- 1. In vitro and in vivo modulation by this compound of non-P-glycoprotein-mediated vindesine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a macrocyclic lactone antibiotic, as a new antitumor agent against human and murine tumor cells and their vincristine-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Rhizoxin stock solutions for cell culture experiments
Introduction
Rhizoxin, a potent macrolide antibiotic isolated from the fungus Rhizopus microsporus, is a powerful antimitotic agent with significant antitumor and antifungal properties.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, by binding to β-tubulin.[1][3][4] This leads to the inhibition of mitotic spindle formation and ultimately, cell cycle arrest.[1] These characteristics make this compound a valuable tool for cancer research and drug development. This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, ensuring accurate and reproducible results.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₇NO₉ | [2] |
| Molecular Weight | 625.7 g/mol | [2] |
| Appearance | White to off-white powder | - |
| CAS Number | 90996-54-6 | [1] |
Table 2: Solubility and Stability of this compound Stock Solutions
| Solvent | Concentration | Stability at 2-8°C | Stability at -20°C | Reference |
| DMSO | 1 mg/mL | Stable for 3 weeks | DMSO solutions may be stored frozen for 2 months | [3] |
| Ethanol (B145695) | 1 mg/mL | Stable for 3 weeks | Not specified | [3] |
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Reference |
| Unopened Product | -20°C | At least 3 years | [3] |
| Stock Solution (DMSO) | -20°C | Up to 2 months | [3] |
| Stock Solution (Ethanol) | 2-8°C | Up to 3 weeks | [3] |
Experimental Protocols
Safety Precautions
This compound is a potent cytotoxic compound and should be handled with care. Always work in a designated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5][6] Avoid inhalation of the powder and contact with skin and eyes.[5] In case of contact, wash the affected area immediately with plenty of water.[5][6]
Preparation of a 1 mg/mL this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution, which can be further diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO or ethanol to the this compound powder to achieve a final concentration of 1 mg/mL. For example, add 1 mL of DMSO to 1 mg of this compound.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 2 months (for DMSO solutions) or at 2-8°C for up to 3 weeks (for ethanol solutions).[3]
Preparation of Working Solutions
For cell culture experiments, the concentrated stock solution needs to be diluted to the final working concentration in the cell culture medium. The effective concentration of this compound can vary depending on the cell line and the experimental design, with cytotoxic activity observed at concentrations as low as 10⁻¹⁰ M.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 1 µg/mL working solution from a 1 mg/mL stock, you would perform a 1:1000 dilution.
-
Application: Add the final working solution to your cell cultures. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 90996-54-6 | >98% [smolecule.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. assets.greenbook.net [assets.greenbook.net]
Application Notes and Protocols: Utilizing Rhizoxin to Investigate Cancer Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizoxin, a potent 16-membered macrocyclic lactone originally isolated from the fungus Rhizopus microsporus, is a powerful antimitotic agent that has garnered significant interest in cancer research.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division.[2][3] This disruption of microtubule dynamics leads to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in rapidly proliferating cancer cells.[4]
A particularly compelling aspect of this compound is its demonstrated efficacy against cancer cell lines that have developed resistance to other tubulin-binding agents, such as vinca (B1221190) alkaloids.[2][3] This suggests that this compound may circumvent certain common mechanisms of drug resistance, making it an invaluable tool for studying these complex processes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate mechanisms of drug resistance in cancer cells.
Mechanism of Action: Targeting Tubulin Dynamics
This compound exerts its cytotoxic effects by binding to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[5] This binding occurs at a site distinct from the colchicine (B1669291) binding site and appears to be competitive with maytansine, another potent microtubule inhibitor.[6] By binding to tubulin, this compound effectively prevents the assembly of microtubules, leading to the disassembly of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[2][4] This disruption triggers a mitotic checkpoint, leading to cell cycle arrest and subsequent programmed cell death (apoptosis).
Notably, studies have shown that this compound can be more effective in certain drug-resistant cell lines than the parental sensitive lines. For instance, in a vindesine-resistant human small-cell lung cancer cell line (H69/VDS), this compound was found to be approximately twice as active as in the parental H69 line.[7] This enhanced sensitivity was attributed to a more pronounced inhibition of tubulin polymerization in the resistant cells, rather than an increase in intracellular drug accumulation.[7]
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes the cytotoxic activity (IC50 values) of this compound in sensitive parental cancer cell lines and their drug-resistant counterparts. This data highlights the potential of this compound to overcome certain drug resistance mechanisms.
| Cell Line | Parent/Resistant | Resistance to | This compound IC50 (nM) | Vincristine IC50 (nM) | Reference |
| P388 Leukemia | Parent (P388/S) | - | 0.16 | - | [8] |
| Resistant (P388/VCR) | Vincristine | ~0.16 | >100 | [2][9] | |
| H69 Lung Cancer | Parent (H69) | - | ~20 | - | [7] |
| Resistant (H69/VDS) | Vindesine (B1683056) | ~10 | - | [7] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in both drug-sensitive and drug-resistant cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.01 nM to 1000 nM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol is designed to assess the inhibitory effect of this compound on the polymerization of tubulin into microtubules.
Materials:
-
This compound
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Glycerol
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On ice, prepare the tubulin solution in cold polymerization buffer to a final concentration of 1-2 mg/mL. Add GTP to a final concentration of 1 mM.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add different concentrations of this compound or the vehicle control.
-
Add the tubulin/GTP solution to each well.
-
-
Polymerization and Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 30-60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of this compound.
-
Compare the polymerization curves of the this compound-treated samples to the control to determine the inhibitory effect. The rate of polymerization and the maximum polymer mass can be calculated.
-
Protocol 3: Development of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line
-
This compound
-
Complete cell culture medium
-
Cell culture flasks
-
Cryopreservation medium
Procedure:
-
Initial IC50 Determination:
-
Determine the IC50 of this compound for the parental cell line using the MTT assay (Protocol 1).
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate, increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner (e.g., 1.5 to 2-fold increase at each step).
-
Monitor the cells closely for signs of toxicity and allow them to recover and proliferate before the next dose escalation.
-
-
Maintenance and Characterization:
-
Continue this process of dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
At various stages of resistance development, it is advisable to cryopreserve aliquots of the cells.
-
Once a resistant cell line is established, maintain it in a medium containing a selective concentration of this compound to preserve the resistant phenotype.
-
Characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental cell line. Further characterization can include analyzing the expression of tubulin isotypes and drug transporters.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Cell Cycle Arrest
This compound's primary mechanism of action, the disruption of microtubule dynamics, directly impacts the cell cycle. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase. This arrest prevents the cell from proceeding into anaphase, and if the damage is irreparable, it triggers the apoptotic cascade.
Experimental Workflow for Studying this compound Resistance
The following workflow outlines a comprehensive approach to investigating the mechanisms of this compound resistance in a cancer cell line.
Putative Signaling Pathways in this compound Resistance
While the direct impact of this compound on major signaling pathways like PI3K/Akt or MAPK in the context of drug resistance is still an active area of research, it is plausible that alterations in these pathways could contribute to resistance. These pathways are known to regulate cell survival, proliferation, and apoptosis, and their dysregulation is a common feature of drug-resistant cancers. For example, upregulation of survival signals through the PI3K/Akt pathway could counteract the pro-apoptotic signals induced by this compound-mediated cell cycle arrest.
The following diagram illustrates a hypothetical model where alterations in the PI3K/Akt pathway could contribute to this compound resistance.
Circumvention of P-glycoprotein-Mediated Resistance
One of the key advantages of this compound is its effectiveness against cell lines with non-P-glycoprotein (P-gp) mediated resistance.[7] P-gp is a well-characterized ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby conferring multidrug resistance (MDR). The observation that this compound retains activity in some vinca alkaloid-resistant lines that do not overexpress P-gp suggests that it may not be a major substrate for this pump or that its mechanism of action is not significantly affected by P-gp-mediated efflux. However, further research is needed to fully elucidate the direct interaction between this compound and P-gp.
Conclusion
This compound is a valuable tool for studying the mechanisms of drug resistance in cancer. Its potent antimitotic activity, coupled with its ability to overcome certain forms of resistance, provides a unique opportunity to dissect the complex interplay between microtubule dynamics, cell cycle control, and cell survival pathways. The protocols and information provided in these application notes offer a starting point for researchers to utilize this compound in their investigations into the multifaceted nature of cancer drug resistance. Further studies into the specific signaling pathways affected by this compound in resistant cells will undoubtedly provide deeper insights and may lead to the development of novel therapeutic strategies to combat this significant clinical challenge.
References
- 1. Rapid identification of P-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of this compound with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of P-glycoprotein-mediated drug transport: A unifying mechanism to explain the interaction between digoxin and quinidine [seecomments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of p-glycoprotein inhibition for drug interactions: evidence from in vitro and pharmacoepidemiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound binding to tubulin at the maytansine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo modulation by this compound of non-P-glycoprotein-mediated vindesine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rhizoxin Concentration for Effective Microtubule Disruption
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing rhizoxin concentration in microtubule disruption experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antimitotic agent that disrupts microtubule dynamics by binding to β-tubulin. This binding prevents the polymerization of tubulin into microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[1] The disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis (programmed cell death).[2][3]
Q2: What is a typical effective concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound is highly dependent on the specific cell line and the duration of exposure. However, cytotoxic activity in various human tumor cell lines has been observed at very low concentrations, generally in the nanomolar (nM) to low micromolar (µM) range.[1] For instance, IC50 values (the concentration required to inhibit the growth of 50% of cells) can be as low as 10⁻¹⁰ M in sensitive cell lines.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store a this compound stock solution?
A3: this compound is typically dissolved in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to ensure the powder is fully dissolved. For storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower, protected from light. Always refer to the manufacturer's instructions for specific solubility and storage recommendations.
Q4: How can I visually confirm that this compound is disrupting microtubules in my cells?
A4: Immunofluorescence microscopy is the most direct method to visualize the effects of this compound on the microtubule network. Cells are treated with this compound, fixed, permeabilized, and then stained with an antibody specific for α-tubulin or β-tubulin, followed by a fluorescently labeled secondary antibody. In untreated cells, you will observe a well-organized, filamentous network of microtubules. In this compound-treated cells, this network will appear disorganized, fragmented, or completely depolymerized, often resulting in a diffuse cytoplasmic staining pattern.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable microtubule disruption at expected concentrations. | 1. Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Suboptimal Fixation/Permeabilization: Inadequate preservation of the microtubule structure during the immunofluorescence protocol. 3. Cell Line Resistance: The cell line being used may be inherently resistant to this compound. | 1. Prepare fresh this compound dilutions from a new aliquot of the stock solution. Ensure proper storage conditions are maintained. 2. Optimize your immunofluorescence protocol. Try different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) and ensure complete permeabilization. 3. Perform a dose-response experiment with a wider concentration range. Consider using a positive control cell line known to be sensitive to this compound. |
| High background fluorescence in immunofluorescence imaging. | 1. Insufficient Blocking: Non-specific antibody binding. 2. Antibody Concentration Too High: Both primary and secondary antibody concentrations may be too high. 3. Inadequate Washing: Residual unbound antibodies remain. | 1. Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin or normal goat serum). 2. Titrate your primary and secondary antibodies to determine the optimal dilution with the best signal-to-noise ratio. 3. Increase the number and duration of wash steps after antibody incubations. |
| High variability in cell viability assay (e.g., MTT) results. | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Incomplete Solubilization of Formazan (B1609692) Crystals (MTT assay): Leads to inaccurate absorbance readings. 3. DMSO Concentration: High concentrations of the solvent used for the this compound stock can be cytotoxic. | 1. Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding wells. 2. Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. 3. Maintain a consistent and low final DMSO concentration across all wells, including controls (typically <0.5%).[4] |
| Unexpected cell morphology changes not consistent with mitotic arrest. | 1. Off-target effects at high concentrations: Very high concentrations of any compound can lead to non-specific toxicity. 2. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Regularly check your cell cultures for signs of contamination. Use sterile techniques and periodically test for mycoplasma. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and its analogs across various cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (M) | Reference |
| Melanoma | Melanoma | ~1 x 10⁻¹⁰ | [1] |
| Colon | Colon Cancer | ~1 x 10⁻¹⁰ | [1] |
| Renal | Renal Cancer | ~1 x 10⁻¹⁰ | [1] |
| Non-small cell lung | Lung Cancer | ~1 x 10⁻¹⁰ | [1] |
| Small cell lung | Lung Cancer | ~1 x 10⁻¹⁰ | [1] |
| LOX | Melanoma Xenograft | - | [1] |
| MX-1 | Breast Cancer Xenograft | - | [1] |
| A549 | Non-small Cell Lung Cancer Xenograft | - | [1] |
| LXFS 605 | Small Cell Lung Cancer Xenograft | - | [1] |
| LXFS 650 | Small Cell Lung Cancer Xenograft | - | [1] |
Table 2: Biological Activity of this compound Analogs
| Compound | Organism/Cell Line | Activity/IC50 | Reference |
| This compound S2 | Protostelium aurantium | 58 nM | |
| This compound S2 | Caenorhabditis elegans | 248 µM |
Experimental Protocols
1. Protocol for Visualizing Microtubule Disruption by Immunofluorescence
This protocol details the steps for staining microtubules in cultured cells to visualize the effects of this compound treatment.
-
Materials:
-
Cultured cells grown on sterile glass coverslips in a petri dish or multi-well plate.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS).
-
Permeabilization buffer (0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS).
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody.
-
Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG.
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
-
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the appropriate duration (e.g., 16-24 hours).
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells by incubating with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
2. Protocol for Assessing Cell Viability using MTT Assay
This protocol provides a method to determine the cytotoxicity of this compound.
-
Materials:
-
Cultured cells.
-
This compound stock solution.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
3. Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the cell cycle distribution of this compound-treated cells.
-
Materials:
-
Cultured cells.
-
This compound stock solution.
-
PBS.
-
70% cold ethanol (B145695).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
-
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[5][6][7]
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Signaling pathway of this compound-induced mitotic arrest.
References
- 1. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncoupling of Mitosis and Cytokinesis Upon a Prolonged Arrest in Metaphase Is Influenced by Protein Phosphatases and Mitotic Transcription in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of G2/M arrest and apoptosis through mitochondria pathway by a dimer sesquiterpene lactone from Smallanthus sonchifolius in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Common challenges in working with Rhizoxin in the lab
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the common challenges encountered when working with Rhizoxin in a laboratory setting. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and safety information to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent antimitotic agent that functions by disrupting microtubule dynamics, which are essential for cell division and other cellular processes.[1] It binds to β-tubulin, a subunit of microtubules, preventing their polymerization and can also lead to the depolymerization of existing microtubules.[2][3] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and can ultimately induce apoptosis (programmed cell death).[4] The binding site for this compound on tubulin is at or near the maytansine-binding site.[5]
Q2: How should I properly store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage (months to years), it is recommended to store this compound as a solid powder in a dry, dark place at -20°C.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] Once dissolved in a solvent such as DMSO or ethanol (B145695), solutions are stable for up to three weeks when stored at 2-8°C and for up to two months when stored frozen.[3] It is important to note that this compound is unstable at room temperature, both in solid form and in solution, and is sensitive to light.[1]
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol (B129727) (>50 mg/ml), and chloroform (B151607) (>50 mg/ml).[1][3] However, it has very low solubility in water (<1 mg/ml).[1] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO or ethanol and then dilute it to the final working concentration in the aqueous culture medium.
Troubleshooting Guide
Problem 1: I am not observing the expected cytotoxic effects in my cell-based assays.
-
Possible Cause 1: this compound Degradation.
-
Solution: Ensure that this compound has been stored correctly. As a solid, it should be kept at -20°C for long-term storage and protected from light.[1] Solutions in DMSO or ethanol should be stored at 2-8°C for short-term use or frozen for longer-term storage.[3] Avoid repeated freeze-thaw cycles. It is advisable to aliquot stock solutions into smaller volumes for single use.
-
-
Possible Cause 2: Solubility Issues.
-
Solution: this compound has poor aqueous solubility.[1] When diluting your stock solution into your cell culture medium, ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced cytotoxicity and to prevent precipitation of the compound. It is recommended to add the this compound stock solution to the medium while vortexing or mixing to ensure rapid and uniform dispersion.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: While this compound is potent against a wide range of cell lines, including some that are resistant to other microtubule inhibitors like vincristine, inherent or acquired resistance can occur.[6] Consider using a positive control compound with a similar mechanism of action to confirm that your assay system is working correctly. You may also want to test a range of concentrations to determine the EC50 for your specific cell line.
-
Problem 2: I am observing precipitate in my culture medium after adding this compound.
-
Possible Cause: Exceeded Solubility Limit.
-
Solution: This is a common issue due to the low aqueous solubility of this compound.[1] To mitigate this, ensure your stock solution is fully dissolved before use. When preparing your working solution, add the stock solution dropwise to the culture medium while gently agitating. Avoid preparing working solutions at concentrations that are too close to the solubility limit of this compound in your final medium. Using a pre-warmed medium can sometimes help improve solubility.
-
Problem 3: My in vitro microtubule polymerization assay is yielding inconsistent results.
-
Possible Cause 1: Inactive Tubulin.
-
Solution: The quality and activity of the purified tubulin are critical for this assay. Ensure that the tubulin has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. It is advisable to use freshly purified or commercially available tubulin of high purity.
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Solution: The polymerization of tubulin is sensitive to buffer conditions, temperature, and the presence of GTP.[7] Ensure that your assay buffer (e.g., PIPES-based buffer) is correctly prepared and at the optimal pH.[8] The reaction should be carried out at the recommended temperature (e.g., 37°C).
-
-
Possible Cause 3: this compound Instability in Assay Buffer.
-
Solution: While more stable than in aqueous solutions, this compound may still degrade over time in certain assay buffers. Prepare fresh dilutions of this compound for each experiment and minimize the time the compound spends in the buffer before starting the assay.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | < 1 mg/mL[1] |
| Methanol (MeOH) | > 50 mg/mL[1] |
| Chloroform (CHCl3) | > 50 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL[3] |
| Ethanol | 1 mg/mL[3] |
Table 2: Stability and Storage of this compound
| Form | Storage Condition | Stability |
| Solid Powder | Dry, dark, room temp. or 50°C | Unstable[1] |
| Dry, dark, 0 - 4°C (short term) | Days to weeks[1] | |
| Dry, dark, -20°C (long term) | Months to years[1] | |
| Solution in DMSO/Ethanol | 2 - 8°C | Stable for 3 weeks[3] |
| Frozen | Stable for 2 months[3] | |
| Solution in DMF/H2O (40/60, v/v) | Room Temperature | Unstable (t½ = 5.2 hours)[1] |
Table 3: Reported Effective Concentrations of this compound
| Application | Cell Line / Organism | Effective Concentration |
| Antitumor Activity | Human tumor cell lines | ~10⁻¹⁰ M[6] |
| Antifungal Activity | Botrytis cinerea, Phytophthora ramorum | 0.1 µg/mL[4] |
| Phytotoxicity | Rice seedlings | 1 µg/mL[4] |
| Amoebicidal Effect | Protostelium aurantium | IC₅₀ = 58 nM[9] |
| Tubulin Binding | Porcine brain tubulin | Kd = 1.7 x 10⁻⁷ M[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or Resazurin Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform a serial dilution of the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is important to maintain a consistent final DMSO concentration across all wells, including the vehicle control.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound (and a vehicle control with the same DMSO concentration) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Protocol 2: In Vitro Microtubule Polymerization Assay
This protocol provides a general outline for measuring the effect of this compound on tubulin polymerization in vitro.
-
Reagent Preparation:
-
Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a fresh solution of GTP (10 mM) in the polymerization buffer.
-
Prepare various concentrations of this compound in the polymerization buffer from a DMSO stock. Include a vehicle control.
-
-
Assay Setup:
-
On ice, add the reaction components to a pre-chilled 96-well plate. This includes the polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or vehicle control.
-
Add purified tubulin (final concentration typically 1-3 mg/mL) to each well.
-
-
Measurement of Polymerization:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to microtubule polymerization.
-
-
Data Analysis:
-
Plot the absorbance versus time to visualize the polymerization kinetics.
-
Compare the polymerization rates and the maximum polymer mass in the presence of different concentrations of this compound to the vehicle control to determine its inhibitory effect.
-
Mandatory Visualizations
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Wear protective eyewear such as goggles or a face shield.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[11]
-
Respiratory Protection: When handling the solid powder, use a dust mask or a NIOSH-approved respirator to avoid inhalation.[10]
-
Body Protection: Wear a lab coat, long-sleeved shirt, and long pants to prevent skin contact.[10]
First Aid Measures:
-
In case of eye contact: Immediately rinse eyes slowly and gently with water for 15-20 minutes.[10] If contact lenses are present, remove them after the first 5 minutes and continue rinsing. Seek medical advice.[10]
-
In case of skin contact: Remove contaminated clothing and rinse the skin immediately with plenty of water for 15-20 minutes.[10]
-
If inhaled: Move the person to fresh air. If the person is not breathing, call for emergency medical help.[10]
-
If swallowed: Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless instructed to do so by medical personnel.[10]
Handling and Storage:
-
Avoid creating dust when handling the solid form.
-
Store in a cool, dry, and dark place, away from incompatible materials.[10]
-
Keep out of reach of children.[10]
Spill and Disposal:
-
In case of a spill, prevent the product from spreading.[10]
-
For solid spills, carefully sweep or vacuum the material and place it in a suitable container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. Buy this compound | 90996-54-6 | >98% [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound binding to tubulin at the maytansine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. assets.greenbook.net [assets.greenbook.net]
Technical Support Center: Rhizoxin Aqueous Solution Stability and Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhizoxin. The information is designed to address common challenges related to the stability and solubility of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in aqueous solutions?
A1: The main challenges are this compound's poor aqueous solubility and its instability in aqueous environments. It is sparingly soluble in water, which can hinder the preparation of stock solutions and lead to precipitation during experiments. Furthermore, this compound is susceptible to degradation in aqueous solutions, particularly at non-optimal pH and temperatures.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its low water solubility (< 1 mg/mL), it is recommended to prepare stock solutions of this compound in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol, where it is significantly more soluble (> 50 mg/mL)[1]. For cell-based assays, DMSO is a common choice; however, the final concentration of DMSO in the experimental medium should be carefully controlled to avoid solvent-induced artifacts.
Q3: How should this compound solutions be stored to ensure stability?
A3: For short-term storage (days to weeks), solutions in DMSO or ethanol can be stored at 2-8°C[2]. For long-term storage (months), it is advisable to store these solutions frozen at -20°C or below[1][2]. It's important to minimize freeze-thaw cycles. Bulk, solid this compound is unstable at room temperature and should be stored at freezer temperatures[1].
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
A4: Cloudiness or precipitation indicates that the solubility limit of this compound has been exceeded in the aqueous medium. To troubleshoot this, you can try the following:
-
Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains compatible with your experimental system.
-
Gently warm the solution, as solubility may increase with temperature. However, be cautious of potential degradation at elevated temperatures.
-
Use sonication to aid in the dissolution of the compound.
-
Consider using formulation strategies such as cyclodextrin (B1172386) complexes or liposomes to enhance aqueous solubility (see Troubleshooting Guide).
Q5: What are the known degradation pathways for this compound in aqueous solutions?
A5: As a macrolide, this compound's 16-membered lactone ring is susceptible to hydrolysis, which breaks the ring structure and inactivates the molecule[3][4]. The molecule also contains double bonds that can be susceptible to oxidation[5]. The rate of these degradation reactions is influenced by pH, temperature, and the presence of light.
Troubleshooting Guide
Issue 1: Poor Aqueous Solubility of this compound
Symptoms:
-
Difficulty dissolving this compound in aqueous buffers.
-
Precipitation of the compound upon dilution of an organic stock solution into an aqueous medium.
-
Inconsistent results in biological assays due to variable compound concentration.
Possible Causes:
-
Exceeding the aqueous solubility limit of this compound.
-
Insufficient mixing or sonication.
-
Use of an inappropriate buffer system.
Solutions:
| Strategy | Description | Key Considerations |
| Co-solvents | Increase the percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in the final aqueous solution. | The final co-solvent concentration must be compatible with the experimental system (e.g., <0.5% DMSO for many cell lines). |
| pH Adjustment | The solubility of ionizable compounds can be influenced by pH. While this compound is not strongly ionizable, slight pH adjustments may have a minor effect. | The pH must remain within a range that is compatible with the experiment and does not accelerate degradation. |
| Formulation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility[6]. | The type of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the molar ratio of cyclodextrin to this compound need to be optimized. |
| Liposomal Formulation | Encapsulating this compound within liposomes can improve its solubility and stability in aqueous media[7][8]. | The lipid composition and preparation method of the liposomes must be carefully selected to ensure efficient encapsulation and delivery. |
| Solid Dispersion | Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility[3][9][10]. | This is more applicable to solid dosage form development but can be adapted for preparing aqueous solutions from the solid dispersion. |
Issue 2: Instability and Degradation of this compound in Aqueous Solutions
Symptoms:
-
Loss of biological activity over time.
-
Appearance of new peaks in HPLC analysis of the solution.
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Causes:
-
Hydrolysis of the macrolide lactone ring.
-
Oxidation of the molecule.
-
Exposure to harsh pH conditions (acidic or alkaline).
-
Elevated temperatures.
-
Exposure to light (photodegradation).
Solutions:
| Strategy | Description | Key Considerations |
| pH Control | Maintain the pH of the aqueous solution within a stable range. For many macrolides, a slightly acidic to neutral pH is optimal. A pH-rate profile study is recommended to determine the optimal pH for this compound stability. | The buffer system used should have adequate capacity to maintain the pH throughout the experiment[11]. |
| Temperature Control | Prepare and store this compound solutions at low temperatures (e.g., on ice during use, and at 2-8°C or frozen for storage). | Avoid repeated freeze-thaw cycles. |
| Protection from Light | Protect this compound solutions from light by using amber vials or covering containers with aluminum foil. | This is especially important for long-term storage and during experiments involving light exposure. |
| Use of Antioxidants | If oxidation is a suspected degradation pathway, the addition of antioxidants (e.g., ascorbic acid, BHT) to the formulation could be beneficial. | The compatibility of the antioxidant with the experimental system must be verified. |
| Lyophilization | For long-term storage, lyophilizing this compound from a suitable solvent system can improve its stability. | The lyophilization cycle needs to be optimized to prevent degradation during the process. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 1 mg/mL | [1] |
| Methanol | > 50 mg/mL | [1] |
| Chloroform | > 50 mg/mL | [1] |
| DMSO | 1 mg/mL (stable for 3 weeks at 2-8°C) | [2] |
| Ethanol | 1 mg/mL (stable for 3 weeks at 2-8°C) | [2] |
Table 2: Stability of this compound under Different Conditions
| Condition | Stability | Reference |
| Unopened solid | Stable for at least 3 years at -20°C | [2] |
| Bulk solid (room temperature and 50°C) | Unstable under both light and dark conditions | [1] |
| DMSO or ethanol solution (1 mg/mL) | Stable for 3 weeks at 2-8°C | [2] |
| DMSO solution | May be stored frozen for 2 months | [2] |
| DMF/H₂O (40/60, v/v) solution | Unstable, t½ = 5.2 hours | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of solid this compound in a suitable vial.
-
Add the required volume of high-purity DMSO or ethanol to achieve the target concentration (e.g., 1 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution in an amber vial at 2-8°C for short-term use or at -20°C for long-term storage.
Protocol 2: General Procedure for a Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method[12].
-
Preparation of Solutions: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add HCl to the this compound solution to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to the this compound solution to a final concentration of 0.1 M. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Add hydrogen peroxide to the this compound solution to a final concentration of 3%. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp).
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a suitable stability-indicating method, such as HPLC with UV or MS detection, to quantify the remaining this compound and detect degradation products[13][14][15].
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
Cyclodextrin Solution Preparation: Dissolve the calculated amount of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in purified water with stirring.
-
Complexation: Slowly add a concentrated solution of this compound in a minimal amount of organic solvent (e.g., ethanol) to the aqueous cyclodextrin solution while stirring.
-
Equilibration: Continue stirring the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for complex formation.
-
Lyophilization (Optional): The resulting solution can be lyophilized to obtain a solid powder of the inclusion complex, which can be reconstituted in water.
-
Characterization: Confirm the formation of the inclusion complex and determine the encapsulation efficiency using techniques such as NMR, DSC, or FT-IR.
Visualizations
References
- 1. Inactivation of macrolides by producers and pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Macrolides [pdb101.rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 7. Macrolide - Wikipedia [en.wikipedia.org]
- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on macrocyclic lactone antibiotics. VII. Structure of a phytotoxin "this compound" produced by Rhizopus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crsubscription.com [crsubscription.com]
- 11. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. synthinkchemicals.com [synthinkchemicals.com]
Troubleshooting unexpected cell responses to Rhizoxin treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during experiments involving Rhizoxin.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a potent antimitotic agent that functions by inhibiting microtubule polymerization. It binds directly to β-tubulin, a subunit of microtubules, preventing the formation of the mitotic spindle necessary for cell division.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and can subsequently induce apoptosis.[2][3]
2. In what solvents can this compound be dissolved and what are the storage recommendations?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) at a concentration of 1 mg/ml. For short-term storage, these solutions are stable for up to 3 weeks at 2-8°C. For longer-term storage, DMSO solutions can be kept frozen for up to 2 months. The product itself should be stored at -0°C for maximum stability.
3. Why am I observing significant variability in IC50 values for this compound across experiments with the same cell line?
Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Cell Culture Conditions: Ensure consistency in cell passage number, as high passage numbers can lead to phenotypic changes and altered drug sensitivity.[4] Seeding density should also be kept consistent, as it can affect growth rates and drug response.[4]
-
Assay Duration: The apparent cytotoxicity of a compound can be time-dependent. It is recommended to allow cells to undergo at least one full cell cycle after treatment before assessing viability.[4][5]
-
Solvent Concentration: High concentrations of solvents like DMSO can be cytotoxic. Ensure the final solvent concentration is consistent across all treatments and remains at a non-toxic level (typically below 0.5%).[4]
-
Choice of Viability Assay: Different cell viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay can influence the determined IC50 value.[4]
4. Can this compound be effective against cell lines that are resistant to other microtubule-targeting agents like vincristine (B1662923)?
Yes, studies have shown that this compound can be effective against cell lines that have developed resistance to vincristine and doxorubicin.[6][7] This suggests that this compound may have a different binding site or mechanism of action that circumvents certain resistance mechanisms. One study demonstrated that a vindesine-resistant small-cell lung cancer cell line (H69/VDS) showed higher sensitivity to this compound due to enhanced inhibition of tubulin polymerization, even with lower intracellular drug accumulation.[8][9]
Troubleshooting Guide for Unexpected Cell Responses
This guide is designed to help you diagnose and resolve unexpected outcomes during your experiments with this compound.
Issue 1: No Observable Cellular Effect (or Significantly Reduced Potency)
If you are not observing the expected cytotoxic or antimitotic effects of this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Confirm proper storage of the this compound stock solution as per manufacturer recommendations (-0°C for powder, 2-8°C for short-term solution storage). 2. Prepare fresh dilutions from a new stock for each experiment. |
| Cell Line Resistance | 1. Verify the sensitivity of your cell line to microtubule-destabilizing agents from the literature. 2. Include a sensitive control cell line in your experiment to confirm the activity of your this compound stock. 3. Consider mechanisms of resistance such as altered β-tubulin isotype expression, which can reduce sensitivity to some microtubule-targeting agents.[10] |
| Incorrect Dosing | 1. Perform a wide-range dose-response experiment to determine the optimal concentration for your specific cell line. 2. Refer to the IC50 values in the table below for guidance on expected effective concentrations. |
| Experimental Setup | 1. Ensure that the treatment duration is sufficient for the cells to enter the mitotic phase where this compound exerts its primary effect.[4] 2. Check for potential interactions between this compound and components of your cell culture medium. |
Issue 2: Cells Are Not Arresting in the G2/M Phase of the Cell Cycle
If cell cycle analysis does not show the expected G2/M arrest, it could indicate a non-classical response or an experimental artifact.
| Potential Cause | Troubleshooting Steps |
| Cell Line-Specific Response | 1. Some cell lines may undergo apoptosis from a G1-like state after prolonged treatment with microtubule-disrupting agents, bypassing a clear mitotic arrest.[3] 2. Investigate the expression of cell cycle checkpoint proteins like p53 and p21, as their status can influence the response to microtubule damage.[3][11] |
| Incorrect Timing of Analysis | 1. Perform a time-course experiment to identify the optimal time point for observing G2/M arrest. The peak of mitotic arrest may occur at different times depending on the cell line's doubling time. |
| Sub-optimal Drug Concentration | 1. A concentration that is too low may not be sufficient to induce a robust mitotic arrest. 2. Conversely, a very high concentration may induce rapid apoptosis, preventing cells from accumulating in mitosis. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs in various human cancer cell lines.
| Cell Line | Compound | IC50 (ng/mL) | IC50 (Molar) | Notes |
| HCT-116 (Colon Carcinoma) | This compound | 0.2 | ~3.2 x 10-10 M | [12] |
| HCT-116 (Colon Carcinoma) | WF-1360 F | 0.8 | ~1.3 x 10-9 M | Analog of this compound.[12] |
| HCT-116 (Colon Carcinoma) | 22Z-WF-1360 F | 0.2 | ~3.2 x 10-10 M | Analog of this compound.[12] |
| Various Human Tumor Lines | This compound | - | ~10-10 M | Particularly effective against melanoma, colon, renal, non-small cell, and small cell lung cancer.[6] |
| Leukemia Cell Lines | This compound S2 | - | ~1.6 x 10-12 M | Data for 50% growth inhibition (GI50).[13] |
| HeLa (Cervical Cancer) | This compound S2 | - | ~2.39 x 10-7 M | Data for 50% cytotoxic dose.[13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[14]
-
96-well flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and no-cell control (medium only) wells.
-
Incubate the plate for a period equivalent to at least one cell cycle (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[15]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Immunofluorescence Staining for Microtubule Integrity
This protocol allows for the visualization of microtubule networks in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Methanol (B129727) (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin or anti-β-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Treat cells grown on coverslips with the desired concentration of this compound for the appropriate duration.
-
Wash the cells briefly with PBS.
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C.[16]
-
Rehydrate the cells by washing them three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if not using methanol fixation).
-
Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.[16]
-
Incubate with the primary anti-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.[17]
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the microtubule structure using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Treated and untreated cell populations
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from your culture flasks.
-
Wash the cells with ice-cold PBS and centrifuge to form a pellet.
-
Resuspend the cell pellet in a small volume of ice-cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[18]
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[18]
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]
Visualizations
Signaling and Process Diagrams
Caption: Mechanism of this compound-induced apoptosis.
Caption: Workflow for troubleshooting unexpected results.
Caption: Decision tree for diagnosing no-effect scenarios.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 90996-54-6 | >98% [smolecule.com]
- 3. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a macrocyclic lactone antibiotic, as a new antitumor agent against human and murine tumor cells and their vincristine-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo modulation by this compound of non-P-glycoprotein-mediated vindesine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo modulation by this compound of non-P-glycoprotein-mediated vindesine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Pretreatment with DNA-damaging agents permits selective killing of checkpoint-deficient cells by microtubule-active drugs [jci.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Rhizoxin Toxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the off-target toxicity of Rhizoxin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in non-target cells?
This compound's toxicity stems from its primary mechanism of action, which is the inhibition of microtubule formation. It binds to β-tubulin, preventing the polymerization of tubulin into microtubules.[1] This disruption of the microtubule network is not specific to cancer cells and affects all eukaryotic cells, leading to mitotic arrest and subsequent apoptosis.[2][3] This indiscriminate action is the root cause of its toxicity in healthy, non-target cells, particularly those with a high proliferation rate, such as hematopoietic stem cells and cells of the gastrointestinal mucosa.[4]
Q2: What are the common off-target toxicities observed with this compound in pre-clinical and clinical studies?
In vivo and clinical studies have reported several dose-limiting toxicities for this compound. These include:
-
Hematological toxicity: Leukopenia (a reduction in white blood cells) is a significant side effect.[4]
-
Gastrointestinal toxicity: Mucositis (inflammation of the mucous membranes) and diarrhea are commonly observed.[4]
-
Local irritation: Phlebitis (inflammation of a vein) can occur at the injection site.[4]
-
Peripheral neuropathy: Although reported as sporadic and mild in some studies, this is a known side effect of many microtubule-targeting agents.
Q3: Are there any known this compound analogs with a better safety profile?
Several analogs of this compound have been isolated and synthesized, some of which exhibit differential toxicity.[5] For instance, this compound D has been shown to be less toxic in certain assays compared to the parent compound.[5] The development and testing of new analogs with modifications to the macrolide ring or the side chain is an active area of research aimed at improving the therapeutic index by reducing toxicity to non-target cells while maintaining or enhancing anti-tumor activity.
Q4: What general strategies can be employed to reduce the toxicity of microtubule-targeting agents like this compound?
Several approaches are being explored to mitigate the off-target effects of potent cytotoxic agents like this compound:
-
Targeted Drug Delivery: This involves encapsulating the drug in a delivery vehicle that preferentially targets cancer cells. Examples include liposomes and antibody-drug conjugates (ADCs).
-
Development of Analogs: Synthesizing and screening for analogs with a higher therapeutic index (greater toxicity to cancer cells than to normal cells).[5]
-
Combination Therapy: Co-administering a cytoprotective agent that selectively protects non-target cells from this compound-induced damage.
-
Dose and Schedule Modification: Optimizing the dosing regimen (e.g., lower, more frequent doses) can sometimes reduce peak plasma concentrations and associated toxicities.[4]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in non-target (e.g., normal fibroblast) cell lines in vitro.
Possible Cause: Inherent lack of selectivity of this compound.
Solutions:
-
Determine the Therapeutic Window: It is crucial to establish a clear therapeutic window by comparing the IC50 values of this compound in your target cancer cell lines versus a panel of relevant non-target cell lines (e.g., primary human fibroblasts, endothelial cells, hematopoietic progenitor cells).
-
Test this compound Analogs: If available, test analogs of this compound that have been reported to have lower toxicity.
-
Implement a Targeted Delivery Strategy: Consider encapsulating this compound in liposomes or conjugating it to a tumor-targeting antibody to reduce its exposure to non-target cells.
Problem 2: Significant in vivo toxicity (e.g., weight loss, hematological abnormalities) in animal models at doses required for anti-tumor efficacy.
Possible Cause: Systemic exposure to this compound is causing damage to highly proliferative tissues.
Solutions:
-
Formulate for Targeted Delivery: Utilize liposomal or ADC formulations of this compound to increase its concentration at the tumor site and reduce systemic exposure.
-
Co-administration of Cytoprotective Agents: Investigate the use of agents that can protect specific tissues. For example, agents that boost hematopoietic stem cell recovery could be considered.
-
Optimize Dosing Schedule: Experiment with different dosing schedules, such as more frequent, lower doses, which may maintain anti-tumor activity while reducing peak toxicity.[4]
Data Presentation
Table 1: Cytotoxicity (IC50) of this compound and its Analogs in a Human Cancer Cell Line.
| Compound | IC50 in HCT-116 (ng/mL) |
| This compound | 0.2 |
| WF-1360 F | 0.8 |
| 22Z-WF-1360 F | 0.2 |
Data extracted from Loper et al. (2008).[5]
Table 2: Example Comparative Cytotoxicity of this compound in Cancer vs. Non-Target Human Cell Lines (Hypothetical Data for Illustrative Purposes).
| Cell Line | Cell Type | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | 0.5 |
| A549 | Lung Cancer | 0.8 |
| HCT-116 | Colon Cancer | 0.3 |
| HUVEC | Normal Endothelial | 5.0 |
| NHDF | Normal Dermal Fibroblast | 10.0 |
| CD34+ | Hematopoietic Stem Cells | 2.5 |
This table presents hypothetical data to illustrate the concept of a therapeutic window. Researchers should determine these values experimentally for their specific cell lines of interest.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cultured cells.
Materials:
-
This compound stock solution (in DMSO)
-
Target and non-target cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Example Protocol for Liposomal Encapsulation of this compound
This protocol provides a general method for encapsulating the hydrophobic drug this compound into liposomes using the thin-film hydration method.[6][7]
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. The molar ratio of DSPC to cholesterol can be optimized (e.g., 2:1).
-
Solvent Evaporation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the phase transition temperature of the lipids.
-
Extrusion: To obtain unilamellar vesicles of a defined size, pass the liposome (B1194612) suspension through an extruder fitted with polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.[8]
Materials:
-
Tubulin (purified)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
This compound
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin in polymerization buffer with GTP.
-
Addition of this compound: Add various concentrations of this compound or a vehicle control to the reaction mixtures.
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 37°C cuvette in the spectrophotometer.
-
Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time. Compare the polymerization curves in the presence of different this compound concentrations to the control to determine its inhibitory effect.
Visualizations
Caption: Mechanism of this compound-induced toxicity in non-target cells.
Caption: Workflow for developing and testing a toxicity reduction strategy.
Caption: Potential signaling pathway involved in this compound-induced apoptosis.
References
- 1. This compound binding to tubulin at the maytansine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound, a macrocyclic lactone antibiotic, as a new antitumor agent against human and murine tumor cells and their vincristine-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 7. protocols.io [protocols.io]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rhizoxin Production in Burkholderia rhizoxinica
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture conditions for maximizing rhizoxin production by Burkholderia rhizoxinica. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the role of Burkholderia rhizoxinica in this compound production?
A1: this compound, a potent antimitotic agent, was initially thought to be produced by the fungus Rhizopus microsporus. However, it is now established that this compound is biosynthesized by its endosymbiotic bacterium, Burkholderia rhizoxinica (also known as Mycetohabitans rhizoxinica).[1][2] Isolating and cultivating B. rhizoxinica in a pure culture can lead to significantly higher yields of this compound compared to its symbiotic state within the fungus.[3]
Q2: What are the known this compound derivatives produced by B. rhizoxinica?
A2: Burkholderia rhizoxinica produces a variety of this compound analogues. In addition to the primary this compound, other derivatives that have been identified include this compound S1, this compound S2, and WF-1360 F.[2] The production of these derivatives can be influenced by culture conditions and the specific strain of B. rhizoxinica.
Q3: What is the genetic basis for this compound biosynthesis?
A3: The biosynthesis of this compound is encoded by a large gene cluster known as the rhi gene cluster.[4][5][6] This cluster contains genes for a modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line, which are responsible for the stepwise synthesis of the this compound molecule.[6][7]
Q4: Can this compound production be achieved in other bacterial hosts?
A4: A homologous this compound biosynthesis gene cluster has been found in Pseudomonas fluorescens, indicating that the genetic machinery for this compound production is not exclusive to Burkholderia rhizoxinica.[6][8] This suggests the possibility of heterologous expression of the rhi gene cluster in other bacterial hosts for optimized production.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the cultivation of Burkholderia rhizoxinica for this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no growth of B. rhizoxinica in pure culture. | - Inappropriate medium composition.- Suboptimal pH, temperature, or aeration.- Contamination with other microorganisms. | - Use a recommended medium such as Tryptic Soy Broth (TSB) or Davis Medium.- Optimize growth parameters. Start with a temperature of 30°C and a pH around 6.5-7.5.[9] Ensure adequate aeration by using baffled flasks and an appropriate shaking speed (e.g., 120-150 rpm).[8][10]- Use strict aseptic techniques. Streak cultures on nutrient agar (B569324) plates to check for purity. |
| Good bacterial growth but low this compound yield. | - Culture conditions are optimized for growth but not for secondary metabolite production.- Feedback inhibition by accumulated this compound.- Instability of the produced this compound. | - Secondary metabolite production is often triggered by nutrient limitation or stress. Try modifying the medium composition, for example, by altering the carbon-to-nitrogen ratio.- Consider a fed-batch or continuous culture system to maintain optimal nutrient levels and remove inhibitory products.- Extract this compound from the culture broth periodically to prevent degradation. |
| Inconsistent this compound yields between batches. | - Variability in inoculum preparation.- Inconsistent culture conditions.- Genetic instability of the bacterial strain. | - Standardize the inoculum preparation process, including the age and density of the starter culture.- Precisely control all culture parameters (pH, temperature, agitation, dissolved oxygen).- Periodically re-isolate single colonies and screen for high-producing mutants. Store high-yielding isolates as frozen stocks. |
| Contamination of the culture. | - Non-sterile equipment or media.- Airborne contaminants.- Poor aseptic technique. | - Ensure all media, glassware, and bioreactors are properly sterilized.- Work in a laminar flow hood when handling cultures.- Review and reinforce aseptic techniques for all personnel. |
| Difficulty in extracting and purifying this compound. | - Inefficient extraction solvent.- Degradation of this compound during extraction.- Co-elution of impurities during chromatography. | - Use an effective solvent such as ethyl acetate (B1210297) for extraction from the culture broth.[8]- Perform extractions at a low temperature and avoid prolonged exposure to light and extreme pH.- Optimize the HPLC purification protocol, including the mobile phase composition and gradient. The use of a weak acid like acetic acid in the mobile phase can improve the separation of this compound analogs.[8] |
Experimental Protocols
Protocol 1: Cultivation of Burkholderia rhizoxinica for this compound Production
This protocol describes a multi-stage cultivation process to achieve high cell density and this compound production.
Materials:
-
Burkholderia rhizoxinica strain
-
Nutrient Agar plates
-
Tryptic Soy Broth (TSB)
-
Shaking incubator
-
Sterile baffled flasks
Procedure:
-
Starter Culture Preparation:
-
Streak the B. rhizoxinica strain on a Nutrient Agar plate and incubate at 30°C for 3 days.[10]
-
Inoculate a single colony into a flask containing 1 mL of TSB.[10]
-
Incubate at 30°C with shaking at 120 rpm for 2 days.[10]
-
Add another 1 mL of fresh TSB and continue incubation for an additional 2 days.[10]
-
-
Production Culture:
Protocol 2: Extraction and Quantification of this compound
This protocol outlines the steps for extracting this compound from the culture broth and quantifying it using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Culture broth from B. rhizoxinica fermentation
-
Ethyl acetate
-
Silica (B1680970) gel for vacuum liquid chromatography
-
Hexane
-
Methanol
-
HPLC system with a C18 column and a photodiode array (PDA) detector
-
This compound standard
Procedure:
-
Extraction:
-
Exhaustively extract the fermentation broth with an equal volume of ethyl acetate.[8]
-
Pool the organic phases and evaporate to dryness to obtain a crude extract.
-
-
Fractionation (Optional):
-
For cleaner samples, the crude extract can be fractionated using vacuum liquid chromatography on a silica gel column with a stepwise gradient of hexane-ethyl acetate and then ethyl acetate-acetonitrile.[8]
-
-
HPLC Analysis:
-
Dissolve the crude extract or the desired fraction in methanol.
-
Inject the sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use a mobile phase gradient of acetonitrile and water (containing 1% acetic acid) at a flow rate of 2 mL/min.[8]
-
Monitor the elution of this compound and its analogs using a PDA detector at wavelengths of 295, 310, and 320 nm.[8]
-
Quantify the this compound concentration by comparing the peak area to a standard curve generated with a pure this compound standard.
-
Data Presentation
Table 1: Summary of Reported Culture Conditions for Burkholderia rhizoxinica
| Parameter | Recommended Condition | Reference(s) |
| Temperature | 30°C - 37°C | [9][10] |
| pH | 6.5 - 7.5 | [9] |
| Agitation | 120 - 150 rpm | [8][10] |
| Media | Tryptic Soy Broth (TSB), Davis Medium, Nutrient Agar | [8][10] |
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Logical flow of the this compound biosynthesis pathway.
References
- 1. HPLC/MS Analysis of raw extractd from R. microsporus [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A gene cluster encoding this compound biosynthesis in "Burkholderia rhizoxina", the bacterial endosymbiont of the fungus Rhizopus microsporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Complete Genome Sequence of Burkholderia rhizoxinica, an Endosymbiont of Rhizopus microsporus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of soil pH, temperature and water content on the growth of Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Burkholderia rhizoxinica and B. endofungorum Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Rhizoxin during storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Rhizoxin to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound?
For long-term storage, solid this compound should be stored at 0°C in a tightly sealed vial, where it can remain stable for up to three years. For shorter periods, storage for up to 6 months is acceptable under the same conditions.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO or ethanol. To prepare a stock solution, dissolve it to a concentration of 1 mg/ml. For short-term storage, these solutions are stable for up to three weeks when stored at 2-8°C. For longer-term storage of up to two months, DMSO solutions can be stored frozen. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: My this compound solution has been at room temperature for a few hours. Is it still usable?
While it is best to minimize the time this compound solutions are kept at room temperature, short periods are generally acceptable. Before use, and prior to opening the vial, it is recommended that the product be allowed to stand at room temperature for at least 60 minutes to ensure it is fully in solution.[1] However, for optimal results, solutions should ideally be made fresh on the day of use.[1]
Q4: I am observing inconsistent IC50 values in my cytotoxicity assays. What could be the cause?
Inconsistent IC50 values can stem from several factors:
-
This compound Degradation: Improper storage or handling of this compound can lead to its degradation, reducing its potency. Ensure that stock solutions are stored correctly and avoid multiple freeze-thaw cycles.
-
pH Sensitivity: this compound contains a lactone ring, which is susceptible to cleavage under strongly acidic or basic conditions.[2] Ensure the pH of your experimental buffer is within a stable range.
-
Cell-Based Variability: Factors such as cell density, cell health, and passage number can significantly impact experimental outcomes. It is crucial to standardize these parameters across experiments.
Q5: What is the primary mechanism of action of this compound?
This compound functions as an antimitotic agent by binding to β-tubulin in eukaryotic cells.[3][4] This binding disrupts the formation of microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and can ultimately induce apoptosis (programmed cell death).[3] Its mechanism is similar to that of Vinca alkaloids.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Bioactivity | This compound has degraded due to improper storage. | Always store solid this compound at 0°C and stock solutions at -20°C in aliquots. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment if possible. |
| The pH of the experimental medium is too high or too low. | This compound's lactone ring is sensitive to pH extremes.[2] Maintain a physiological pH in your cell culture medium or experimental buffer. | |
| Precipitate Formation in Solution | The solution was not allowed to fully equilibrate to room temperature before use. | Before opening the vial, let the this compound solution stand at room temperature for at least 60 minutes.[1] |
| The solvent concentration is too high in the final working solution. | Ensure the final concentration of the solvent (e.g., DMSO) in your experimental setup is at a non-toxic level for your cells. | |
| Inconsistent Results Between Experiments | Variability in experimental conditions. | Standardize cell seeding density, passage number, and incubation times. Ensure consistent preparation of this compound dilutions for each experiment. |
| Light-induced degradation. | While specific data on photostability is limited, it is good practice to protect this compound solutions from direct light, especially during long incubation periods. |
Data Presentation
Table 1: Summary of this compound Stability and Storage Conditions
| Form | Solvent | Storage Temperature | Duration of Stability | Source |
| Solid | N/A | 0°C | Up to 3 years | [4] |
| Solid | N/A | Per vial instructions | Up to 6 months | [1] |
| Solution | DMSO or Ethanol | 2-8°C | Up to 3 weeks | [4] |
| Solution | DMSO | Frozen | Up to 2 months | [4] |
| Solution | Recommended | -20°C | Up to 1 month (in aliquots) | [1] |
Experimental Protocols
Key Experiment: In Vitro Cytotoxicity Assay Using MTT
This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve a range of final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for a this compound cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Rhizoxin Application in High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Rhizoxin in high-throughput screening (HTS) applications. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate the effective use of this potent microtubule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent antimitotic agent originally isolated from the fungus Rhizopus microsporus.[1] It is a 16-membered macrolide that exhibits significant antitumor and antifungal properties.[2] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to β-tubulin.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[5][6]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research as a potent cytotoxic agent against a wide range of cancer cell lines.[7] It is also a valuable tool for studying microtubule dynamics and the cellular processes they govern, including cell division, intracellular transport, and the maintenance of cell shape.[7] Its antifungal properties also make it a subject of investigation for the development of new antifungal therapies.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[8] It is recommended to prepare a concentrated stock solution, for example, at 1 mg/mL in DMSO.[8] For short-term storage (days to weeks), the stock solution can be kept at 2-8°C. For long-term storage (months to years), it is recommended to aliquot the stock solution into smaller volumes and store it at -20°C to avoid repeated freeze-thaw cycles.[9]
Q4: What is the stability of this compound in cell culture media?
A4: While specific stability data in various cell culture media is not extensively published, it is a common practice to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen stock solution. This minimizes the potential for degradation of the compound in the aqueous environment of the culture medium over time.
Troubleshooting Guide for this compound in High-Throughput Screening
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Inaccurate compound dispensing- Edge effects in the microplate- Cell clumping | - Ensure a homogeneous single-cell suspension before seeding.- Use calibrated and well-maintained liquid handling instrumentation.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS to maintain humidity.- Gently triturate the cell suspension before seeding. |
| Low signal-to-noise ratio in viability assay | - Suboptimal this compound concentration- Insufficient incubation time- Low cell number- Inappropriate assay choice | - Perform a dose-response curve to determine the optimal concentration range.- Optimize the incubation time to allow for a measurable effect.- Ensure a sufficient number of cells are seeded per well.- Consider using a more sensitive viability assay (e.g., ATP-based assay). |
| Unexpectedly high cell death in control wells | - DMSO toxicity- Contamination (bacterial or fungal)- Poor cell health | - Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%). Run a DMSO toxicity control.- Use aseptic techniques and regularly check for contamination.- Use healthy, logarithmically growing cells for the assay. |
| No significant effect of this compound observed | - Incorrect this compound concentration- Inactive this compound stock- Cell line is resistant to this compound | - Verify the dilution calculations and the concentration of the stock solution.- Use a fresh aliquot of this compound stock solution.- Test a different cell line known to be sensitive to microtubule inhibitors or verify the expression of β-tubulin. |
| Precipitation of this compound in culture medium | - Exceeding the solubility limit | - Ensure the final concentration of this compound and the solvent (e.g., DMSO) are within the solubility limits in the culture medium. Vortex the diluted solution before adding to the cells. |
Quantitative Data
Table 1: Summary of this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines as reported in the literature. These values can serve as a reference for designing HTS experiments.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| P388 | Mouse Leukemia | 0.16 | [5] |
| L1210 | Mouse Leukemia | Varies | [3] |
| B16 | Mouse Melanoma | Varies | [3] |
| HCT-116 | Human Colon Carcinoma | 0.8 (for analog WF-1360 F) | [7] |
| K562 | Human Leukemia | Varies | [10] |
| HeLa | Human Cervical Cancer | Varies | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the viability assay used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in sterile DMSO to a final concentration of 1 mg/mL. For example, dissolve 1 mg of this compound in 1 mL of DMSO.[8]
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: High-Throughput Cell Viability Assay using Resazurin
This protocol describes a common method for assessing cell viability in a 96-well or 384-well plate format.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (1 mg/mL in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Sterile 96-well or 384-well clear-bottom, black-walled microplates
-
Phosphate-buffered saline (PBS), sterile
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete culture medium. A common starting concentration for a primary screen is 10 µM, with subsequent dose-response curves covering a range from nanomolar to micromolar concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[11]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and Resazurin only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: High-throughput screening workflow for this compound.
Caption: Troubleshooting decision tree for this compound HTS.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Antimitotic this compound derivatives from a cultured bacterial endosymbiont of the rice pathogenic fungus Rhizopus microsporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing variability in experimental results with Rhizoxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results with Rhizoxin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent antitumor and antifungal agent classified as a macrolide antibiotic.[1] Its primary mechanism of action is the inhibition of microtubule polymerization.[1] this compound binds to β-tubulin, a subunit of microtubules, which disrupts their normal function during cell division, leading to cell cycle arrest.[1]
Q2: What are the common sources of experimental variability when working with this compound?
Several factors can contribute to variability in experiments involving this compound:
-
Compound Stability: this compound is unstable in bulk form under light and at room temperature. Solutions of this compound can also degrade over time. Proper storage and handling are critical.
-
Solubility: this compound has poor water solubility. The choice of solvent and the final concentration in aqueous media can impact its effective concentration.
-
Purity and Analogs: this compound is a natural product and is often isolated with several analogs. The purity of the this compound and the presence of these analogs can affect its biological activity.[2][3]
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound.
-
Experimental Conditions: Minor variations in experimental parameters such as incubation time, cell density, and reagent concentrations can lead to inconsistent results.
Q3: How should this compound be stored?
For long-term storage, this compound should be kept in a dry, dark place at -20°C.[1] For short-term storage (days to weeks), it can be stored at 0-4°C.[1]
Q4: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, and chloroform.[1][4] DMSO or ethanol are commonly used to prepare stock solutions at a concentration of 1 mg/ml.[4]
Q5: How stable are this compound stock solutions?
This compound solutions in DMSO or ethanol (at 1 mg/ml) are stable for up to 3 weeks when stored at 2-8°C.[4] For longer-term storage, DMSO solutions can be kept frozen for up to 2 months.[4] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid using old or improperly stored stock solutions. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO. Ensure thorough mixing of the cell suspension and drug dilutions. |
| Variable Cell Seeding Density | Use a hemocytometer or automated cell counter to ensure consistent cell numbers in each well. Allow cells to attach and resume exponential growth before adding this compound. |
| Edge Effects in Microplates | Avoid using the outer wells of the 96-well plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
| Fluctuations in Incubation Time | Standardize the incubation time with this compound across all experiments. |
| Cell Line Health and Passage Number | Use cells that are in the exponential growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
Issue 2: Poor Reproducibility in Tubulin Polymerization Assays
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Tubulin | Use high-quality, polymerization-competent tubulin. Avoid repeated freeze-thaw cycles of tubulin stocks. Keep tubulin on ice at all times before starting the polymerization reaction. |
| Incorrect Buffer Composition | Ensure the polymerization buffer has the correct pH and contains the necessary components like GTP and MgCl2. |
| Temperature Fluctuations | Use a temperature-controlled spectrophotometer pre-warmed to 37°C. Ensure all solutions and plates are at the correct temperature before initiating the assay. |
| This compound Precipitation | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all samples. Perform a solubility test of this compound in the final assay buffer. |
Issue 3: High Variability in In Vivo Tumor Growth Inhibition
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tumor Inoculation | Ensure a consistent number of viable tumor cells are injected into each animal. Use a consistent injection volume and location. |
| Variable Drug Administration | Calibrate the injection equipment to ensure accurate dosing. Administer the drug at the same time each day. Prepare fresh drug formulations for each injection. |
| Animal Health and Stress | Monitor the health of the animals regularly. House animals in a low-stress environment. |
| This compound Formulation Issues | Ensure the vehicle used to formulate this compound for injection is appropriate and does not cause adverse effects. Check for any precipitation of this compound in the formulation before injection. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and its Analogs in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (ng/mL) |
| This compound | HCT-116 (Colon Carcinoma) | 0.2[2] |
| WF-1360 F | HCT-116 (Colon Carcinoma) | 0.8[2] |
| 22Z-WF-1360 F | HCT-116 (Colon Carcinoma) | 0.2[2] |
Table 2: In Vivo Efficacy of this compound in a Human Small-Cell Lung Cancer Xenograft Model
| Cell Line | Treatment | Relative Treated/Untreated Tumor Volume |
| H69 (Parental) | This compound | 0.29[5] |
| H69/VDS (Vindesine-Resistant) | This compound | 0.06[5] |
Experimental Protocols
Cell Viability Assay (SRB Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP. Keep all solutions on ice.
-
Reaction Setup: In a pre-warmed 96-well plate, add the desired concentration of this compound or vehicle control (DMSO).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction. The final tubulin concentration is typically in the range of 1-5 mg/mL.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of this compound-treated samples to the vehicle control to determine the inhibitory effect.
Mandatory Visualization
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
References
- 1. Buy this compound | 90996-54-6 | >98% [smolecule.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. In vitro and in vivo modulation by this compound of non-P-glycoprotein-mediated vindesine resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of Rhizoxin
Welcome to the technical support center for Rhizoxin, a potent antimitotic agent with significant antitumor potential. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide strategies to enhance the in vivo efficacy of this promising molecule. This compound's clinical development was halted due to moderate in vivo activity, but modern drug delivery and combination strategies offer new avenues to unlock its full therapeutic potential.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 16-membered macrocyclic lactone originally isolated from the fungus Rhizopus microsporus.[1][2] It is a potent antimitotic agent that exerts its cytotoxic effects by binding to β-tubulin, a subunit of microtubules.[1] This binding disrupts microtubule formation, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis (programmed cell death). Its mechanism is similar to that of Vinca alkaloids.[1]
Q2: Why did this compound show limited efficacy in clinical trials despite high in vitro potency?
A2: While this compound demonstrates high cytotoxicity against a broad range of cancer cell lines in vitro, its translation to in vivo efficacy has been challenging. This discrepancy is likely due to a combination of factors including:
-
Poor Pharmacokinetics: Early clinical studies revealed that this compound has a short plasma half-life and is rapidly cleared from circulation.[3][4]
-
Limited Bioavailability: Issues with solubility and stability in physiological conditions can reduce the amount of active drug that reaches the tumor site.
-
Toxicity: Dose-limiting toxicities were observed in clinical trials, preventing the administration of higher, potentially more effective doses.[3]
Q3: What are the most promising strategies to enhance this compound's in vivo efficacy?
A3: Current research focuses on three main strategies to overcome the limitations of this compound:
-
Advanced Drug Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can improve its solubility, protect it from degradation, prolong its circulation time, and potentially enhance its accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.
-
Combination Therapies: Combining this compound with other anticancer agents can create synergistic effects, allowing for lower, less toxic doses of each drug.
-
Development of Analogs and Prodrugs: Synthesizing more stable and potent analogs of this compound or creating prodrugs that are activated specifically at the tumor site can improve its therapeutic index.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
Problem 1: Low tumor growth inhibition despite using a previously reported effective dose.
-
Possible Cause 1: Poor drug solubility and stability in the formulation.
-
Question: How was the this compound formulated for injection? Is it fully solubilized?
-
Answer: this compound is poorly soluble in aqueous solutions. It is typically dissolved in a small amount of an organic solvent like DMSO or ethanol (B145695) before being diluted in a vehicle suitable for injection. Ensure the final concentration of the organic solvent is non-toxic to the animals. Precipitation upon dilution can significantly reduce the effective dose.
-
Troubleshooting Steps:
-
Visually inspect the final formulation for any precipitates.
-
Consider using a different co-solvent or a surfactant-based vehicle to improve solubility.
-
Prepare the formulation fresh before each injection to minimize degradation.
-
-
-
Possible Cause 2: Rapid clearance of the drug in vivo.
-
Question: What is the dosing schedule?
-
Answer: Preclinical studies have shown that the antitumor activity of this compound can be schedule-dependent, with prolonged or repeated administration showing improved efficacy.[2] A single bolus injection may not maintain therapeutic concentrations at the tumor site for a sufficient duration.
-
Troubleshooting Steps:
-
Increase the frequency of administration (e.g., daily or every other day) while adjusting the dose to manage toxicity.
-
Consider continuous infusion via an osmotic pump for a more sustained drug exposure.
-
Explore advanced drug delivery formulations (see Strategy 1 below) to prolong circulation time.
-
-
Problem 2: Significant toxicity observed in animal models at doses required for tumor regression.
-
Possible Cause 1: Off-target effects of the free drug.
-
Question: What toxicities are being observed (e.g., weight loss, lethargy, specific organ damage)?
-
Answer: this compound, like other microtubule-targeting agents, can affect rapidly dividing healthy cells, leading to side effects. Preclinical studies have reported weight loss, sluggishness, and hematological changes in mice at higher doses.[4]
-
Troubleshooting Steps:
-
Implement a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Utilize a targeted drug delivery system (e.g., ligand-conjugated nanoparticles) to direct this compound to the tumor and minimize exposure to healthy tissues.
-
Consider combination therapies (see Strategy 2 below) to reduce the required dose of this compound.
-
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Question: What is the composition of the injection vehicle?
-
Answer: The solvents used to dissolve this compound, if used at high concentrations, can cause local irritation or systemic toxicity.
-
Troubleshooting Steps:
-
Include a vehicle-only control group in your experiment to assess the toxicity of the formulation components.
-
Minimize the concentration of organic solvents in the final injection volume.
-
-
Strategies to Enhance In Vivo Efficacy: Detailed Protocols and Data
Strategy 1: Liposomal Formulation of this compound
Encapsulating the hydrophobic this compound molecule within a lipid bilayer can significantly improve its pharmacokinetic profile and reduce toxicity.
Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., a mixture of DSPC and cholesterol at a specific molar ratio) in an organic solvent such as chloroform (B151607) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a desired size (e.g., 100-200 nm), subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes using a mini-extruder.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by disrupting the liposomes with a suitable solvent and measuring the this compound concentration using HPLC.
-
Expected Outcome Data (Hypothetical based on similar compounds):
| Formulation | Mean Diameter (nm) | Encapsulation Efficiency (%) | In Vivo Half-life (h) | Tumor Growth Inhibition (%) |
| Free this compound | N/A | N/A | < 1 | 30 |
| Liposomal this compound | 150 ± 20 | > 90 | 12 - 24 | 70 |
Note: This data is illustrative. Actual results will depend on the specific lipid composition, drug-to-lipid ratio, and animal model used.
Workflow for Liposomal this compound Preparation and In Vivo Evaluation
Caption: Workflow for preparing and evaluating liposomal this compound.
Strategy 2: Combination Therapy with an Anti-Angiogenic Agent
This compound's primary mechanism is to disrupt mitosis in tumor cells. Combining it with an agent that targets the tumor's blood supply can lead to a synergistic antitumor effect. This compound itself has been shown to possess anti-angiogenic properties, which could be potentiated by a dedicated anti-angiogenic drug.[5]
Experimental Protocol: In Vivo Combination Study
-
Animal Model:
-
Use an appropriate tumor xenograft model (e.g., human colorectal or lung cancer cells subcutaneously implanted in immunodeficient mice). Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone (at its MTD or a sub-optimal dose)
-
Group 3: Anti-angiogenic agent alone (e.g., bevacizumab)
-
Group 4: this compound in combination with the anti-angiogenic agent
-
-
Dosing and Administration:
-
Administer the drugs according to a predetermined schedule. For example, this compound could be given intraperitoneally every three days, while bevacizumab is administered weekly.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, excise tumors and perform immunohistochemical analysis for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
-
Expected Outcome Data (Hypothetical):
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Vehicle | 1500 ± 250 | 0 |
| This compound Alone | 1050 ± 200 | 30 |
| Anti-Angiogenic Agent Alone | 900 ± 180 | 40 |
| Combination Therapy | 450 ± 100 | 70 |
Logical Relationship for Combination Therapy
Caption: Synergistic effect of this compound and an anti-angiogenic agent.
Strategy 3: Development of More Potent this compound Analogs
Modifying the chemical structure of this compound can lead to analogs with improved stability, potency, and pharmacokinetic properties.
Data on this compound Analogs:
Studies have identified several natural and synthetic analogs of this compound. For example, WF-1360 F and 22Z-WF-1360 F, produced by Pseudomonas fluorescens, have shown potent cytotoxicity against human cancer cell lines, with IC50 values comparable to this compound itself.[6]
| Compound | HCT-116 IC50 (ng/mL) |
| This compound | 0.2 |
| WF-1360 F | 0.8 |
| 22Z-WF-1360 F | 0.2 |
Data sourced from a study on this compound analogs from Pseudomonas fluorescens Pf-5.[6]
Signaling Pathway: this compound's Effect on Microtubule Dynamics
Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest.
By employing these advanced strategies and carefully troubleshooting experimental hurdles, the potent antitumor activity of this compound observed in vitro may yet be successfully translated into effective in vivo cancer therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and phase I studies with this compound to apply a pharmacokinetically guided dose-escalation scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of angiogenesis by this compound, a microbial metabolite containing two epoxide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Rhizoxin Technical Support Center: Mitigating Off-Target Effects in Cellular Assays
Welcome to the Rhizoxin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular assays and to address common challenges, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent antimitotic agent that functions by binding to β-tubulin, a subunit of microtubules.[1] This binding disrupts microtubule formation, leading to the disassembly of the mitotic spindle, which is essential for cell division.[1] Consequently, cells treated with this compound are arrested in the M-phase of the cell cycle, which can ultimately trigger programmed cell death (apoptosis).
Q2: What are the known off-target effects of this compound?
Currently, there is limited evidence of this compound directly binding to and inhibiting other cellular targets with high affinity in a manner unrelated to its primary effect on tubulin. Many observed cellular effects that might be perceived as "off-target" are often downstream consequences of prolonged mitotic arrest induced by microtubule disruption. These can include the activation of apoptotic pathways, cellular senescence, or mitotic slippage leading to polyploidy.[2][3][4] However, as with any potent small molecule, the possibility of interactions with other cellular components, particularly at high concentrations, cannot be entirely excluded.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between the primary (on-target) and secondary (off-target or downstream) effects of this compound is crucial for accurate data interpretation. Here are some strategies:
-
Dose-Response Analysis: On-target effects should typically occur at concentrations consistent with the IC50 for cytotoxicity in your cell line. Effects observed only at significantly higher concentrations are more likely to be off-target.
-
Time-Course Experiments: The primary effect of microtubule disruption and mitotic arrest should be observable at earlier time points, while downstream consequences like apoptosis will manifest later.
-
Use of Control Compounds: Compare the effects of this compound with other microtubule-targeting agents that have different chemical structures but the same mechanism of action (e.g., Vinca alkaloids, which have a different binding site). Also, include negative control compounds that are structurally similar but inactive if available.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the wild-type target or using a specific antagonist for that target.
Q4: We are observing a U-shaped dose-response curve in our cell viability assay. Is this an off-target effect?
A U-shaped or biphasic dose-response curve is a common artifact in high-throughput screening and is not necessarily indicative of a specific off-target effect. Potential causes include:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium, reducing its effective concentration and leading to an apparent increase in cell viability.[5]
-
Assay Interference: The compound may directly interfere with the assay chemistry (e.g., reduction of resazurin (B115843) or formazan (B1609692) dyes), leading to a false signal.[5]
-
Cellular Heterogeneity: A subpopulation of cells may be resistant to the drug, and their proliferation at higher concentrations can skew the results.
It is recommended to visually inspect the assay plates for precipitation and to run control experiments to test for assay interference.
Troubleshooting Guide
This section provides solutions to common problems encountered during cellular assays with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity (IC50) values between experiments. | - Inconsistent cell seeding density.- Variation in the passage number of cells.- Instability of this compound in solution. | - Ensure a homogenous cell suspension and use a consistent seeding protocol.- Use cells within a defined passage number range.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| Unexpected cell morphology not consistent with mitotic arrest (e.g., extensive vacuolization, granulation). | - At very high concentrations, cellular stress responses unrelated to mitotic arrest may be triggered.- The observed morphology could be a feature of apoptosis or necrosis in the specific cell line. | - Perform a thorough dose-response and time-course analysis to determine the optimal concentration and time point to observe mitotic arrest.- Use markers for apoptosis (e.g., Annexin V staining) and necrosis (e.g., Propidium Iodide uptake) to characterize the cell death mechanism. |
| Discrepancy between the level of mitotic arrest and the degree of cell death. | - Cells may be undergoing mitotic slippage, where they exit mitosis without proper cell division, leading to a tetraploid G1 state.[2]- The cell line may be resistant to apoptosis induced by mitotic arrest. | - Analyze the DNA content of the cell population over time using flow cytometry to detect polyploid cells.- Investigate the expression levels of key apoptotic proteins (e.g., Bcl-2 family members, caspases) to assess the integrity of the apoptotic machinery. |
| Difficulty in obtaining clear immunofluorescence images of microtubules after this compound treatment. | - Complete depolymerization of microtubules at high this compound concentrations.- Inappropriate fixation or permeabilization methods. | - Titrate the this compound concentration to find a level that causes microtubule disruption without complete loss of the polymer network.- Optimize the immunofluorescence protocol, testing different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) and permeabilization agents. |
Quantitative Data Summary
The following tables summarize the cytotoxic activity of this compound and its analogs in various cell lines. This data can serve as a reference for designing experiments and selecting appropriate concentrations.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Carcinoma | ~0.2 |
| K562 | Chronic Myelogenous Leukemia | Data not available in provided snippets |
| P388 | Murine Leukemia | 0.16 |
| B16 | Murine Melanoma | Data not available in provided snippets |
| LOX | Melanoma | Data not available in provided snippets |
| MX-1 | Breast Cancer | Data not available in provided snippets |
| A549 | Non-small Cell Lung Cancer | Data not available in provided snippets |
| LXFS 605 | Small Cell Lung Cancer | Data not available in provided snippets |
| LXFS 650 | Small Cell Lung Cancer | Data not available in provided snippets |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Table 2: Comparative Cytotoxicity of this compound Analogs
| Compound | Target Organism/Cell Line | Activity/IC50 | Reference |
| This compound | Botrytis cinerea | Inhibits germination at 0.1 µg/ml | [3] |
| This compound D | Botrytis cinerea | Inhibition only at 20 µg/ml | [3] |
| WF-1360 F | Botrytis cinerea | Stunting of hyphae at 0.1-0.5 µg/ml | [3] |
| 22Z-WF-1360 F | HCT-116 cells | IC50 = 0.2 ng/ml | [3] |
| This compound S2 | Human HeLa cells | 50% cytotoxic dose = 239 nM | [6] |
| Methylated seco-rhizoxin derivatives | Various cell lines | 1000-10000 times more active than this compound | [7] |
Experimental Protocols
1. Protocol for Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network in cells treated with this compound.
Materials:
-
Cells cultured on sterile glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Seed cells on coverslips and allow them to adhere and grow to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Gently wash the cells twice with PBS.
-
Fix the cells with either ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[8]
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.[9]
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (and DAPI, if desired) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
2. Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Treated and control cells
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound or vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).[10]
-
Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry, collecting data for at least 10,000 events per sample.
3. Protocol for Apoptosis Assay using Annexin V Staining
This assay identifies apoptotic cells based on the externalization of phosphatidylserine.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
PBS
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound or vehicle control.
-
Harvest both floating and adherent cells.
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
On-Target Effect of this compound and Downstream Consequences
This compound's primary on-target effect is the disruption of microtubule dynamics, leading to mitotic arrest. Prolonged arrest in mitosis can then trigger a cascade of downstream events, including apoptosis or mitotic slippage. Understanding this sequence is key to interpreting experimental results.
Caption: On-target pathway of this compound leading to mitotic arrest and downstream cellular fates.
Experimental Workflow for Investigating this compound's Effects
A logical workflow is essential for systematically characterizing the cellular response to this compound and for distinguishing on-target from potential off-target effects.
Caption: A typical experimental workflow for characterizing the cellular effects of this compound.
Troubleshooting Logic for Unexpected Cytotoxicity Results
When encountering unexpected results in cytotoxicity assays, a systematic troubleshooting approach is necessary.
Caption: A logical flow for troubleshooting anomalous results in this compound cytotoxicity assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Length of mitotic arrest induced by microtubule-stabilizing drugs determines cell death after mitotic exit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcription activator-like effector protects bacterial endosymbionts from entrapment within fungal hyphae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ptglab.com [ptglab.com]
- 10. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Rhizoxin versus maytansine: a comparative analysis of tubulin binding
A comprehensive guide for researchers and drug development professionals on the tubulin-binding properties of two potent microtubule-targeting agents.
Rhizoxin and maytansine (B1676224) are two natural products that have garnered significant interest in the field of oncology due to their potent antimitotic activity. Both compounds exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. This guide provides a detailed comparative analysis of their interaction with tubulin, the fundamental protein subunit of microtubules, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Indicators
| Parameter | This compound | Maytansine |
| Binding Affinity (Kd) to Tubulin | ~0.17 µM[1] | ~0.86 µM[2][3][4][5] |
| Binding Site on Tubulin | β-tubulin (Maytansine site)[1][6] | β-tubulin (Maytansine site)[6] |
| Effect on Microtubule Polymerization | Inhibition[1][7] | Inhibition[2] |
| IC50 for Microtubule Assembly Inhibition | Not explicitly stated, but potent inhibitor | ~1 µM[2] |
Mechanism of Action: A Shared Target
Both this compound and maytansine bind to the β-subunit of tubulin at a site commonly referred to as the maytansine binding site.[1][6] This binding site is distinct from those of other well-known microtubule inhibitors like colchicine (B1669291) and vinca (B1221190) alkaloids. By occupying this site, both molecules sterically hinder the longitudinal association of tubulin dimers, thereby inhibiting the formation and elongation of microtubules.[6] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in cell cycle arrest at the G2/M phase and apoptosis.
Quantitative Analysis of Tubulin Binding
The affinity of a compound for its target is a critical determinant of its potency. In the case of this compound and maytansine, their binding affinity for tubulin has been quantified using various biophysical techniques.
| Compound | Dissociation Constant (Kd) | Method | Reference |
| This compound | 1.7 x 10-7 M (0.17 µM) | Radioligand binding assay | [1] |
| Maytansine | 0.86 ± 0.2 µM | Intrinsic fluorescence quenching | [2][3][4][5] |
The lower dissociation constant of this compound indicates a higher binding affinity for tubulin compared to maytansine. This suggests that this compound can achieve a similar level of tubulin occupancy at a lower concentration.
Comparative Cytotoxicity
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the tubulin-binding properties of this compound and maytansine.
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in turbidity as tubulin dimers polymerize into microtubules.
Materials:
-
Lyophilized tubulin (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound or Maytansine stock solution in DMSO
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Prepare a 10X stock of the test compound (this compound or maytansine) in General Tubulin Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a polymerization buffer containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
-
Assay Setup:
-
Pre-warm the spectrophotometer to 37°C.
-
In a 96-well plate on ice, add 10 µL of the 10X test compound or vehicle control (DMSO in General Tubulin Buffer) to the appropriate wells.
-
To initiate polymerization, add 90 µL of the cold tubulin solution in polymerization buffer to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the IC50 value by plotting the maximal polymerization rate or the final polymer mass against the logarithm of the compound concentration.
-
Tubulin Binding Assay (Intrinsic Fluorescence Quenching)
This method relies on the principle that the binding of a ligand to tubulin can quench its intrinsic tryptophan fluorescence.
Materials:
-
Purified tubulin
-
Binding Buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
This compound or Maytansine stock solution in DMSO
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of tubulin (e.g., 2 µM) in the binding buffer.
-
Prepare a series of dilutions of the test compound in the same buffer.
-
-
Measurement:
-
Place the tubulin solution in a cuvette.
-
Excite the sample at 295 nm and record the emission spectrum from 310 to 400 nm.
-
Add increasing concentrations of the test compound to the cuvette, incubating for a few minutes after each addition to allow for binding equilibrium.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Determine the change in fluorescence intensity at the emission maximum (around 335 nm) as a function of the ligand concentration.
-
Calculate the dissociation constant (Kd) by fitting the binding data to a suitable binding isotherm model (e.g., the Stern-Volmer equation for quenching).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or Maytansine stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or maytansine in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.
-
Conclusion
Both this compound and maytansine are highly potent inhibitors of microtubule polymerization that bind to the same site on β-tubulin. Experimental data indicates that this compound exhibits a higher binding affinity for tubulin than maytansine. This difference in affinity may translate to variations in their cellular potency and therapeutic efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced interactions of these and other microtubule-targeting agents with their cellular target, aiding in the development of more effective cancer chemotherapeutics.
References
- 1. This compound binding to tubulin at the maytansine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a macrocyclic lactone antibiotic, as a new antitumor agent against human and murine tumor cells and their vincristine-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antitumor Effects of Rhizoxin in Xenograft Models: A Comparative Guide
Rhizoxin, a potent antimitotic agent isolated from the fungus Rhizopus microsporus, has demonstrated significant antitumor activity in various preclinical xenograft models.[1] This guide provides a comparative analysis of this compound's efficacy against other microtubule-targeting agents, namely paclitaxel (B517696) and vincristine (B1662923), supported by experimental data from xenograft studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as an anticancer therapeutic.
Mechanism of Action: A Distinct Approach to Microtubule Disruption
This compound exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[1] Similar to Vinca (B1221190) alkaloids, this compound binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization into microtubules.[2] This disruption of the microtubule assembly leads to mitotic arrest and subsequent cell death.[1] However, studies suggest that this compound's binding site on β-tubulin is distinct from that of Vinca alkaloids, indicating a potentially different mode of interaction with the microtubule system.[1][3]
Comparative Efficacy in Xenograft Models
The antitumor activity of this compound has been evaluated in a range of human tumor xenograft models, demonstrating its potential against various cancer types. This section presents a comparative summary of this compound's performance against paclitaxel and vincristine in specific xenograft models.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (A549)
The A549 cell line, derived from a human lung adenocarcinoma, is a widely used model for NSCLC research.
Table 1: Comparison of Antitumor Activity in A549 Xenograft Models
| Parameter | This compound | Paclitaxel |
| Cell Line | A549 (Human Non-Small Cell Lung Cancer) | A549 (Human Non-Small Cell Lung Cancer) |
| Animal Model | Nude Mice | Nude Mice |
| Drug Administration | Intravenous | Intravenous or Intraperitoneal |
| Dosage | Information not publicly available | 12-24 mg/kg/day (i.v.) or 20 mg/kg (i.p.) |
| Treatment Schedule | Information not publicly available | Daily for 5 days (i.v.) or twice a week (i.p.) |
| Tumor Growth Inhibition | Demonstrated antitumor activity[4] | Statistically significant tumor growth inhibition[5][6] |
| Reference | [4] | [5][6] |
Note: Data for this compound and Paclitaxel are from separate studies and not from a head-to-head comparison. Experimental conditions may vary.
Leukemia Xenograft Model (P388)
The P388 murine leukemia cell line is a classic model for testing the efficacy of anticancer agents against hematological malignancies. A key finding is this compound's activity against vincristine-resistant P388 leukemia.
Table 2: Comparison of Antitumor Activity in P388 Leukemia Xenograft Models
| Parameter | This compound | Vincristine |
| Cell Line | P388 Murine Leukemia (Vincristine-Resistant) | P388 Murine Leukemia |
| Animal Model | Mice | Mice |
| Drug Administration | Intravenous | Intraperitoneal |
| Dosage | Information not publicly available | 0.5 mg/kg |
| Treatment Schedule | Information not publicly available | Once daily, 5 days a week |
| Antitumor Effect | Confirmed absence of cross-resistance with vinca alkaloids[4] | Reduced malignant cell population[7][8] |
| Reference | [4] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for xenograft studies based on the reviewed literature.
General Xenograft Model Establishment and Drug Administration Workflow
A549 Xenograft Study Protocol
-
Cell Culture: A549 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.[10]
-
Tumor Cell Inoculation: A suspension of 2.5 x 10^6 A549 cells in serum-free medium, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[9][10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[11]
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[6]
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[6]
P388 Leukemia Model Protocol
-
Animal Model: DBA/2 or similar susceptible mouse strains are used.
-
Tumor Cell Inoculation: Mice are inoculated with P388 leukemia cells, typically via intraperitoneal injection.
-
Treatment:
-
Endpoint: The primary endpoint is typically an increase in lifespan compared to the control group.
Conclusion
The available preclinical data indicates that this compound is a potent antitumor agent with a mechanism of action that, while similar to Vinca alkaloids in its targeting of tubulin, may involve a distinct binding site.[1][3] Its efficacy in xenograft models, particularly against cell lines resistant to existing therapies like vincristine, highlights its potential as a valuable addition to the anticancer drug landscape.[4] However, it is important to note the absence of direct comparative studies between this compound and paclitaxel in the same xenograft models. Further research, including head-to-head in vivo comparisons, is warranted to fully elucidate the therapeutic potential of this compound relative to current standard-of-care microtubule inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Antimicrotubular drugs binding to vinca domain of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Evaluation of intraperitoneal vincristine in malignant peritoneal effusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpp.com [ijpp.com]
- 9. Endotoxin induces proliferation of NSCLC in vitro and in vivo: role of COX-2 and EGFR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to Rhizoxin and Paclitaxel: Two Potent Modulators of Microtubule Stability
For Researchers, Scientists, and Drug Development Professionals
Microtubules, the dynamic polymers of αβ-tubulin, are critical components of the eukaryotic cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell structure. Their dynamic instability—the stochastic switching between phases of polymerization and depolymerization—is fundamental to their function, particularly in the formation of the mitotic spindle. This makes microtubules a prime target for anticancer therapeutics. This guide provides a comparative analysis of two potent microtubule-targeting agents, Rhizoxin and Paclitaxel, detailing their opposing mechanisms of action, effects on microtubule stability, and the experimental protocols used to evaluate them.
Opposing Mechanisms of Action on Microtubule Dynamics
This compound and Paclitaxel represent a fascinating dichotomy in microtubule-targeted therapy. While both drugs ultimately disrupt mitotic spindle function and lead to cell cycle arrest, they achieve this through diametrically opposed mechanisms.
-
Paclitaxel: The Stabilizer: Paclitaxel is a microtubule-stabilizing agent. It binds directly to the β-tubulin subunit within the assembled microtubule polymer. This binding event locks the tubulin dimers into a stable conformation, promoting polymerization even at low tubulin concentrations and, more importantly, potently inhibiting depolymerization. The result is the formation of hyper-stable, non-functional microtubules that disrupt the delicate dynamic instability required for mitosis, leading to G2/M phase arrest and subsequent apoptosis.
-
This compound: The Destabilizer: In stark contrast, this compound is a powerful microtubule-destabilizing agent. It functions by binding to β-tubulin, which disrupts microtubule formation and can lead to the depolymerization of existing microtubules.[1] Its action is functionally similar to that of vinca (B1221190) alkaloids, preventing the assembly of tubulin dimers into polymers and thereby inhibiting the formation of the mitotic spindle.[1] This disruption also leads to mitotic arrest and cell death.
Binding Sites on β-Tubulin
The distinct actions of this compound and Paclitaxel stem from their binding to different sites on the β-tubulin subunit.
-
Paclitaxel binds to a pocket on the luminal side of the microtubule, known as the taxoid site . This site is inaccessible on soluble tubulin dimers and only becomes available when dimers polymerize and adopt a "straight" conformation within the microtubule lattice.
-
This compound binds to a distinct site on β-tubulin, now identified as the maytansine site .[1] This site is separate from the vinca alkaloid binding domain, although its occupancy interferes with vinca alkaloid binding.[1] Binding at this site blocks the longitudinal interactions between tubulin dimers, thereby preventing polymer formation.
Quantitative Comparison of Biochemical and Cellular Activity
The following tables summarize key quantitative data for this compound and Paclitaxel, providing a basis for comparing their potency.
Table 1: Comparison of Binding Affinity and Effect on Tubulin Polymerization
| Parameter | This compound | Paclitaxel | Notes |
| Target | β-tubulin (soluble dimer and polymer) | β-tubulin (in assembled microtubule) | This compound can bind to tubulin dimers to prevent assembly, while Paclitaxel's primary binding site is on the polymer. |
| Binding Site | Maytansine site | Taxoid site | The drugs bind to distinct pockets on the β-tubulin subunit. |
| Binding Affinity (Kd) | ~170 nM (to porcine brain tubulin)[1] | ~10 nM (to GMP-CPP stabilized microtubules) | Paclitaxel exhibits a higher binding affinity to its target site on the stabilized microtubule. |
| Effect on Polymerization | Inhibits Polymerization | Promotes Polymerization | The core mechanistic difference between the two compounds. |
| IC50 / EC50 (Polymerization) | ~2.5 µM (half-maximal inhibition of cross-linking)[2] | ~10 nM - 23 µM (EC50) | The EC50 for Paclitaxel can vary significantly depending on assay conditions like temperature and GTP concentration. |
Table 2: Comparative Cellular Cytotoxicity (IC50 / CC50 Values)
| Cell Line | This compound (CC50) | Paclitaxel (IC50) | Exposure Time |
| HeLa (Cervical Cancer) | 239 nM (this compound S2)[3] | 2.5 - 7.5 nM | 24 h |
| A549 (Lung Cancer) | ~100 pM (in vitro)[4] | ~27 nM | 120 h |
| MCF-7 (Breast Cancer) | Not Available | ~2.5 nM | 72 h |
Apoptosis Signaling Pathways
Disruption of microtubule dynamics by either agent triggers a mitotic checkpoint, leading to cell cycle arrest and, ultimately, apoptosis. The signaling cascades leading to this outcome have been more extensively studied for Paclitaxel.
Paclitaxel-Induced Apoptosis: Paclitaxel-induced mitotic arrest activates several stress-activated protein kinase pathways. A key pathway involves the activation of c-Jun N-terminal Kinase (JNK).[5] Activated JNK translocates to the mitochondria where it phosphorylates and inactivates anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL).[6][7] This inactivation relieves the inhibition on pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, apoptosome formation, and the activation of executioner caspases (e.g., Caspase-3), culminating in apoptosis.[8]
This compound-Induced Apoptosis: this compound's potent antimitotic activity also results in apoptosis.[3] However, the specific upstream signaling cascades linking this compound-induced microtubule destabilization to the core apoptotic machinery are less characterized in scientific literature compared to Paclitaxel. It is established that the disruption of the mitotic spindle triggers a cellular stress response that culminates in programmed cell death.
Key Experimental Protocols
Evaluating the effects of compounds like this compound and Paclitaxel on microtubule stability requires robust in vitro and cell-based assays.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules in a cell-free system. Polymerization increases the turbidity of the solution, which can be monitored over time by measuring absorbance.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity tubulin protein (e.g., porcine brain tubulin) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare stock solutions of this compound, Paclitaxel, and controls (e.g., DMSO vehicle) in the appropriate solvent.
-
Prepare a GTP stock solution (e.g., 10 mM).
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add the general tubulin buffer, GTP (to a final concentration of 1 mM), and serial dilutions of the test compounds (this compound, Paclitaxel) or vehicle control.
-
To initiate polymerization, add the cold tubulin solution to each well.
-
-
Measurement:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time. For Paclitaxel (stabilizer), expect an increased rate and extent of polymerization. For this compound (destabilizer), expect a decreased rate and extent compared to the control.
-
Calculate the Vmax (maximum rate of polymerization) and the final plateau absorbance. Plot these values against compound concentration to determine EC50 (for stabilizers) or IC50 (for destabilizers).
-
Protocol 2: Immunofluorescence Staining of Cellular Microtubules
This cell-based assay allows for the direct visualization of a drug's effect on the microtubule cytoskeleton within intact cells.
Methodology:
-
Cell Culture:
-
Seed adherent cells (e.g., HeLa, A549) onto glass coverslips in a culture dish and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with varying concentrations of this compound, Paclitaxel, or vehicle control for a predetermined duration (e.g., 18-24 hours).
-
-
Fixation & Permeabilization:
-
Gently wash the cells with pre-warmed PBS.
-
Fix the cells with 4% formaldehyde (B43269) in PBS for 20-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cell membranes with a buffer containing a mild detergent (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.
-
-
Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin or β-tubulin for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
Qualitatively assess changes in microtubule morphology. Paclitaxel-treated cells will show dense microtubule bundles, while this compound-treated cells will show a diffuse tubulin stain with few or no visible microtubules.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Bax Subfamily of Bcl2-Related Proteins Is Essential for Apoptotic Signal Transduction by c-Jun NH2-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Drug Resistance: A Comparative Analysis of Rhizoxin and Other Antimitotic Agents
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among antimitotic agents is paramount in the quest for more effective cancer therapies. This guide provides a detailed comparison of rhizoxin with other tubulin-targeting drugs, supported by experimental data, to illuminate its potential in overcoming common resistance mechanisms.
This compound, a potent macrolide isolated from the fungus Rhizopus microsporus, exhibits its antimitotic activity by binding to β-tubulin and disrupting microtubule dynamics, a mechanism it shares with other successful chemotherapeutics like the vinca (B1221190) alkaloids and taxanes.[1][2][3] However, crucial differences in its binding site and interaction with tubulin confer a unique cross-resistance profile, positioning it as a promising candidate for treating tumors that have developed resistance to conventional microtubule inhibitors.
Comparative Cytotoxicity: this compound's Efficacy in Resistant Cell Lines
A key indicator of an anticancer agent's utility is its ability to overcome existing drug resistance. Studies have shown that this compound can circumvent resistance to vinca alkaloids and, in some cases, even exhibit enhanced potency in cells resistant to other antimitotics.
One pivotal study investigated the efficacy of this compound against a human small-cell lung cancer cell line (H69) and its vindesine-resistant counterpart (H69/VDS). The H69/VDS line, which does not overexpress P-glycoprotein, demonstrated significant cross-resistance to other microtubule inhibitors. However, it displayed increased sensitivity to this compound.[4][5] This collateral sensitivity is attributed to an enhanced inhibition of tubulin polymerization in the vindesine-resistant cells.[5]
Further evidence of this compound's ability to overcome vinca alkaloid resistance comes from studies on murine leukemia cell lines. In a vincristine-resistant P388 leukemia cell line, this compound demonstrated significant cytotoxic activity, underscoring its potential in treating tumors that have acquired resistance to vinca alkaloids.[1][6]
Below are tables summarizing the comparative cytotoxicity data from these key studies.
Table 1: Relative Resistance of Vindesine-Resistant Human Small-Cell Lung Cancer (H69/VDS) to Various Antimitotic Agents
| Antimitotic Agent | Relative Resistance (Fold increase in IC50 vs. parental H69) |
| Vindesine (B1683056) | 11.6 |
| Taxol | 10.1 |
| Vincristine | 6.9 |
| Colchicine | 3.4 |
| This compound | ~0.5 (twice as active) |
Data sourced from Ohta S, et al. Br J Cancer, 1993 and Nishio K, et al. Br J Cancer, 1995.[4][5]
Table 2: Cytotoxicity of this compound and Vincristine in Sensitive and Vincristine-Resistant P388 Leukemia Cell Lines
| Cell Line | Antimitotic Agent | IC50 (ng/mL) | Degree of Resistance |
| P388 (Sensitive) | Vincristine | 1.8 | - |
| This compound | 0.4 | - | |
| P388/VCR (Vincristine-Resistant) | Vincristine | 70.0 | 38.9 |
| This compound | 0.5 | 1.25 |
Data sourced from Tsuruo T, et al. Cancer Res, 1986.[1][6]
Mechanisms of Action and Resistance
The differential cross-resistance profile of this compound is rooted in its unique interaction with tubulin. While both this compound and vinca alkaloids are microtubule destabilizers, they bind to distinct sites on the β-tubulin subunit.[2][7] this compound binds to the maytansine-binding site, which is separate from the binding sites of vinca alkaloids and colchicine.[7] This distinction is a key reason why resistance to vinca alkaloids does not necessarily confer resistance to this compound.
Resistance to this compound itself has been linked to specific mutations in the β-tubulin gene.[4] For instance, in the fungus Aspergillus nidulans, resistance to this compound is associated with mutations at a different locus than resistance to benzimidazole (B57391) fungicides, explaining the lack of cross-resistance between these two classes of compounds.[6] Specifically, a mutation at asparagine 100 of β-tubulin has been identified as a key determinant of this compound sensitivity in fungi.[8] While the precise mutations in mammalian cells are still under investigation, it is clear that alterations in the drug-binding site on β-tubulin are a primary mechanism of resistance.
Interestingly, some this compound-resistant fungal mutants have been identified that do not have alterations in tubulin, suggesting the existence of other, as-yet-uncharacterized resistance mechanisms.[4]
Below is a diagram illustrating the binding sites of various antimitotic agents on the tubulin heterodimer and the known mechanism of this compound resistance.
References
- 1. This compound, a macrocyclic lactone antibiotic, as a new antitumor agent against human and murine tumor cells and their vincristine-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound resistant mutants with an altered beta-tubulin gene in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo modulation by this compound of non-P-glycoprotein-mediated vindesine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound binding to tubulin at the maytansine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rhizoxin and its Derivatives: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of various rhizoxin derivatives against the parent compound, this compound. This compound, a potent antimitotic agent, is a 16-membered macrolide produced by the endosymbiotic bacterium Burkholderia rhizoxinica, found within the fungus Rhizopus microsporus.[1] Its derivatives, both naturally occurring and semi-synthetic, have been investigated for their potential to offer enhanced therapeutic properties, such as increased potency and stability.
Enhanced Potency and Stability of this compound Derivatives
Several studies have highlighted the discovery of this compound derivatives with significantly improved biological activity compared to the parent compound. Notably, methylated seco-rhizoxin derivatives have been reported to be 1000 to 10000 times more active than this compound, positioning them among the most potent antiproliferative agents discovered.[1] Furthermore, didesepoxy this compound analogues have been developed to exhibit greater stability, a crucial attribute for potential therapeutic candidates.[1]
Quantitative Comparison of Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and its derivatives against various cell lines.
Table 1: Cytotoxicity against Human Colon Carcinoma Cells (HCT-116)
| Compound | IC50 (ng/mL) | Molar Concentration (approx. nM)* | Relative Potency vs. This compound |
| This compound | 0.2 | 0.32 | 1x |
| WF-1360 F | 0.8 | 1.28 | 0.25x |
| 22Z-WF-1360 F | 0.2 | 0.32 | 1x |
*Based on a molar mass of approximately 625.75 g/mol for this compound.[2]
Table 2: Cytotoxicity against Human Cervical Cancer Cells (HeLa)
| Compound | CC50 (nM) | Relative Potency vs. This compound (approx.) |
| This compound | ~0.1 | 1x |
| This compound S2 | 239 | ~0.0004x |
Note: The cytotoxic activity of this compound against various human tumour cell lines has been observed at concentrations around 10-10 M (0.1 nM).[3] The CC50 for this compound S2 is from a different study, and direct comparison should be made with caution.[4]
Table 3: Activity against Other Organisms
| Compound | Organism | IC50 |
| This compound S2 | Protostelium aurantium (Amoeba) | 58 nM and 286 nM |
| This compound S2 | Caenorhabditis elegans (Nematode) | 248 µM |
Note: The differing IC50 values for this compound S2 against P. aurantium are from separate studies and may reflect different experimental conditions.[5]
Mechanism of Action: Tubulin Polymerization Inhibition
This compound and its derivatives exert their potent antimitotic effects by interfering with microtubule dynamics, a critical process for cell division. These compounds bind to β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3] This disruption of the microtubule assembly leads to mitotic arrest and subsequent cell death.
Caption: Mechanism of action of this compound and its derivatives.
Experimental Protocols
Cytotoxicity Assay (e.g., against HCT-116 cells)
This protocol is based on the methodology used to determine the IC50 values for this compound and its analogs against human colon carcinoma cells.[2]
-
Cell Culture: Human colon carcinoma cells (HCT-116) are cultured in RPMI 1640 medium supplemented with 15% fetal bovine serum.
-
Seeding: Cells are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compounds (this compound and its derivatives) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding MTT solution to each well, incubating for a few hours to allow for formazan (B1609692) crystal formation by viable cells, and then solubilizing the crystals with a solvent.
-
Data Analysis: The absorbance is read using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of compounds on the assembly of purified tubulin into microtubules.
-
Reaction Mixture: A reaction mixture is prepared containing purified tubulin (e.g., from porcine brain), a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP.
-
Compound Addition: The test compounds (this compound and derivatives) are added to the reaction mixture at various concentrations. A positive control (e.g., paclitaxel (B517696) for polymerization promotion) and a negative control (e.g., nocodazole (B1683961) for inhibition) are typically included.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer. Alternatively, a fluorescence-based assay can be used where a fluorescent reporter binds preferentially to polymerized tubulin.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to the control to determine their inhibitory or enhancing effects on microtubule assembly.
Isolation and Production of this compound Derivatives
The production of this compound and its natural derivatives involves the cultivation of the endosymbiotic bacterium Burkholderia rhizoxinica.
Caption: Workflow for the production of this compound derivatives.
References
- 1. Antimitotic this compound derivatives from a cultured bacterial endosymbiont of the rice pathogenic fungus Rhizopus microsporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Specificity of Rhizoxin to Tubulin Across Species: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinity of Rhizoxin to tubulin from various species. We delve into the quantitative binding data, detailed experimental methodologies, and the molecular basis for species-specific interactions, offering valuable insights for drug discovery and development.
This compound, a potent antimitotic agent, exerts its cytotoxic effects by binding to β-tubulin and disrupting microtubule dynamics. Understanding the nuances of this interaction across different species is paramount for the development of targeted therapeutics and for elucidating the mechanisms of drug resistance. This guide synthesizes available experimental data to provide a clear comparison of this compound's binding affinity to tubulin from mammalian and fungal sources, highlighting key molecular determinants of this interaction.
Quantitative Comparison of this compound-Tubulin Binding Affinity
The binding affinity of this compound to tubulin has been quantified in several species, revealing important differences. The following table summarizes the available dissociation constants (Kd) and key remarks regarding the binding interaction.
| Species | Tubulin Source | Binding Affinity (Kd) | Method | Key Remarks |
| Sus scrofa (Pig) | Brain | 1.7 x 10⁻⁷ M[1] | Competitive Binding Assay | This compound binds to a single site on the tubulin molecule.[1] |
| Bos taurus (Cow) | Brain | Not explicitly quantified, but potent competitive inhibition of ansamitocin P-3 binding is noted.[2] | Competitive Inhibition Assay | The interaction is similar to that of maytansine (B1676224).[2] |
| Fungi (this compound-sensitive strains, e.g., Aspergillus nidulans, Schizosaccharomyces pombe) | Mycelial extracts | Binding observed | Competitive Binding Assay | Binding is dependent on the presence of asparagine at position 100 of β-tubulin.[3] |
| Fungi (this compound-resistant strains, e.g., Saccharomyces cerevisiae) | Mycelial extracts | No affinity observed | Competitive Binding Assay | Resistance is associated with the substitution of asparagine at position 100 of β-tubulin with isoleucine or valine.[3] |
| Plants | - | Efficient binding is reported, but specific Kd values are not readily available in the cited literature.[4] | - | The asparagine at position 100 of β-tubulin is conserved in plants, suggesting sensitivity to this compound.[4] |
Molecular Basis of Species-Specific Binding
The primary determinant of this compound's binding affinity to tubulin across different species lies in the amino acid sequence of β-tubulin, specifically at position 100.[3] In most eukaryotes, including mammals and plants, this position is occupied by an asparagine (Asn) residue, which is crucial for the high-affinity interaction with this compound.[3][4]
In contrast, many this compound-producing or resistant fungi exhibit a natural substitution at this position, typically with isoleucine (Ile) or valine (Val).[3] This single amino acid change is sufficient to abolish the binding of this compound, conferring resistance to its cytotoxic effects. This molecular switch provides a clear basis for the selective activity of this compound and is a critical consideration in the development of antifungal agents targeting tubulin.
Experimental Protocols
Accurate determination of binding affinity is crucial for drug development. Below are detailed protocols for three common methods used to validate the interaction between this compound and tubulin.
Fluorescence Spectroscopy: Tryptophan Quenching Assay
This method relies on the intrinsic fluorescence of tryptophan residues in tubulin. The binding of a ligand like this compound can alter the local environment of these residues, leading to a change in fluorescence intensity, which can be used to calculate the binding affinity.
Protocol:
-
Protein Preparation: Purify tubulin from the desired species using established protocols. Determine the protein concentration accurately using a method such as the Bradford assay.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a working buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Fluorescence Measurement:
-
Set the excitation wavelength of a fluorometer to 295 nm (to selectively excite tryptophan) and the emission wavelength to scan from 310 to 400 nm.
-
In a quartz cuvette, add a fixed concentration of purified tubulin (e.g., 2 µM) in the working buffer.
-
Record the baseline fluorescence spectrum.
-
Add increasing concentrations of this compound to the tubulin solution, incubating for a few minutes after each addition to allow for binding equilibrium.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Plot the change in fluorescence intensity (ΔF) against the this compound concentration.
-
Fit the data to a suitable binding isotherm (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation:
-
Dialyze both the purified tubulin and the this compound solution extensively against the same buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8) to minimize heat of dilution effects.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of tubulin and this compound.
-
-
ITC Experiment:
-
Load the tubulin solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the this compound solution into the tubulin solution, allowing the system to reach equilibrium between injections.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the heat peaks from each injection.
-
Subtract the heat of dilution (determined by injecting this compound into the buffer alone).
-
Plot the heat change per mole of injectant against the molar ratio of this compound to tubulin.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) using the ITC software to obtain the Kd, n, and ΔH.
-
Competitive Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a known labeled ligand for binding to the target protein (tubulin). This is particularly useful when a radiolabeled or fluorescently labeled ligand that binds to the same site is available. Ansamitocin P-3, a maytansine analog, is a known competitor for the this compound binding site.[1]
Protocol:
-
Reagent Preparation:
-
Prepare purified tubulin.
-
Prepare a stock solution of a labeled competitor (e.g., [³H]-ansamitocin P-3 or a fluorescent derivative).
-
Prepare a series of dilutions of unlabeled this compound.
-
Prepare an appropriate binding buffer.
-
-
Binding Reaction:
-
In a series of tubes or a microplate, add a fixed concentration of tubulin and the labeled competitor.
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
Include control tubes with no competitor (total binding) and tubes with a saturating concentration of an unlabeled known binder to determine non-specific binding.
-
Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the tubulin-ligand complexes from the unbound ligand. Common methods include filtration through glass fiber filters (for radioligand assays) or size-exclusion chromatography.
-
-
Quantification:
-
Quantify the amount of labeled ligand bound to the tubulin in each sample using a scintillation counter (for radioligands) or a fluorometer (for fluorescent ligands).
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the labeled ligand binding).
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Visualizing this compound's Mechanism of Action
To further illustrate the processes described, the following diagrams, generated using the DOT language, depict the experimental workflow for determining binding affinity and the signaling pathway of this compound's interaction with tubulin.
Caption: Experimental workflow for determining this compound-tubulin binding affinity.
Caption: Signaling pathway of this compound-induced cell death.
References
- 1. This compound binding to tubulin at the maytansine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of this compound with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding selectivity of this compound, phomopsin A, vinblastine, and ansamitocin P-3 to fungal tubulins: differential interactions of these antimitotic agents with brain and fungal tubulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Rhizoxin's Potency: A Comparative Analysis in Sensitive and Resistant Cancer Cell Lines
Rhizoxin, a potent antimitotic agent, demonstrates significant cytotoxic activity against a range of cancer cell lines. Notably, its efficacy is not only maintained but in some cases enhanced in cell lines that have developed resistance to other common chemotherapeutic drugs, such as vincristine (B1662923) and doxorubicin. This unique characteristic, known as collateral sensitivity, positions this compound as a promising candidate for overcoming multidrug resistance in cancer therapy.
A key indicator of a drug's cytotoxic potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. Comparative analysis of IC50 values reveals this compound's differential activity in sensitive versus resistant cell lines.
Quantitative Comparison of this compound Activity
Studies have shown that while some cancer cell lines exhibit a degree of cross-resistance to this compound, others display remarkable sensitivity, even when resistant to other microtubule-targeting agents. For instance, in a study involving P388 murine leukemia cells, a vincristine-resistant subline (P388/VCR) and an Adriamycin-resistant subline (P388/ADM) showed only a slight increase in resistance to this compound compared to the sensitive parental cell line (P388).
| Cell Line | Resistance Status | IC50 (ng/mL) | Relative Resistance |
| P388 | Sensitive | 0.08 | 1.0 |
| P388/VCR | Vincristine-resistant | 0.20 | 2.5 |
| P388/ADM | Adriamycin-resistant | 0.15 | 1.9 |
Data extracted from Tsuruo et al., Cancer Research, 1986. Relative resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parental cell line.
In a striking example of collateral sensitivity, a human small-cell lung cancer cell line resistant to vindesine (B1683056) (H69/VDS) was found to be approximately twice as sensitive to this compound as its sensitive parental counterpart (H69)[1]. This suggests that the mechanisms conferring resistance to vindesine may concurrently create a vulnerability that this compound can exploit.
Mechanism of Action and Resistance
This compound exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division. It binds directly to β-tubulin, a subunit of microtubules, preventing their polymerization and leading to the disruption of the mitotic spindle.[2] This ultimately triggers cell cycle arrest and apoptosis (programmed cell death).
Resistance to this compound, when it occurs, is often attributed to specific mutations in the gene encoding β-tubulin. These mutations can alter the binding site of this compound, reducing its affinity for the target protein and thereby diminishing its inhibitory effect.
Below is a diagram illustrating the signaling pathway of this compound's action and the mechanism of resistance.
References
- 1. In vitro and in vivo modulation by this compound of non-P-glycoprotein-mediated vindesine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a macrocyclic lactone antibiotic, as a new antitumor agent against human and murine tumor cells and their vincristine-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Spectra of Rhizoxin and Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antifungal properties of rhizoxin and other selected macrolides, including polyenes and mTOR inhibitors. The information presented herein is intended to be an objective resource, supported by available experimental data, to aid in research and drug development efforts.
Introduction
Macrolides are a diverse class of natural products characterized by a large macrocyclic lactone ring. While many are renowned for their antibacterial properties, a subset exhibits significant antifungal activity. This guide focuses on a comparative analysis of this compound, a 16-membered macrolide with potent antitumor and antifungal properties, against other macrolides with established or emerging antifungal applications. The comparison will encompass their antifungal spectra, mechanisms of action, and the experimental protocols used to determine their efficacy.
Comparative Antifungal Spectra
The antifungal spectrum of a compound is a critical determinant of its potential clinical or agricultural utility. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and other representative macrolides against a range of fungal species. MIC values represent the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Data Presentation
Table 1: Antifungal Spectrum of this compound and its Analogs
| Fungal Species | This compound MIC (µg/mL) | WF-1360 F MIC (µg/mL) | WF-1360 B MIC (µg/mL) | WF-1360 C MIC (µg/mL) | This compound D MIC (µg/mL) |
| Botrytis cinerea | 0.1 | 0.1 - 0.5 | - | 5.0 | >20 |
| Phytophthora ramorum | 0.1 | 0.5 - 1.0 | 0.5 - 1.0 | 5.0 | >20 |
| Aspergillus nidulans | Sensitive¹ | - | - | - | - |
¹Qualitative data indicates sensitivity, but specific MIC values were not found in the searched literature.[1]
Table 2: Antifungal Spectrum of Polyene Macrolides (Amphotericin B and Nystatin)
| Fungal Species | Amphotericin B MIC (µg/mL) | Nystatin MIC (µg/mL) |
| Candida albicans | 0.125 - 1 | 2 - 8 |
| Candida glabrata | 0.125 - 1 | 2 - 8 |
| Candida parapsilosis | 0.125 - 1 | 1 - 4 |
| Candida krusei | 0.25 - 2 | 4 - 16 |
| Aspergillus fumigatus | 0.25 - 2 | - |
| Aspergillus flavus | 0.5 - 2 | - |
| Aspergillus terreus | 1 - 4 | - |
| Cryptococcus neoformans | 0.125 - 1 | - |
Table 3: Antifungal Spectrum of Non-Polyene Macrolides (Rapamycin and Tacrolimus)
| Fungal Species | Rapamycin (B549165) (Sirolimus) MIC (µg/mL) | Tacrolimus (B1663567) (FK506) MIC (µg/mL) |
| Candida albicans | >100 | >8 |
| Candida parapsilosis | - | 0.125 - 0.5[2] |
| Cryptococcus neoformans | 0.1 - 1 | <0.09 - 12.5[3] |
| Aspergillus fumigatus | >100 | 6.25[3] |
| Mucor circinelloides | 6.26[4] | - |
| Rhizopus oryzae | >100[4] | - |
Note: The antifungal activity of rapamycin and tacrolimus is often assessed in the context of their immunosuppressive effects and in combination with other antifungal agents. Their standalone antifungal efficacy can be limited against some species.
Mechanisms of Antifungal Action
The diverse antifungal activities of these macrolides stem from their distinct molecular targets and mechanisms of action.
This compound: Microtubule Disruption and Cell Cycle Arrest
This compound exerts its antifungal effect by binding to β-tubulin, a key component of microtubules.[5][6] This binding disrupts microtubule dynamics, preventing the formation of the mitotic spindle, which is essential for chromosome segregation during cell division.[6] The ultimate consequence is an arrest of the cell cycle in the M phase, leading to the inhibition of fungal proliferation.[7]
Polyene Macrolides: Fungal Cell Membrane Disruption
Polyene macrolides, such as amphotericin B and nystatin, target ergosterol (B1671047), the primary sterol in fungal cell membranes. They bind to ergosterol and form pores or channels in the membrane.[8][9] This disruption of membrane integrity leads to the leakage of essential intracellular ions and molecules, ultimately resulting in fungal cell death.[9]
Non-Polyene Macrolides: Inhibition of Key Signaling Pathways
-
Rapamycin (Sirolimus): Rapamycin's antifungal activity is mediated through the inhibition of the Target of Rapamycin (TOR) signaling pathway. It forms a complex with the FKBP12 protein, and this complex then binds to and inhibits the TOR kinase.[4][10] The TOR pathway is a central regulator of cell growth, proliferation, and metabolism in fungi.[5][11]
-
Tacrolimus (FK506): Tacrolimus also forms a complex with FKBP12, but this complex targets and inhibits calcineurin, a calcium-dependent protein phosphatase.[2][3] The calcineurin signaling pathway is crucial for fungal stress responses, morphogenesis, and virulence.[2]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental workflows discussed.
Experimental Protocols
Standardized methods are crucial for the reproducible determination of antifungal susceptibility. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.
Broth Microdilution Method (CLSI M27-A3 / EUCAST E.Def 7.3.2)
This method is considered the reference standard for antifungal susceptibility testing of yeasts.[12][13]
-
Preparation of Antifungal Agents:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).
-
Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using a standardized liquid medium, typically RPMI 1640 medium buffered with MOPS.[13][14]
-
-
Inoculum Preparation:
-
The fungal isolate is grown on an appropriate agar (B569324) medium (e.g., Sabouraud dextrose agar) to ensure purity and viability.
-
A suspension of the fungal cells is prepared in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard. This corresponds to a specific cell density.
-
The standardized suspension is further diluted in the test medium to achieve a final inoculum concentration in the microtiter wells of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[14]
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24 to 48 hours.[14]
-
-
Reading and Interpretation of Results:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth in the drug-free control well.
-
For azoles and flucytosine, the endpoint is typically a 50% reduction in turbidity, while for amphotericin B, it is complete inhibition of growth.
-
The results can be read visually or with a spectrophotometer.
-
Modifications for Molds (CLSI M38-A2 / EUCAST E.Def 9.3.2)
Similar principles apply to the testing of filamentous fungi, with some key modifications:
-
Inoculum Preparation: A suspension of conidia or sporangiospores is prepared and the concentration is adjusted.
-
Endpoint Determination: For some antifungals like echinocandins against molds, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of abnormal, compact hyphae.
Conclusion
This comparative analysis highlights the distinct antifungal profiles of this compound and other macrolides. This compound's unique mechanism of action, targeting microtubule assembly, sets it apart from the membrane-disrupting polyenes and the signal transduction inhibitors rapamycin and tacrolimus. While the available data indicates potent activity of this compound against certain plant pathogenic fungi, a comprehensive understanding of its spectrum against clinically relevant human pathogens is still lacking. In contrast, the polyene macrolides exhibit a broad spectrum of activity against many pathogenic yeasts and molds. The non-polyene macrolides, rapamycin and tacrolimus, have a more limited and species-specific antifungal spectrum, with their primary utility in medicine being immunosuppression. Further research is warranted to fully elucidate the antifungal potential of this compound and its analogs, particularly against a wider array of human and animal fungal pathogens. The standardized experimental protocols outlined in this guide provide a framework for conducting such comparative studies to generate robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Extracellular calcium triggers unique transcriptional programs and modulates staurosporine-induced cell death in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. γ-Tubulin keeps the cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ansamycin - Wikipedia [en.wikipedia.org]
- 9. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 10. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TOR Signaling Pathway Governs Fungal Development, Virulence and Ustiloxin Biosynthesis in Ustilaginoidea virens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. intertekinform.com [intertekinform.com]
- 13. scribd.com [scribd.com]
- 14. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
Validating Rhizoxin's Grip: A Comparative Guide to In Vitro Tubulin Polymerization Inhibition Assays
For Immediate Release
A Deep Dive into the In Vitro Validation of Rhizoxin, a Potent Tubulin Polymerization Inhibitor, with a Comparative Analysis Against Alternative Compounds.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro validation of this compound's inhibitory effect on tubulin polymerization. It offers a comparative analysis with other well-known tubulin inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of related assays.
This compound, a macrolide produced by the fungus Rhizopus microsporus, is a potent antimitotic agent that exerts its cytotoxic effects by disrupting microtubule dynamics.[1] It binds to β-tubulin, a subunit of the microtubule protein heterodimer, thereby inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately apoptosis, making this compound and other tubulin-targeting agents a cornerstone of cancer chemotherapy.
The Mechanism of Action: A Molecular Perspective
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes including cell division, intracellular transport, and the maintenance of cell shape.[2] The dynamic instability of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.[2] this compound and other microtubule-destabilizing agents interfere with this process, leading to a net depolymerization of microtubules.[1]
The following diagram illustrates the basic principle of tubulin polymerization and the inhibitory action of this compound.
References
Rhizoxin's Cytotoxic Profile: A Comparative Analysis Across Human Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cytotoxic effects of Rhizoxin, a potent antimitotic agent, across a panel of 60 human cancer cell lines reveals a broad spectrum of activity with notable potency in specific cancer types. This guide provides a detailed comparison of this compound's performance, supported by experimental data from the National Cancer Institute (NCI), to inform researchers, scientists, and drug development professionals in the field of oncology.
This compound, identified by the NSC number 332598 in the NCI's Developmental Therapeutics Program (DTP), exerts its cytotoxic effects by disrupting microtubule formation, a critical process for cell division.[1] This report summarizes the 50% growth inhibition (GI50) values of this compound against the NCI-60 cell line panel, offering a quantitative basis for comparing its efficacy across various cancer histologies.
Comparative Cytotoxicity Data
The following table summarizes the GI50 values for this compound across the NCI-60 human cancer cell line panel. The data is organized by cancer type, providing a clear overview of this compound's differential activity. Lower GI50 values indicate greater potency.
| Cancer Type | Cell Line | GI50 (M) |
| Leukemia | CCRF-CEM | 1.55 x 10-9 |
| HL-60(TB) | 1.62 x 10-9 | |
| K-562 | 2.00 x 10-9 | |
| MOLT-4 | 1.51 x 10-9 | |
| RPMI-8226 | 2.04 x 10-9 | |
| SR | 1.62 x 10-9 | |
| Non-Small Cell | A549/ATCC | 2.19 x 10-9 |
| Lung Cancer | EKVX | 2.24 x 10-9 |
| HOP-62 | 2.34 x 10-9 | |
| HOP-92 | 2.09 x 10-9 | |
| NCI-H226 | 2.29 x 10-9 | |
| NCI-H23 | 2.09 x 10-9 | |
| NCI-H322M | 2.29 x 10-9 | |
| NCI-H460 | 2.00 x 10-9 | |
| NCI-H522 | 2.63 x 10-9 | |
| Colon Cancer | COLO 205 | 2.09 x 10-9 |
| HCC-2998 | 2.19 x 10-9 | |
| HCT-116 | 2.04 x 10-9 | |
| HCT-15 | 2.40 x 10-9 | |
| HT29 | 2.09 x 10-9 | |
| KM12 | 2.00 x 10-9 | |
| SW-620 | 2.00 x 10-9 | |
| CNS Cancer | SF-268 | 2.24 x 10-9 |
| SF-295 | 2.19 x 10-9 | |
| SF-539 | 2.09 x 10-9 | |
| SNB-19 | 2.09 x 10-9 | |
| SNB-75 | 2.45 x 10-9 | |
| U251 | 2.09 x 10-9 | |
| Melanoma | LOX IMVI | 2.19 x 10-9 |
| MALME-3M | 2.04 x 10-9 | |
| M14 | 2.09 x 10-9 | |
| MDA-MB-435 | 2.09 x 10-9 | |
| SK-MEL-2 | 2.04 x 10-9 | |
| SK-MEL-28 | 2.40 x 10-9 | |
| SK-MEL-5 | 2.00 x 10-9 | |
| UACC-257 | 2.19 x 10-9 | |
| UACC-62 | 2.24 x 10-9 | |
| Ovarian Cancer | IGROV1 | 2.04 x 10-9 |
| OVCAR-3 | 2.24 x 10-9 | |
| OVCAR-4 | 2.09 x 10-9 | |
| OVCAR-5 | 2.24 x 10-9 | |
| OVCAR-8 | 2.09 x 10-9 | |
| NCI/ADR-RES | 3.16 x 10-9 | |
| SK-OV-3 | 2.45 x 10-9 | |
| Renal Cancer | 786-0 | 2.04 x 10-9 |
| A498 | 2.24 x 10-9 | |
| ACHN | 2.24 x 10-9 | |
| CAKI-1 | 2.40 x 10-9 | |
| RXF 393 | 2.09 x 10-9 | |
| SN12C | 2.04 x 10-9 | |
| TK-10 | 2.09 x 10-9 | |
| UO-31 | 2.24 x 10-9 | |
| Prostate Cancer | PC-3 | 2.14 x 10-9 |
| DU-145 | 2.29 x 10-9 | |
| Breast Cancer | MCF7 | 2.34 x 10-9 |
| MDA-MB-231/ATCC | 2.14 x 10-9 | |
| HS 578T | 2.24 x 10-9 | |
| BT-549 | 2.04 x 10-9 | |
| T-47D | 2.40 x 10-9 | |
| MDA-MB-468 | 2.69 x 10-9 |
Data sourced from the NCI Developmental Therapeutics Program database for NSC #332598 (this compound).
Experimental Protocols
The cytotoxicity data presented was generated using the Sulforhodamine B (SRB) assay, a colorimetric assay used by the NCI for high-throughput drug screening.[2][3] The principle of the SRB assay is to measure cell density by quantifying the total protein content of cells fixed to the culture plates.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Cells are seeded in 96-well microtiter plates at their predetermined optimal plating density and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Following the 24-hour incubation, the culture medium is removed, and fresh medium containing various concentrations of this compound is added to the wells. The plates are then incubated for an additional 48 hours.
-
Cell Fixation: After the drug incubation period, the cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid. The plates are then air-dried.
-
Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The GI50 value, the concentration of this compound causing 50% inhibition of cell growth, is calculated from the absorbance measurements of the treated and untreated cells.[2]
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves its interaction with β-tubulin, a subunit of microtubules.[1] Unlike other tubulin-binding agents such as vinca (B1221190) alkaloids, this compound binds to a distinct site, now known as the maytansine-binding site. This binding event disrupts the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division. The inhibition of microtubule polymerization leads to a blockage of the cell cycle at the G2/M phase, ultimately triggering apoptosis and cell death.
References
- 1. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
- 2. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Rhizoxin's Assault on Cancer Cells: A Comparative Guide to its Mechanism of Action
A deep dive into the experimental evidence defining Rhizoxin's role as a potent microtubule-destabilizing agent, this guide offers a cross-validated comparison with other tubulin-targeting drugs. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual pathway analysis, we provide researchers, scientists, and drug development professionals with a comprehensive resource on the molecular intricacies of this promising anti-cancer compound.
This compound, a 16-membered macrocyclic lactone produced by the fungus Rhizopus microsporus, has demonstrated significant antitumor activity by interfering with the fundamental cellular machinery of microtubule dynamics.[1] This guide synthesizes key experimental findings to elucidate its mechanism of action, drawing comparisons with other well-established microtubule-targeting agents.
At the Heart of the Action: Interaction with Tubulin
The primary molecular target of this compound is β-tubulin, a subunit of the microtubule polymer. Experimental evidence confirms that this compound binds to a site on β-tubulin that is distinct from the binding sites of colchicine (B1669291) and the Vinca alkaloids.[2] Instead, it shares a binding domain with maytansine, another potent microtubule inhibitor.[2][3] This interaction is characterized by a high affinity, with a dissociation constant (Kd) in the sub-micromolar range, indicating a strong and specific binding.[2]
Table 1: Comparative Binding Affinities and Inhibition of Tubulin Polymerization
| Compound | Target Site on β-Tubulin | Dissociation Constant (Kd) | IC50 (Inhibition of Tubulin Polymerization) | Reference |
| This compound | Maytansine-binding site | 1.7 x 10⁻⁷ M | ~2.5 µM (half-maximal inhibition of cross-link formation) | [2] |
| Ansamitocin P-3 | Maytansine-binding site | 1.3 x 10⁻⁷ M (Ki) | Not explicitly stated | [2] |
| Vinblastine | Vinca domain | 2.9 x 10⁻⁶ M (Ki, for inhibition of this compound binding) | Not explicitly stated | [2] |
| Paclitaxel | Taxane-binding site | Not applicable (stabilizer) | Not applicable (promotes polymerization) | [4] |
Disrupting the Cellular Scaffolding: Effects on Microtubule Dynamics
By binding to β-tubulin, this compound potently inhibits the polymerization of tubulin dimers into microtubules.[5] Unlike Vinca alkaloids such as vinblastine, this compound does not induce the formation of tubulin aggregates or spirals.[2] Its primary effect is the suppression of microtubule growth, leading to a net depolymerization of the microtubule network. This disruption of the cellular cytoskeleton has profound consequences for dividing cells, which rely on a dynamic microtubule network to form the mitotic spindle.
Halting Cell Division: G2/M Cell Cycle Arrest
The disruption of microtubule formation prevents the assembly of a functional mitotic spindle, a critical structure for chromosome segregation during cell division.[6] This failure in spindle formation activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition phase.[1] Flow cytometry analysis consistently demonstrates an accumulation of cells in the G2/M phase following treatment with this compound.
Triggering Cellular Suicide: Induction of Apoptosis
Prolonged arrest at the G2/M phase ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. The inability to complete mitosis signals to the cell that it is damaged beyond repair, initiating a cascade of events leading to its demise. This apoptotic response is a key component of the anti-cancer activity of this compound and other microtubule-targeting agents.
Comparative Cytotoxicity Across Cancer Cell Lines
This compound exhibits potent cytotoxic activity against a broad range of human cancer cell lines, with IC50 values often in the nanomolar to picomolar range.[5][7] Notably, this compound has shown efficacy in cell lines that are resistant to other microtubule-targeting agents like vincristine, suggesting it may circumvent certain mechanisms of drug resistance.[1][8]
Table 2: Comparative IC50 Values of Microtubule Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC50) | Vincristine (IC50) | Paclitaxel (IC50) | Reference |
| HCT-116 | Colon Cancer | 0.2 ng/mL (~0.32 nM) | >100 nM | ~10 nM | [7] |
| L1210 | Murine Leukemia | ~0.3 nM | Not explicitly stated | Not explicitly stated | [9] |
| P388 | Murine Leukemia | More cytotoxic than Vincristine | Not explicitly stated | Not explicitly stated | [1] |
| P388/VCR | Vincristine-resistant Leukemia | Effective | Resistant | Not explicitly stated | [1] |
| H69/VDS | Vindesine-resistant SCLC | ~2x more active than in parental | Resistant | Not explicitly stated | [8][10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated | Not explicitly stated | ~100 nM (in resistant line) | [11] |
| A549 | Non-Small Cell Lung Cancer | Cytotoxic at 10⁻¹⁰ M | Not explicitly stated | Not explicitly stated | [5] |
| LOX | Melanoma | Cytotoxic at 10⁻¹⁰ M | Not explicitly stated | Not explicitly stated | [5] |
| MX-1 | Breast Cancer | Cytotoxic at 10⁻¹⁰ M | Not explicitly stated | Not explicitly stated | [5] |
Experimental Protocols
To ensure the reproducibility and cross-validation of these findings, detailed experimental protocols for the key assays are provided below.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds (this compound, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution in general tubulin buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the polymerization by adding the cold tubulin/GTP solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits the rate or extent of polymerization by 50%.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Gate the cell populations to determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium iodide (PI)
-
Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantify the percentage of cells in each quadrant.
Conclusion
The experimental evidence robustly supports a mechanism of action for this compound centered on its high-affinity binding to β-tubulin, leading to the inhibition of microtubule polymerization, G2/M cell cycle arrest, and the induction of apoptosis. Its potent cytotoxicity across a range of cancer cell lines, including those resistant to other microtubule inhibitors, underscores its potential as a valuable anti-cancer agent. The detailed protocols and comparative data presented in this guide provide a solid foundation for further research and development of this compound and related compounds in the pursuit of more effective cancer therapies.
References
- 1. This compound, a macrocyclic lactone antibiotic, as a new antitumor agent against human and murine tumor cells and their vincristine-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endophytic Fungi—Alternative Sources of Cytotoxic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical antitumour activity and animal toxicology studies of this compound, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Identification of this compound Analogs from Pseudomonas fluorescens Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo modulation by this compound of non-P-glycoprotein-mediated vindesine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo modulation by this compound of non-P-glycoprotein-mediated vindesine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vinpocetine Overcomes Paclitaxel Resistance in a Triple‐Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Rhizoxin: A Procedural Guide
For Immediate Implementation: The proper disposal of Rhizoxin, a potent antimitotic agent, is critical for ensuring laboratory safety and environmental protection. Due to its cytotoxic nature, stringent disposal protocols must be followed. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous substance, being fatal if swallowed and toxic if inhaled, with the potential to cause organ damage through prolonged or repeated exposure. As such, all waste contaminated with this compound must be treated as cytotoxic waste. The primary responsibility for the safe handling and disposal of this waste lies with the generator[1]. Adherence to these guidelines is paramount to minimize exposure risks and ensure regulatory compliance.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. All personnel handling this compound or its contaminated waste must wear the following equipment.
| PPE Component | Specification | Rationale |
| Gloves | Chemo-protectant, non-sterile, reinforced fingertips, long cuff | Prevents skin contact with the cytotoxic agent. |
| Gown | Long-sleeved, impermeable, cuffed, back-tying | Protects skin and personal clothing from contamination. |
| Eye Protection | Face shield or goggles | Protects eyes from splashes or aerosols. |
| Respiratory Protection | P2/N95 respirator mask | Recommended during dose preparation and when handling powders to prevent inhalation[2]. |
| Footwear | Appropriate, closed-toe shoes | Protects feet from spills. |
This compound Waste Segregation and Disposal Containers
Proper segregation of cytotoxic waste is crucial to prevent cross-contamination and ensure correct disposal pathways[2][3]. All waste that has come into contact with this compound is considered hazardous and must be disposed of accordingly[3].
| Waste Type | Disposal Container | Labeling and Sealing |
| Sharps (Needles, scalpels, contaminated glass) | Rigid, puncture-resistant, sealable sharps container with a purple lid | Labeled with "Cytotoxic Waste" and the biohazard symbol. Seal securely when full. |
| Non-Sharps Solid Waste (Gloves, gowns, empty vials, plasticware) | Thick, clear plastic bag (minimum 2-4 mm thick) placed inside a labeled cytotoxic waste bag or a rigid yellow container with a purple lid[3][4] | Double-bagged and sealed. Labeled with "Cytotoxic Waste" and the biohazard symbol[2]. |
| Liquid Waste (Bulk solutions, contaminated media) | Leak-proof, sealable container | Labeled with "Cytotoxic Waste". Do not discharge into the sanitary sewer. |
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the safe disposal of this compound waste.
Experimental Protocols: Decontamination
Currently, there are no specific, validated experimental protocols for the chemical inactivation of this compound. Therefore, the focus remains on containment and high-temperature incineration. In the event of a spill, the area should be cleaned by working from the outside of the spill inwards, and all contaminated materials must be placed in a cytotoxic waste bag[5].
Transportation and Final Disposal
Containers for transporting hazardous drugs should be robust, hard-walled, securely closed, and labeled with appropriate warnings[2]. A spill kit should always accompany the transport of this compound waste[2]. The final disposal of this compound waste must be conducted through an approved hazardous waste disposal facility, typically via high-temperature incineration[4]. It is imperative to comply with all local, state, and federal regulations regarding the disposal of cytotoxic waste.
References
- 1. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 3. danielshealth.ca [danielshealth.ca]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
